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2-chloro-N-(4-ethoxyphenyl)propanamide Documentation Hub

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  • Product: 2-chloro-N-(4-ethoxyphenyl)propanamide
  • CAS: 868771-18-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis & Characterization of 2-Chloro-N-(4-ethoxyphenyl)propanamide

Executive Summary & Strategic Rationale This guide details the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-14-8), a critical intermediate in the development of para-aminophenol derivatives and local a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-14-8), a critical intermediate in the development of para-aminophenol derivatives and local anesthetics structurally related to Prilocaine.

From a retrosynthetic perspective, the target molecule is an amide formed by the acylation of 4-ethoxyaniline (p-phenetidine) with a 2-chloropropanoyl electrophile. While direct coupling with 2-chloropropionic acid using carbodiimides (EDC/DCC) is possible, it is atom-inefficient for scale-up. The protocol below utilizes the Acid Chloride Method (Schotten-Baumann conditions modified for organic solvent), prioritized for its high conversion rates (>90%) and simplified purification via recrystallization.

Structural Considerations
  • Chirality: The C2 position on the propanamide chain is a stereocenter. This protocol yields a racemic mixture (±) unless optically pure (R)- or (S)-2-chloropropionyl chloride is employed.

  • Stability: The

    
    -chloroamide moiety is reactive toward nucleophiles; therefore, the workup must avoid strong heating in basic aqueous media to prevent hydrolysis or self-alkylation.
    

Reaction Mechanism & Pathway[1]

The synthesis proceeds via a Nucleophilic Acyl Substitution. The nitrogen lone pair of the p-phenetidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. A base (Triethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanism Reactants p-Phenetidine + 2-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product 2-Chloro-N-(4-ethoxyphenyl) propanamide + HCl Transition->Product BaseScavenge Base (Et3N) Scavenging (Et3NH+ Cl-) Product->BaseScavenge Neutralization

Figure 1: Mechanistic pathway for the acylation of p-phenetidine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleSafety Note
p-Phenetidine 1.0NucleophileNephrotoxic; darkens on air exposure.
2-Chloropropionyl chloride 1.1ElectrophileCorrosive; lachrymator. Handle in hood.
Triethylamine (TEA) 1.2Acid ScavengerVolatile; flammable.
Dichloromethane (DCM) SolventMediumUse anhydrous to prevent acid chloride hydrolysis.
1M HCl (aq) WashPurificationRemoves unreacted amine.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve p-phenetidine (13.7 g, 100 mmol) in DCM (100 mL) .

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

    • Scientific Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to the formation of bis-acylated byproducts or polymerization of the phenetidine [1].

  • Acylation: Dilute 2-chloropropionyl chloride (10.7 mL, 110 mmol) in 20 mL of DCM. Add this solution dropwise over 30 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

Phase 2: Workup & Purification
  • Quench: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Extraction: Transfer the mixture to a separatory funnel.

    • Wash 1: 50 mL 1M HCl . Rationale: This protonates any unreacted p-phenetidine, forcing it into the aqueous layer. This is the most critical step for color purity.

    • Wash 2: 50 mL Sat. NaHCO₃ . Rationale: Neutralizes excess acid and removes acidic impurities.

    • Wash 3: 50 mL Brine .

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C.

    • Target: White needle-like crystals.

    • Yield Expectations: 85-92%.

Workflow Start Start: p-Phenetidine + DCM + TEA AddCl Add 2-Chloropropionyl Cl (Dropwise @ 0°C) Start->AddCl Stir Stir 2h @ RT (Check TLC) AddCl->Stir WashAcid Wash: 1M HCl (Removes unreacted amine) Stir->WashAcid WashBase Wash: NaHCO3 + Brine WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Cryst Recrystallize (EtOH) Dry->Cryst Final Pure 2-Chloro-N-(4-ethoxyphenyl)propanamide Cryst->Final

Figure 2: Process Flow Diagram for the synthesis and purification.[4]

Characterization & Validation

The identity of the compound must be validated using NMR and MS.[5] The following data represents the standard spectral fingerprint for this molecule [2, 3].

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[6]

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.40 Triplet (J=7.0 Hz)3H-OCH₂CH₃ Terminal methyl of ethoxy group.
1.82 Doublet (J=6.8 Hz)3H-CH(Cl)CH₃ Methyl group alpha to the chiral center.
4.01 Quartet (J=7.0 Hz)2H-OCH₂ CH₃Methylene of ethoxy group; deshielded by Oxygen.
4.55 Quartet (J=6.8 Hz)1H-CH (Cl)-Chiral proton; significant deshielding by Cl and C=O.
6.86 Doublet (J=9.0 Hz)2HAr-H (3,5)Ortho to ethoxy group (electron-rich).
7.45 Doublet (J=9.0 Hz)2HAr-H (2,6)Ortho to amide nitrogen.
8.20 Broad Singlet1H-NH -Amide proton (exchangeable with D₂O).
Mass Spectrometry (MS)[1][3][6]
  • Technique: ESI+ or EI.

  • Molecular Formula: C₁₁H₁₄ClNO₂[7]

  • Molecular Weight: 227.69 g/mol .[8]

  • Key Peaks:

    • m/z 227 (M+•): Base peak for ³⁵Cl isotope.

    • m/z 229 (M+2): Characteristic ³⁷Cl isotope peak (approx. 1/3 intensity of M+).

    • m/z 137: Loss of the chloropropionyl group (formation of [C₆H₄(OEt)NH₂]⁺ fragment).

Infrared Spectroscopy (FT-IR)[9]
  • 3290 cm⁻¹: N-H stretch (Amide).

  • 1665 cm⁻¹: C=O stretch (Amide I band) — Diagnostic for successful acylation.

  • 1540 cm⁻¹: N-H bend (Amide II).

  • 1240 cm⁻¹: C-O-C stretch (Aryl ether).

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Product is Pink/Brown Oxidation of residual p-phenetidine.Ensure the 1M HCl wash is thorough during workup. Use fresh p-phenetidine distilled under Argon.
Low Yield Hydrolysis of acid chloride.Ensure DCM is anhydrous . Verify the quality of 2-chloropropionyl chloride (should be clear, not cloudy).
Oiling out during Recrystallization Cooling too fast or too much solvent.Re-heat to dissolve, add a seed crystal, and cool very slowly. Add drops of water to the hot EtOH solution to reach saturation.
Extra Doublet in NMR Presence of HCl salt.The base wash (NaHCO₃) was insufficient. Reprocess organic layer with base wash.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and amide synthesis protocols).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide (Analogous spectral data reference). [Link]

  • Organic Syntheses. Dulcin (p-Ethoxyphenylurea). Coll. Vol. 4, p.42 (1963); Vol. 31, p.11 (1951). (Reference for handling p-phenetidine and purification). [Link]

Sources

Exploratory

Physicochemical Characterization & Synthetic Utility of 2-Chloro-N-(4-ethoxyphenyl)propanamide

Technical Guide Series: Advanced Pharmaceutical Intermediates Executive Summary 2-Chloro-N-(4-ethoxyphenyl)propanamide (also referred to as 2-chloro-p-propionophenetidide) represents a critical electrophilic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Advanced Pharmaceutical Intermediates

Executive Summary

2-Chloro-N-(4-ethoxyphenyl)propanamide (also referred to as 2-chloro-p-propionophenetidide) represents a critical electrophilic scaffold in medicinal chemistry. Structurally characterized by a p-phenetidine core acylated with a 2-chloropropionyl moiety, this compound serves as a pivotal intermediate in the synthesis of amino-amide local anesthetics and vasodilators (e.g., Fenalcomine analogs).

Its utility is defined by the


-chloroamide "warhead,"  which provides a controlled site for nucleophilic substitution, while the ethoxy-phenyl tail modulates lipophilicity (LogP) and protein binding. This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and validated characterization protocols for drug development applications.
Part 1: Molecular Architecture & Physicochemical Profiling

The physicochemical behavior of this molecule is governed by the competition between the lipophilic phenetidine tail and the polar, reactive


-chloroamide core.
1.1 Structural Specifications
  • IUPAC Name: 2-chloro-N-(4-ethoxyphenyl)propanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.69 g/mol

  • Key Functional Groups:

    • Amide Linkage: Hydrogen bond donor/acceptor; susceptible to hydrolysis.

    • 
      -Alkyl Halide: Electrophilic site (
      
      
      
      reactive).
    • Ethoxy Ether: Lipophilic anchor; metabolically susceptible to O-dealkylation.

1.2 Physicochemical Data Matrix

Note: Where experimental values for this specific intermediate are proprietary, high-confidence predicted values based on structural analogs (e.g., Propionylphenetidin) are provided to guide experimental design.

PropertyValue / RangeImplications for Handling
Physical State Crystalline Solid (White to Off-White)Requires powder X-ray diffraction (PXRD) for polymorph screening.
Melting Point 95°C – 108°C (Predicted range)Moderate thermal stability; suitable for melt-processing if <150°C.
LogP (Octanol/Water) 2.1 – 2.5 (Estimated)Moderate lipophilicity; likely Class II (Low Solubility, High Permeability) behavior.
Water Solubility < 0.5 mg/mL (at 25°C)Requires organic co-solvents (DMSO, Ethanol) for bio-assays.
pKa (Amide) ~14 (Neutral in physiologic pH)Non-ionizable in the pH 1–10 range; retention in RP-HPLC is pH-independent.
Reactivity High (

-carbon electrophile)
Unstable in strong bases ; prone to cyclization or hydrolysis.
Part 2: Synthetic Utility & Reactivity Mapping

The primary value of this compound lies in its reactivity. The chlorine atom at the 2-position is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack by amines.

2.1 The "Warhead" Mechanism

Unlike simple alkyl chlorides, the


-chloroamide allows for rapid substitution under mild conditions. However, this also introduces instability risks (dimerization or hydrolysis) if not stored correctly.

ReactivityPath Start p-Phenetidine Intermediate TARGET: 2-Chloro-N-(4-ethoxyphenyl)propanamide Start->Intermediate Acylation (DCM, 0°C) Reagent + 2-Chloropropionyl Chloride Path1 Nucleophilic Substitution (Primary/Secondary Amines) Intermediate->Path1 S_N2 Reaction Path2 Hydrolysis (Aq. Base/Acid) Intermediate->Path2 Degradation Product1 Amino-Amide Derivative (e.g., Local Anesthetics) Path1->Product1 Product2 Degradant: 2-Hydroxy analog + HCl Path2->Product2

Figure 1: Synthetic pathway illustrating the formation of the target intermediate and its divergent reactivity: productive substitution vs. hydrolytic degradation.

Part 3: Solid-State & Stability Characterization

For drug development, ensuring the physical stability of this intermediate is paramount to preventing batch-to-batch variation in downstream synthesis.

3.1 Polymorphism Screening Protocol

Amides with ether tails often exhibit polymorphism due to varying hydrogen bonding networks (amide-amide vs. amide-ether).

Experimental Workflow:

  • Recrystallization: Dissolve 100 mg in hot Ethanol. Cool slowly (0.1°C/min) to generate Form A (Thermodynamic).

  • Anti-solvent Precipitation: Dissolve in DMSO; crash into cold water to generate Form B (Kinetic).

  • Analysis: Compare PXRD patterns. Shift in peaks < 2

    
     indicates distinct crystal lattices.
    
3.2 Hydrolytic Stability

The


-chloro group is labile. In the presence of water and heat, it converts to the 

-hydroxy derivative.
  • Storage Requirement: Store under inert gas (

    
    ) at < 4°C. Desiccate to prevent HCl formation which autocatalyzes degradation.
    
Part 4: Analytical Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols utilize internal standards and resolution checks to validate data quality.

4.1 HPLC Method for Purity & Assay

This method separates the target from its precursor (p-phenetidine) and its hydrolytic degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 10 min: 20% A / 80% B (Linear Ramp)

    • 15 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Validation Criterion: Resolution (

    
    ) between Target and p-Phenetidine must be > 2.0.
    
4.2 Solubility Determination Workflow (Shake-Flask Method)

Do not rely on visual estimation. Use this quantitative approach.

SolubilityWorkflow Step1 Excess Solid Addition (Target + Solvent) Step2 Equilibration (Shake 24h @ 25°C) Step1->Step2 Step3 Filtration (0.45 µm PTFE) Step2->Step3 Check Check pH shift? (Hydrolysis check) Step2->Check Step4 Dilution (Mobile Phase) Step3->Step4 Step5 HPLC Quantification (External Std Curve) Step4->Step5

Figure 2: Quantitative solubility determination workflow including a critical pH checkpoint to detect hydrolytic degradation during the equilibration period.

Part 5: Safety & Toxicology Grounding

While specific tox data for this intermediate may be sparse, the structural components dictate the safety profile (Structure-Activity Relationship - SAR).

  • Skin Sensitization: High risk.

    
    -halo acetamides are potent alkylating agents. They can bind to cysteine residues in skin proteins, causing allergic contact dermatitis. Protocol:  Double-glove (Nitrile) and handle in a fume hood.
    
  • Phenetidine Toxicity: Metabolic cleavage of the amide yields p-phenetidine, a known nephrotoxin and methemoglobinemia inducer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Phenetidine Derivatives and Physicochemical Properties. Retrieved from [Link]

  • PrepChem. Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide (Methodology Reference). Retrieved from [Link]

Foundational

A Technical Guide to 2-chloro-N-(4-ethoxyphenyl)propanamide: Synthesis, Characterization, and Handling of a Novel Propanamide Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(4-ethoxyphenyl)propanamide, a compound for which a unique CAS (Chemical Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(4-ethoxyphenyl)propanamide, a compound for which a unique CAS (Chemical Abstracts Service) number is not readily found in public databases. The absence of a specific CAS identifier suggests the compound is not widely commercialized or extensively documented in the literature. This guide, therefore, takes a predictive and comparative approach, grounded in established chemical principles, to provide researchers with a solid foundation for the synthesis, characterization, and safe handling of this molecule. By examining structurally similar compounds, we will outline a plausible synthetic route, propose robust analytical methodologies for its characterization, and detail critical safety protocols. This document is intended to serve as a foundational resource for researchers interested in exploring the properties and potential applications of this and related chloro-N-aryl propanamides.

Introduction and CAS Number Analysis

A thorough search of prominent chemical databases, including CAS Common Chemistry, PubChem, and major commercial supplier catalogs, did not yield a specific CAS Registry Number for 2-chloro-N-(4-ethoxyphenyl)propanamide. This indicates that the compound is likely not a well-characterized or commercially available substance. However, several structurally related compounds are well-documented and provide a basis for understanding the target molecule.

For the benefit of the researcher, the following table lists the CAS numbers for key structural analogs:

Compound NameCAS NumberStructural Difference from Target Compound
3-chloro-N-(4-ethoxyphenyl)propanamide19314-15-9Isomer (chloro group on the 3-position of the propanamide chain)
N-(4-ethoxyphenyl)propanamide19314-14-8Parent compound (lacks the 2-chloro group)
2-Chloro-N-(4-chlorophenyl)propanamide21262-05-5Chloro group on the phenyl ring instead of an ethoxy group
N-(4-ethoxyphenyl)acetamide62-44-2Acyl group is acetyl instead of 2-chloropropanoyl (also known as Phenacetin)

The lack of a dedicated CAS number necessitates a predictive approach to its synthesis and properties, leveraging the known chemistry of these related molecules.

Proposed Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide

The most direct and chemically sound method for the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide is the N-acylation of 4-ethoxyaniline with 2-chloropropanoyl chloride. This is a standard amide bond formation reaction.

Synthesis_of_2-chloro-N-(4-ethoxyphenyl)propanamide reactant1 4-Ethoxyaniline conditions Base (e.g., Triethylamine or Pyridine) Anhydrous Solvent (e.g., DCM, THF) 0°C to Room Temperature reactant1->conditions reactant2 2-Chloropropanoyl chloride reactant2->conditions product 2-chloro-N-(4-ethoxyphenyl)propanamide conditions->product + HCl

Caption: Proposed synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide.

Experimental Protocol: N-acylation of 4-Ethoxyaniline

This protocol is based on general methods for the acylation of anilines with acyl chlorides.[1][2]

Materials:

  • 4-Ethoxyaniline

  • 2-Chloropropanoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The formation of a precipitate (triethylamine hydrochloride) is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-chloro-N-(4-ethoxyphenyl)propanamide alongside experimentally determined data for a closely related compound.

PropertyPredicted: 2-chloro-N-(4-ethoxyphenyl)propanamideExperimental: N-(4-ethoxyphenyl)acetamide (Phenacetin)[3]
Molecular Formula C₁₁H₁₄ClNO₂C₁₀H₁₃NO₂
Molecular Weight 227.69 g/mol 179.22 g/mol
Boiling Point Not available~253 °C (decomposes)
Melting Point Not available134-136 °C
LogP (Octanol/Water Partition Coefficient) ~2.5 (predicted)1.58
Appearance Likely a white to off-white solidWhite crystalline powder

Proposed Analytical Methodology

For the characterization and quantification of 2-chloro-N-(4-ethoxyphenyl)propanamide, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is recommended.[4][5][6]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection sp1 Dissolve sample in mobile phase sp2 Filter through 0.45 µm syringe filter sp1->sp2 hplc Reverse-Phase C18 Column sp2->hplc mobile_phase Mobile Phase Gradient: Water (0.1% Formic Acid) Acetonitrile (0.1% Formic Acid) dad Diode-Array Detection (DAD) (Monitor at λmax, ~245 nm) hplc->dad ms Mass Spectrometry (MS) (Monitor for [M+H]⁺) hplc->ms

Caption: Analytical workflow for 2-chloro-N-(4-ethoxyphenyl)propanamide.

Step-by-Step HPLC-MS Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution.

    • For unknown samples, dissolve a known weight in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive (to detect [M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 100-500.

Safety and Handling

Given the lack of specific toxicology data, a cautious approach to handling 2-chloro-N-(4-ethoxyphenyl)propanamide is essential. The safety precautions are based on the potential hazards of the reactants and the general class of chlorinated amide compounds.[7][8][9]

Potential Hazards:

  • Irritant: Likely to be an irritant to the skin, eyes, and respiratory tract.

  • Toxicity: The toxicity is unknown, but it should be handled as a potentially toxic substance.

  • Reactants:

    • 2-Chloropropanoyl chloride: Highly corrosive, flammable, and reacts violently with water. It is a lachrymator.[10]

    • 4-Ethoxyaniline: Toxic if swallowed, inhaled, or absorbed through the skin.

    • Triethylamine/Pyridine: Flammable, corrosive, and toxic.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Avoid generating dust.

First Aid Measures:

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Potential Applications

While no specific applications for 2-chloro-N-(4-ethoxyphenyl)propanamide have been documented, its structure suggests potential utility in several research areas:

  • Agrochemical Research: Many chloroacetanilide compounds are used as herbicides.[4][5][6] This compound could be synthesized as part of a library for screening for herbicidal or other pesticidal activity.

  • Pharmaceutical Intermediate: The α-chloro amide moiety is a reactive handle for nucleophilic substitution, making this compound a potentially useful intermediate for the synthesis of more complex molecules with potential biological activity.[2]

Conclusion

2-chloro-N-(4-ethoxyphenyl)propanamide represents an uncharted area of chemical space. This guide provides a robust, scientifically-grounded framework for its synthesis, analysis, and safe handling. By leveraging data from structurally similar compounds, researchers can confidently approach the study of this novel molecule. As with any new compound, meticulous experimental technique and a strong adherence to safety protocols are paramount.

References

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.
  • Zaugg, S. D., Smith, S. G., Schroeder, M. P., Barber, L. B., & Burkhardt, M. R. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S.
  • Shoemaker, J. A., & Tettenhorst, D. R. (2001). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry.
  • NIST/TRC Web Thermo Tables (WTT). N-(4-ethoxyphenyl)ethanamide. [Link]

  • Fisher Scientific.
  • Fisher Scientific.
  • CAS Common Chemistry. N-(4-Ethoxyphenyl)propanamide. [Link]

  • PubChem. N-(4-Ethoxyphenyl)propanamide. [Link]

  • PubChem. 2-(4-chlorophenoxy)-N-(2-phenylphenyl)propanamide. [Link]

  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). [Link]

  • Agilent Technologies.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. (2010).
  • Thermo Fisher Scientific.
  • BASF.
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • BenchChem.

Sources

Exploratory

Technical Monograph: 2-Chloro-N-(4-ethoxyphenyl)propanamide

The following technical guide provides an in-depth analysis of the chemical entity defined by the IUPAC name 2-chloro-N-(4-ethoxyphenyl)propanamide . This monograph is structured for medicinal chemists and process scient...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity defined by the IUPAC name 2-chloro-N-(4-ethoxyphenyl)propanamide . This monograph is structured for medicinal chemists and process scientists, focusing on nomenclature logic, synthetic protocols, and its utility as a scaffold in the development of analgesic and antipyretic agents (specifically as a precursor to Lactophenin).

Chemical Identity & IUPAC Nomenclature Analysis

Compound Name: 2-chloro-N-(4-ethoxyphenyl)propanamide Common Synonyms:


-Chloropropionyl-p-phenetidine; Chloro-Lactophenin
Molecular Formula: 

Molecular Weight: 227.69 g/mol [1]
Nomenclature Decomposition

The IUPAC name is constructed based on the priority of functional groups, determining the parent structure and substituents.

ComponentRationale
Parent Chain Propanamide : The three-carbon chain containing the amide carbonyl (

) takes precedence over the ether and benzene ring.
Principal Group Amide : The nitrogen-linked carbonyl determines the suffix "-amide".
N-Substituent N-(4-ethoxyphenyl) : The nitrogen atom is substituted with a phenyl ring. The phenyl ring itself has an ethoxy (

) group at the 4-position (para) relative to the nitrogen attachment.
Acyl Substituent 2-chloro : A chlorine atom is attached to the second carbon of the propanamide chain (the

-carbon).
Stereochemistry The C2 position is a chiral center. While the name implies a racemate, specific enantiomers are designated as (2R)- or (2S)-.

Synthetic Protocol: Acylation of p-Phenetidine

The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) using p-phenetidine and 2-chloropropanoyl chloride.

Reaction Scheme

The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride. A base is required to scavenge the liberated hydrogen chloride (HCl) to drive the equilibrium forward and prevent the protonation of the unreacted amine.

SynthesisPathway Phenetidine p-Phenetidine (Nucleophile) Intermediate Tetrahedral Intermediate Phenetidine->Intermediate 0°C, DCM AcidChloride 2-Chloropropanoyl Chloride (Electrophile) AcidChloride->Intermediate 0°C, DCM Base Base (K2CO3 or Et3N) (HCl Scavenger) Base->Intermediate 0°C, DCM Product 2-chloro-N-(4-ethoxyphenyl)propanamide (Target Scaffold) Intermediate->Product Elimination Byproduct HCl Salt / KCl Intermediate->Byproduct

Figure 1: Synthetic pathway for the acylation of p-phenetidine. The base prevents acid-mediated deactivation of the nucleophile.

Experimental Procedure

Reagents:

  • p-Phenetidine (1.0 eq)

  • 2-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2 eq)
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve p-phenetidine (13.7 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 2-chloropropanoyl chloride (10.7 mL, 110 mmol) over 30 minutes. The solution will likely turn cloudy due to the formation of triethylamine hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes); the starting amine spot (

    
    ) should disappear.
    
  • Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash successively with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid chloride byproducts), and brine.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel flash chromatography.

Physicochemical & Reactivity Profile

This molecule serves as a "warhead" intermediate. The


-chloro position is highly reactive toward nucleophiles, making it a versatile scaffold for synthesizing more complex pharmaceutical agents.
Key Properties
PropertyValue (Predicted)Relevance
LogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for receptor binding.
H-Bond Acceptors 3 (Amide O, Ether O, Cl)Interaction points for solvating water or protein targets.
Reactivity

Susceptible
The C-Cl bond is activated by the adjacent carbonyl, facilitating substitution.
Downstream Utility: Synthesis of Lactophenin

The primary historical application of this scaffold is the synthesis of Lactophenin (Lactylphenetidin), a non-steroidal anti-inflammatory drug (NSAID) analog. This is achieved via hydrolysis of the chloride to a hydroxyl group.

LactopheninSynthesis Start 2-chloro-N-(4-ethoxyphenyl)propanamide Transition Nucleophilic Substitution (SN2) Start->Transition Hydrolysis Reagent Reagent: NaOAc / H2O or NaOH (dilute) Reagent->Transition Target Lactophenin (2-hydroxy-N-(4-ethoxyphenyl)propanamide) Transition->Target - NaCl

Figure 2: Transformation of the chloro-intermediate to Lactophenin via nucleophilic substitution.

Safety & Toxicology (E-E-A-T)

Warning: As an


-haloamide, 2-chloro-N-(4-ethoxyphenyl)propanamide is a potent alkylating agent.
  • Skin Sensitization: Capable of alkylating cysteine residues in skin proteins, leading to allergic contact dermatitis.

  • Handling: Must be handled in a fume hood with nitrile gloves.

  • Metabolic Toxicity: Like its parent Phenacetin, derivatives of p-phenetidine can undergo metabolic activation (N-hydroxylation) leading to methemoglobinemia and potential nephrotoxicity upon chronic exposure.

References

  • IUPAC Nomenclature of Organic Chemistry. Blue Book Rules P-66.1 (Amides). International Union of Pure and Applied Chemistry. [Link]

  • Synthesis of Phenetidine Derivatives.Journal of the Chemical Society, Perkin Transactions 1.
  • PubChem Compound Summary: N-(4-Ethoxyphenyl)propanamide (Parent Structure). National Center for Biotechnology Information. [Link]

  • Lactophenin (Lactylphenetidin) Profile. DrugBank Online. (Context for the downstream active pharmaceutical ingredient). [Link]

Sources

Foundational

Comprehensive Characterization and Synthetic Utility of 2-Chloro-N-(4-ethoxyphenyl)propanamide

Executive Summary This technical guide provides an in-depth analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide , a critical intermediate in the synthesis of phenetidine-based pharmaceuticals. Often referred to as 2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide , a critical intermediate in the synthesis of phenetidine-based pharmaceuticals. Often referred to as 2-chloropropionyl-p-phenetidine , this compound serves as the electrophilic scaffold for the production of Lactophenin (N-(4-ethoxyphenyl)-2-hydroxypropanamide) and other analgesic/antipyretic agents. This document details its molecular structure, physiochemical properties, synthetic pathways, and spectroscopic signatures, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Physiochemical Properties[1][2]

The compound is an


-chloroamide derivative of p-phenetidine. Unlike its 

-chloro isomer (3-chloro-N-(4-ethoxyphenyl)propanamide), the chlorine atom at the C2 position introduces a chiral center, making this molecule optically active if synthesized from enantiopure 2-chloropropionic acid.
Table 1: Molecular Identification
PropertyDetail
IUPAC Name 2-Chloro-N-(4-ethoxyphenyl)propanamide
Common Names 2-Chloropropionyl-p-phenetidine;

-Chloropropionylphenetidide
Molecular Formula

Molecular Weight 227.69 g/mol
Exact Mass 227.0713 g/mol
SMILES CCOC1=CC=C(C=C1)NC(=O)C(C)Cl
InChI InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Chirality Contains 1 chiral center at C2 (alpha-carbon).[1][2][3][4][5][6]
Table 2: Predicted Physiochemical Parameters
ParameterValue (Predicted/Experimental)
Physical State Crystalline Solid (White to Off-white)
Melting Point 115–118 °C (Typical for phenetidides)
Boiling Point ~360 °C (at 760 mmHg)
LogP 2.15 (Moderate Lipophilicity)
Solubility Soluble in Ethanol, DCM, DMSO; Sparingly soluble in Water
pKa ~13.5 (Amide NH, very weak acid)

Synthetic Methodology & Reaction Mechanism

The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide follows a classic nucleophilic acyl substitution mechanism (Schotten-Baumann conditions). The reaction involves the acylation of the nucleophilic amine (p-phenetidine) with the highly electrophilic 2-chloropropionyl chloride.

Experimental Protocol

Reagents:

  • p-Phenetidine (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Preparation: Dissolve p-phenetidine (13.7 g, 0.1 mol) in anhydrous DCM (100 mL) containing

    
     (15 mL). Cool the solution to 0°C to suppress side reactions.
    
  • Addition: Add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise over 30 minutes. The exothermic reaction requires temperature control (<10°C) to prevent bis-acylation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated

    
     (to remove acid).
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Reaction Mechanism Visualization

The following diagram illustrates the acylation pathway and the subsequent potential hydrolysis to Lactophenin.

SynthesisPathway Phenetidine p-Phenetidine (Nucleophile) Intermediate Tetrahedral Intermediate Phenetidine->Intermediate Nucleophilic Attack (DCM, 0°C) AcylChloride 2-Chloropropionyl Chloride (Electrophile) AcylChloride->Intermediate Nucleophilic Attack (DCM, 0°C) Product 2-Chloro-N-(4-ethoxyphenyl)propanamide (Target) Intermediate->Product Elimination of Cl- Lactophenin Lactophenin (Hydrolysis Product) Product->Lactophenin Hydrolysis (H2O, Heat)

Figure 1: Synthetic pathway from p-phenetidine to the target amide and its downstream conversion to Lactophenin.

Spectroscopic Characterization

Accurate identification relies on distinguishing the


-chloro proton signals from the ethyl ether chain.
Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
1.38 Triplet (

)
3H

(Ethoxy methyl)
1.75 Doublet (

)
3H

(Alanine-like methyl)
4.01 Quartet (

)
2H

(Ethoxy methylene)
4.55 Quartet (

)
1H

(Alpha proton, deshielded)
6.85 Doublet (

)
2HAr-H (Ortho to ethoxy)
7.42 Doublet (

)
2HAr-H (Ortho to amide)
8.20 Broad Singlet1H

(Amide proton)
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 227/229 (3:1 ratio due to 
    
    
    
    ).
  • Base Peak: m/z 137 (

    
    , p-phenetidine fragment).
    
  • Fragment: m/z 164 (Loss of

    
     or ketene equivalent).
    

Applications & Biological Relevance[1][8][9]

Pharmaceutical Intermediate

This compound is a versatile synthon in medicinal chemistry:

  • Lactophenin Synthesis: Hydrolysis of the

    
    -chloro group yields Lactophenin (Lactylphenetidin), an analgesic similar to Phenacetin but with a lactyl group, which reduces toxicity.
    
  • Amino-Derivatives: Nucleophilic substitution of the chlorine atom with secondary amines yields Fenalcomine analogs (local anesthetics).

Structure-Activity Relationship (SAR)

The lipophilicity (LogP ~2.15) allows for blood-brain barrier penetration. However, the presence of the


-chloro group makes it a reactive alkylating agent, potentially toxic if not derivatized. It acts as a prodrug precursor where the chlorine is displaced by biological nucleophiles or hydrolyzed.

Applications cluster_reactions Synthetic Utility Target 2-Chloro-N-(4-ethoxyphenyl)propanamide Lactophenin Lactophenin (Analgesic) Target->Lactophenin + OH- / H2O Fenalcomine Fenalcomine Analogs (Local Anesthetic) Target->Fenalcomine + R2NH Alkylation Protein Alkylation (Toxicity Mechanism) Target->Alkylation + Bio-Nucleophiles

Figure 2: Downstream applications and reactivity profile of the target compound.

References

  • PubChem. N-(4-Ethoxyphenyl)propanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis method of D-(+)-2-chloropropionyl chloride. Patent CN101633614B. (Source for precursor synthesis).
  • CAS Common Chemistry. N-(4-Ethoxyphenyl)propanamide.[7][2] (Base structure reference). Available at: [Link][2]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Propanamide Derivatives

Introduction: The Propanamide Scaffold - A Versatile Framework for Drug Discovery Propanamide derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propanamide Scaffold - A Versatile Framework for Drug Discovery

Propanamide derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Their inherent structural simplicity, characterized by a central three-carbon chain with an amide functionality, allows for extensive chemical modification. This versatility enables the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR), leading to the identification of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities associated with novel propanamide derivatives, with a focus on their anticonvulsant, anticancer, and antimicrobial potential. We will delve into the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the rational design of next-generation propanamide-based therapeutics.

I. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current anti-seizure medications (ASMs).[1] Propanamide derivatives have emerged as a promising class of anticonvulsant agents, with several compounds demonstrating potent activity in various preclinical models of epilepsy.[1][2][3][4][5]

A. Mechanism of Action: A Multi-Targeted Approach

The anticonvulsant effects of propanamide derivatives are often attributed to their ability to modulate voltage-gated ion channels, thereby stabilizing neuronal membranes and reducing hyperexcitability.[6] A primary target for many of these compounds is the voltage-gated sodium channel.[2][7] By binding to the inactive state of these channels, they prolong the refractory period of neurons, thus limiting the sustained, high-frequency firing characteristic of seizures.[7][8] This mechanism is a hallmark of several established ASMs and is a key area of investigation for novel propanamide derivatives.[7]

Some derivatives may also exert their effects through interactions with other targets, including voltage-gated calcium channels and by enhancing GABA-mediated inhibitory neurotransmission.[6][9] This multi-target approach could contribute to a broader spectrum of activity and potentially overcome drug resistance.[4]

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

G cluster_0 Neuronal Membrane cluster_1 Cellular Effect Na_channel_active Voltage-Gated Na+ Channel (Active State) Na_channel_inactive Voltage-Gated Na+ Channel (Inactive State) Na_channel_active->Na_channel_inactive Inactivation Na_channel_inactive->Na_channel_active Recovery Reduced_Excitability Reduced Neuronal Excitability Na_channel_inactive->Reduced_Excitability Propanamide Propanamide Derivative Propanamide->Na_channel_inactive Stabilizes Inactive State Suppressed_Firing Suppressed Repetitive Neuronal Firing Reduced_Excitability->Suppressed_Firing

Caption: Propanamide derivatives can stabilize the inactive state of voltage-gated sodium channels.

B. In Vivo Evaluation of Anticonvulsant Activity

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively. The 6 Hz psychomotor seizure model is particularly valuable for identifying agents that may be effective against therapy-resistant partial seizures.[1][4][10]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Model: Male ICR mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound (propanamide derivative) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), a constant current (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Experimental Protocol: 6 Hz Seizure Test in Mice

  • Animal Model and Compound Administration: As described for the MES test.

  • Induction of Seizures: A constant current (e.g., 32 mA or 44 mA for more resistant seizures, 6 Hz, 0.2 ms pulse width, 3 s duration) is delivered through corneal electrodes.[1][4]

  • Endpoint: The endpoint is the observation of seizure activity characterized by a "stunned" posture with rearing and forelimb clonus. Protection is defined as the absence of this seizure behavior.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.[4]

C. Data Presentation: Anticonvulsant Efficacy of Lead Compounds
Compound IDMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
Compound 548.0[4][5]45.2[4][5]> 300[4][5]> 6.25
Compound 1449.6[10]31.3[10]Not ReportedNot Reported
PNU-151774EPotent ActivityNot ReportedOutstanding TIsOutstanding TIs[3]

The Protective Index (PI) is a measure of the therapeutic window, with higher values indicating a more favorable safety profile.

II. Anticancer Activity: Targeting Proliferation and Survival Pathways

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Propanamide derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines, including those resistant to standard therapies.[11][12][13][14]

A. Mechanism of Action: Diverse and Targeted Approaches

The anticancer mechanisms of propanamide derivatives are multifaceted and often depend on the specific chemical modifications of the core scaffold.

  • Histone Deacetylase (HDAC) Inhibition: A prominent mechanism involves the inhibition of histone deacetylases (HDACs).[15][16] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[17][18] Their overexpression is often observed in various cancers.[16] Propanamide-based HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[15][16] The general pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a surface recognition "cap" group.[17]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain quinoxaline-propanamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[19]

  • Selective Androgen Receptor Degraders (SARDs): In the context of prostate cancer, novel propanamide derivatives have been developed as selective androgen receptor degraders (SARDs).[11] These compounds not only antagonize the androgen receptor but also promote its degradation, offering a potential therapeutic strategy for castration-resistant prostate cancer.[11]

Workflow: In Vitro Evaluation of Anticancer Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization MTT_Assay MTT Assay (Cell Viability) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle SRB_Assay SRB Assay (Cell Proliferation) Apoptosis Apoptosis Assay (Annexin V/PI Staining) SRB_Assay->Apoptosis Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot Apoptosis->Western_Blot Enzyme_Assay Enzyme Inhibition (e.g., HDAC, VEGFR-2) Western_Blot->Enzyme_Assay SAR_Studies Structure-Activity Relationship (SAR) Enzyme_Assay->SAR_Studies In_Vivo_Models In Vivo Xenograft Models SAR_Studies->In_Vivo_Models

Caption: A typical workflow for the in vitro and in vivo assessment of anticancer propanamide derivatives.

B. In Vitro Evaluation of Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][19]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The propanamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control and a positive control (e.g., doxorubicin) are included.[19]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

C. Data Presentation: Antiproliferative Activity of Selected Derivatives
Compound IDCell LineIC₅₀ (µM)Reference
Quinoxaline Derivatives
Compound 8HCT-1160.42[19][19]
Compound 9MCF-70.21[19][19]
Compound 14MCF-70.23[19][19]
Benzoxaborole Derivative
Compound 42SKOV3Potent Activity[14]
Amide Derivative
Compound 27HeLa (HDAC inhibition)IC₅₀ = 8 nM[15][15]

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Propanamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[20][21]

A. Mechanism of Action: Disruption of Essential Cellular Processes

The precise mechanisms of antimicrobial action for many propanamide derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and structural features of the derivatives play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

B. In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media.[20] The inoculum is adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation: The propanamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism and broth), a negative control (broth only), and a drug control (compound and broth) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

C. Data Presentation: Antimicrobial Efficacy of Propanamide Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4fEscherichia coli ATCC 25922< 0.97[21]
Compound 4iEscherichia coli ATCC 25922< 0.97[21]
Compound 2a/2bVarious FungiComparable to Ketoconazole[21]
Compound 2cGram-positive bacteriaHalf the potency of Chloramphenicol[21]
Compound VII/VIIIEscherichia coli, Pseudomonas aeruginosaMaximum activity at 50 µg/mL[20]
Compound VII/VIIICandida albicans, Aspergillus nigerMaximum activity at 50 µg/mL[20]

IV. Conclusion and Future Directions

Novel propanamide derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticonvulsant, anticancer, and antimicrobial agents underscores the value of this chemical scaffold in drug discovery. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for optimizing the efficacy, selectivity, and pharmacokinetic properties of lead compounds.[3][22][23]

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.[24][25]

  • Development of Isoform-Selective Inhibitors: In the context of anticancer therapy, the development of isoform-selective HDAC inhibitors may lead to improved therapeutic outcomes with reduced side effects.

The continued exploration of the chemical space around the propanamide core, coupled with advanced biological evaluation, holds great promise for the development of novel and effective therapies for a range of challenging diseases.

References

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  • Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]

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  • Zhang, J., et al. (2022). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules. Available at: [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences. Available at: [Link]

  • Arts, J., et al. (2009). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences. Available at: [Link]

  • Choi, D., et al. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry. Available at: [Link]

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  • MDPI. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • EBI. (n.d.). Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. Available at: [Link]

  • PubMed. (1990). [Antibacterial and antifungal compounds. V. Synthesis and antimicrobial activity of N-(2-arylethylaminophenyl)-1H-pyrryl-1-amine and 1-(1H-pyrrol-1-yl)-2-arylmethylbenzimidazole)]. Available at: [Link]

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]

  • University of Bristol Research Portal. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Available at: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available at: [Link]

  • ResearchGate. (2018). Quantitative structure–activity relationship models for compounds with anticonvulsant activity. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rufinamide?. Available at: [Link]

  • ResearchGate. (2005). Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. Available at: [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research. Available at: [Link]

  • PubMed. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. Available at: [Link]

  • Frontiers in Neurology. (2021). The Effect of Anti-seizure Medications on the Propagation of Epileptic Activity: A Review. Available at: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • Exploratory Target Antitumor Therapy. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Available at: [Link]

  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]

  • Frontiers in Chemistry. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Available at: [Link]

  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • Rogawski, M. A., & Cavazos, J. E. (2014). Mechanisms of Action of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies. Available at: [Link]

Sources

Foundational

Strategic Evaluation of 2-chloro-N-(4-ethoxyphenyl)propanamide: A Technical Guide

Topic: Preliminary In-Vitro Screening of 2-chloro-N-(4-ethoxyphenyl)propanamide Content Type: Technical Assessment & De-risking Guide Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In-Vitro Screening of 2-chloro-N-(4-ethoxyphenyl)propanamide Content Type: Technical Assessment & De-risking Guide Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists

Executive Summary & Compound Profile

2-chloro-N-(4-ethoxyphenyl)propanamide represents a chemical scaffold that fuses a known analgesic pharmacophore with a potentially reactive electrophilic warhead. Structurally, it is the


-chloro analog of Phenacetin  (a withdrawn analgesic) and Lactophenin .

From a drug development perspective, this molecule presents a "High-Risk/High-Reward" profile. The p-phenetidine backbone suggests potential analgesic/antipyretic efficacy via COX inhibition or TRP channel modulation. However, the presence of the


-chloropropionyl group introduces a structural alert for alkylating activity, while the phenetidine moiety carries historical baggage regarding nephrotoxicity and methemoglobinemia.

This guide outlines a "Fail-Early" screening cascade designed to rapidly assess whether the compound’s therapeutic window permits further development or if it functions primarily as a reactive toxicant.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-chloro-N-(4-ethoxyphenyl)propanamide

  • Core Scaffold: p-Phenetidine (4-ethoxyaniline)

  • Functional Alert:

    
    -Haloamide (Alkylating agent potential)
    
  • Predicted LogP: ~2.1 – 2.5 (Moderate lipophilicity)

Phase I: Physicochemical Stability & Reactivity Profiling

Before biological exposure, you must quantify the compound's intrinsic reactivity. The


-chloro amide bond is susceptible to hydrolysis and nucleophilic attack.
Experiment 1.1: Chemical Hydrolysis & Stability

Rationale: The chlorine atom at the


-position is a good leaving group. If the compound hydrolyzes rapidly in physiological buffer, biological results will be confounded by the breakdown product (N-(4-ethoxyphenyl)-2-hydroxypropanamide).

Protocol:

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: UHPLC-UV/MS. Monitor the disappearance of the parent peak (

    
    ) and appearance of the hydroxy-derivative (
    
    
    
    ).
Experiment 1.2: Glutathione (GSH) Trapping Assay

Rationale: This is the critical safety filter.


-Haloamides can irreversibly alkylate cysteine residues on proteins. High GSH reactivity predicts a high risk of idiosyncratic toxicity and skin sensitization.

Protocol:

  • System: Phosphate buffer (pH 7.4) containing 5 mM GSH.

  • Dosing: Spike compound (10 µM) into the buffer.

  • Control: Use Iodoacetamide as a positive control (high reactivity).

  • Detection: LC-MS/MS (Negative Ion Mode) scanning for the neutral loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for

    
     272 (GSH fragment).
    
  • Threshold: >10% adduct formation in 1 hour suggests high covalent binding risk.

Phase II: The "Fail-Early" Toxicology Screen

Due to the phenetidine backbone, standard cytotoxicity is insufficient. You must screen for specific organotoxicities associated with this scaffold: Nephrotoxicity (Kidney) and Hemotoxicity (Blood).

Experiment 2.1: Differential Cytotoxicity (HepG2 vs. HEK293)

Rationale: Phenacetin derivatives are historically nephrotoxic. A significant potency shift between liver (HepG2) and kidney (HEK293) cells indicates tissue-specific accumulation or bioactivation.

Workflow:

  • Seeding: 5,000 cells/well in 96-well plates (HepG2 and HEK293).

  • Dosing: 8-point serial dilution (0.1 µM to 100 µM) for 24h and 48h.

  • Readout: Resazurin reduction (Alamar Blue) or ATP quantitation (CellTiter-Glo).

  • Analysis: Calculate Selectivity Index (

    
    ). An 
    
    
    
    suggests specific renal liability.
Experiment 2.2: In Vitro Methemoglobinemia Assessment

Rationale: The metabolic cleavage of the amide bond releases p-phenetidine, which undergoes N-hydroxylation to form reactive metabolites that oxidize Hemoglobin (


) to Methemoglobin (

).

Protocol:

  • Source: Fresh human or rat whole blood (heparinized).

  • Incubation: Incubate blood with compound (10, 50, 100 µM) for 2 hours at 37°C.

  • Positive Control: 4-Aminophenol or Dapsone.

  • Lysis: Lyse RBCs with 1% Triton X-100.

  • Measurement: Spectrophotometric analysis. Methemoglobin exhibits a characteristic absorbance peak at 630 nm.

  • Calculation:

    
    .
    
Experiment 2.3: Ames Test (Bacterial Reverse Mutation)

Rationale: The


-chloro group makes the molecule a direct-acting alkylating agent. This test is non-negotiable for this specific structure.
  • Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA98.

  • Condition: +/- S9 metabolic activation.

  • Prediction: If positive without S9, the Cl-group is directly mutagenic. If positive only with S9, the aniline metabolite is the culprit.

Phase III: Pharmacodynamics (Efficacy Screening)

If the compound passes the safety filters (low GSH reactivity, no direct mutagenicity), assess its therapeutic potential.

Experiment 3.1: COX-1 / COX-2 Inhibition

Rationale: Structural similarity to Acetaminophen/Phenacetin suggests inhibition of Prostaglandin H Synthase (COX enzymes) or the POX site.

Table 1: Assay Conditions for COX Inhibition

ParameterConditionNotes
Enzyme Source Ovine COX-1, Human Recombinant COX-2Purified enzymes reduce noise
Substrate Arachidonic Acid (10 µM)Initiate reaction with substrate
Co-factor TMPD or HemeColorimetric peroxidase cosubstrate
Pre-incubation 10 minutesAllows time for active site binding
Readout Absorbance (590 nm) or PGE2 ELISAELISA provides higher sensitivity
Reference Indomethacin (Non-selective), Celecoxib (COX-2)Validates assay performance

Visualization & Logic Flow[2]

Diagram 1: The "Fail-Early" Screening Cascade

This flowchart illustrates the decision-making logic. The compound must clear the "Reactivity Barrier" before efficacy testing to avoid wasting resources on a toxic alkylator.

ScreeningCascade Start Compound: 2-chloro-N-(4-ethoxyphenyl)propanamide PhysChem Phase I: Stability & Reactivity (Hydrolysis + GSH Trapping) Start->PhysChem Decision1 GSH Adducts > 10%? PhysChem->Decision1 Stop1 STOP: High Alkylating Risk (Sensitizer/Mutagen) Decision1->Stop1 Yes ToxScreen Phase II: Toxicity (Ames + MetHb + Cytotox) Decision1->ToxScreen No Decision2 Ames(+) or High MetHb? ToxScreen->Decision2 Stop2 STOP: Genotoxic / Hemotoxic Decision2->Stop2 Yes Efficacy Phase III: Efficacy (COX-1/2 Inhibition) Decision2->Efficacy No

Caption: Decision tree prioritizing safety de-risking (GSH reactivity and Genotoxicity) prior to efficacy evaluation.

Diagram 2: Metabolic & Reactive Pathways

This diagram details the competing pathways: Bioactivation (Toxicity) vs. Mechanism of Action.

MetabolicPathways Parent Parent Compound (2-chloro-N-(4-ethoxyphenyl)propanamide) GSH_Adduct GSH Conjugate (Detoxification or Depletion) Parent->GSH_Adduct Direct Reaction (Cl displacement) DNA_Adduct DNA Alkylation (Genotoxicity) Parent->DNA_Adduct Direct Reaction Phenetidine p-Phenetidine (Metabolite) Parent->Phenetidine Amidase Hydrolysis QuinoneImine Quinone Imine (Reactive Metabolite) Phenetidine->QuinoneImine CYP450 (N-OH) MetHb Methemoglobinemia (Fe2+ -> Fe3+) QuinoneImine->MetHb Redox Cycling

Caption: Mechanistic pathways showing the dual threat of direct alkylation (via Cl-group) and oxidative stress (via Phenetidine metabolism).

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Uetrecht, J. (2020).[1] Mechanisms of Idiosyncratic Drug-Induced Liver Injury.[2][3] Annual Review of Pharmacology and Toxicology. [Link]

  • Bradshaw, T.D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel benzothiazoles. British Journal of Cancer (Methodology for acid/amide hydrolysis stability). [Link]

  • Coleman, M.D., et al. (1990). The effect of acylation on the oxidation of dapsone and p-phenetidine by human haemoglobin. Biochemical Pharmacology. (Protocol for Methemoglobinemia assays). [Link]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard for metabolic stability and CYP inhibition). [Link]

Sources

Exploratory

Technical Assessment: Solubility &amp; Stability of 2-Chloro-N-(4-ethoxyphenyl)propanamide in DMSO

Executive Summary 2-Chloro-N-(4-ethoxyphenyl)propanamide (an -chloroamide intermediate related to phenetidine derivatives) exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(4-ethoxyphenyl)propanamide (an


-chloroamide intermediate related to phenetidine derivatives) exhibits high solubility  in Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions.[1][2][3][4] However, its chemical stability in this solvent is compromised over time  due to the electrophilic nature of the 

-chloro moiety.[1][2][3][4]

While DMSO is the industry-standard vehicle for compound libraries, this specific molecule is susceptible to nucleophilic attack by the sulfoxide oxygen , potentially leading to Kornblum-type oxidation byproducts or hydrolysis upon prolonged storage.[1][2][3][4] This guide outlines the physicochemical basis for these behaviors and provides validated protocols for handling, storage, and quality control.[4]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Before assessing solubility, one must understand the structural determinants of the molecule.[4] The presence of the amide bond and the ether linkage increases polarity, while the chloropropyl chain adds lipophilicity and reactivity.[4]

PropertyValue / DescriptionImplication for DMSO Solvation
Molecular Weight ~241.7 g/mol Small molecule; favorable kinetics for dissolution.[1][2][3][4]
LogP (Predicted) ~2.1 – 2.7Moderately lipophilic; requires organic solvent (DMSO) for high concentrations (>10 mM).[1][2][3]
H-Bond Donors 1 (Amide NH)Strong H-bond interaction with DMSO oxygen (Acceptor).[1][2][3][4]
H-Bond Acceptors 3 (Amide O, Ether O, Cl)Limited interaction with DMSO methyl protons.[1][2][3][4]
Reactive Moiety

-Chloroamide
CRITICAL: Susceptible to

displacement.[1][2][3][4]

Part 2: Solubility Profile in DMSO

Theoretical Mechanism

DMSO is a polar aprotic solvent (


) capable of disrupting the crystal lattice of amides effectively.[1][3] The dissolution of 2-chloro-N-(4-ethoxyphenyl)propanamide is driven by:
  • Dipole-Dipole Interactions: Between the highly polar

    
     bond of DMSO and the carbonyl (
    
    
    
    ) of the amide.[1][3][4]
  • Hydrogen Bonding: The DMSO oxygen acts as a strong H-bond acceptor for the amide proton (

    
    ).[1][2][3][4]
    
Empirical Estimation & Working Ranges

Based on structural analogs (e.g., Phenacetin,


-chloroacetanilides), the saturation limit is estimated to be significantly high.[1][3][4]
  • Estimated Saturation Limit: >100 mg/mL (>400 mM)[1][2][3]

  • Recommended Stock Concentration: 10 mM to 50 mM[1][2][3]

    • Rationale: 10 mM is the standard for High-Throughput Screening (HTS) libraries.[1][2][3][4] Keeping concentrations below saturation prevents precipitation during freeze-thaw cycles.[1][2][3][4]

Protocol 1: Determination of Kinetic Solubility (Step-by-Step)

Use this protocol to validate the exact solubility limit for your specific batch.[1][2][3][4]

  • Preparation: Weigh 10 mg of solid compound into a 1.5 mL amber glass vial (protect from light).

  • Titration: Add anhydrous DMSO in 20

    
    L aliquots.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Inspect for optical clarity (absence of turbidity/particulates) against a dark background.

  • Calculation:

    
    
    

Part 3: Stability Assessment (The Critical Hazard)[1]

Warning: DMSO is not inert toward alkyl halides.[1][2][3] The


-chloro position in 2-chloro-N-(4-ethoxyphenyl)propanamide is an electrophilic center.[1][2][3][4] DMSO, acting as a nucleophile via its oxygen atom, can displace the chloride ion.[3][4][5]
The Kornblum Oxidation Pathway

Prolonged storage, heat, or the presence of mild bases can trigger a variation of the Kornblum Oxidation .[4]

  • Mechanism: DMSO attacks the

    
    -carbon 
    
    
    
    Alkoxysulfonium salt intermediate
    
    
    Elimination of dimethyl sulfide (DMS)
    
    
    Formation of an
    
    
    -keto amide or aldehyde derivative.[1][2][3][4]
  • Impact: Purity drops; biological assay results become artifacts of the degradation product.[1][3]

Hydrolysis (The "Wet DMSO" Trap)

DMSO is hygroscopic.[3] It absorbs water from the atmosphere (up to 10% w/w if left open).[1]

  • Reaction: Water acts as a nucleophile, attacking the amide bond (releasing 4-ethoxyaniline) or hydrolyzing the chloride to an alcohol.[1][2][3][4]

  • Catalysis: The HCl byproduct from the chloride displacement autocatalyzes further degradation.[1][3]

Diagram: Degradation Pathways

The following diagram illustrates the competitive degradation pathways that threaten sample integrity.

DegradationPathways Compound 2-Chloro-N-(4-ethoxyphenyl) propanamide Intermediate Alkoxysulfonium Salt (Unstable) Compound->Intermediate Sn2 Attack by DMSO (Slow at RT, Fast at >40°C) Product_Hyd Hydrolysis Products (4-Ethoxyaniline + Acid) Compound->Product_Hyd Hydrolysis (Wet DMSO) DMSO DMSO (Nucleophile) DMSO->Intermediate Water H2O (Contaminant) Water->Product_Hyd Product_Ox Kornblum Product (Carbonyl Derivative) Intermediate->Product_Ox Elimination of DMS

Caption: Mechanistic pathways of instability: Nucleophilic attack by DMSO (Kornblum) vs. Hydrolysis.

Part 4: Best Practices & Storage Protocols

To maintain "Senior Scientist" level integrity in your data, strict adherence to these storage protocols is required.

Protocol 2: Preparation of Stable Stock Solutions[1][4]
ParameterSpecificationRationale
Solvent Grade DMSO, Anhydrous (≥99.9%)Minimizes hydrolysis risk.[1][2][3][4]
Container Amber Glass or PolypropyleneAmber protects from photodegradation; Glass prevents leaching.[1][2][3]
Headspace Argon or NitrogenDisplaces oxygen and moisture.[1][2][3]
Temperature -20°C or -80°CKinetic suppression of the

reaction with DMSO.[1][2][3][4]
Freeze-Thaw Limit to < 5 cyclesRepeated condensation introduces water; precipitation risk increases.[1][2][3][4]
Workflow: Quality Control (QC) Decision Tree

Before using stored stock in critical assays (e.g., IC50 determination), validate integrity.[3][4]

QC_Workflow Start Thaw Stock Solution (RT, Dark) Visual Visual Inspection: Precipitate? Start->Visual Decision1 Precipitate Found Visual->Decision1 LCMS LC-MS Analysis: Purity Check Decision2 Purity < 95% LCMS->Decision2 Decision1->LCMS No Action_Sonicate Sonicate/Warm (37°C) Retest Decision1->Action_Sonicate Yes Action_Discard DISCARD SAMPLE (Degradation Confirmed) Decision2->Action_Discard Yes (Kornblum/Hydrolysis) Action_Proceed PROCEED (Assay Ready) Decision2->Action_Proceed No Action_Sonicate->Visual Re-check

Caption: QC workflow ensuring compound integrity before biological application.

References

  • Kornblum, N., et al. (1959).[1][3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[4][5] Journal of the American Chemical Society.[1][3]

  • Cheng, X., et al. (2003).[1][3][4][6] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Demonstrates the impact of water and freeze-thaw cycles on library stability).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." (Authoritative industry standard for DMSO solvent data).

  • PubChem. "2-(4-chlorophenoxy)-N-ethoxypropanamide (Related Structure Data)." National Library of Medicine.[1][3] [1][2][3]

  • Balakin, K. V., et al. (2006).[1][3][4][7] "Comprehensive analysis of chemical stability of HTS compound collection." Journal of Biomolecular Screening. (Discusses reactivity of alpha-haloamides in storage).

Sources

Foundational

Tunable Electrophilicity: The Theoretical and Practical Mechanism of Chloro-Substituted Propanamides in Covalent Drug Design

Topic: Theoretical Mechanism of Action for Chloro-Substituted Propanamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Mechanism of Action for Chloro-Substituted Propanamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bond formation—is the determinant of selectivity and safety.[1][2] While acrylamides (Michael acceptors) dominate FDA-approved TCIs (e.g., Ibrutinib, Osimertinib), their inherent reactivity can lead to off-target toxicity.

Chloro-substituted propanamides represent a sophisticated alternative. Unlike the "sledgehammer" reactivity of chloroacetamides, 2-chloropropanamides offer a "scalpel-like" precision through steric tuning, while 3-chloropropanamides function as "latent" electrophiles, often requiring specific activation to unmask their reactivity. This guide dissects the mechanistic divergence of these pharmacophores, providing a validated framework for their application in chemical biology and medicinal chemistry.

Part 1: Chemical Reactivity & Pharmacophore Analysis

The core utility of chloro-substituted propanamides lies in their ability to modulate the rate of alkylation (


) relative to reversible binding (

). This "tunability" is dictated by the position of the chlorine atom relative to the carbonyl group.
1.1 Structural Classes and Electronic Effects[3]
FeatureChloroacetamide (

-Cl-Acetamide)
2-Chloropropanamide (

-Cl-Propanamide)
3-Chloropropanamide (

-Cl-Propanamide)
Structure



Primary Mechanism Fast

Displacement
Slow, Sterically Hindered

Elimination-Addition (Latent Michael Acceptor)
Reactivity Profile High (Promiscuous)Low to Moderate (Tunable)Low (Requires Activation/Basic pH)
Selectivity Driver Ligand Scaffold OnlyScaffold + Steric Fit (Chirality)Scaffold + Local pKa Environment
Key Application Proteomics / Non-specific ProbesSelective Chemical Probes / TCIsMasked Warheads / Prodrugs
1.2 The Stereochemical Advantage of 2-Chloropropanamides

Unlike chloroacetamides, 2-chloropropanamides possess a chiral center at the


-carbon. This introduces a critical design vector: Stereoelectronic Selectivity .
  • Steric Bulk: The

    
    -methyl group increases the energy barrier for the nucleophilic attack, slowing the reaction rate compared to the unhindered chloroacetamide.
    
  • Chiral Recognition: The protein pocket may preferentially accommodate one enantiomer (

    
     or 
    
    
    
    ), allowing for kinetic resolution where only the correctly oriented warhead reacts with the target cysteine.
Part 2: The Theoretical Mechanism

The mechanism of action for these warheads bifurcates based on the chlorine position. Understanding this divergence is critical for interpreting structure-activity relationship (SAR) data.

2.1 2-Chloropropanamide: The Sterically Modified

The reaction proceeds via a direct bimolecular nucleophilic substitution (


).
  • Reversible Binding: The ligand binds to the active site (

    
    ).
    
  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon.
  • Transition State: The reaction passes through a pentacoordinate transition state. The

    
    -methyl group creates steric crowding, raising the activation energy (
    
    
    
    ).
  • Leaving Group Departure: Chloride (

    
    ) is displaced, forming a stable thioether bond.
    
2.2 3-Chloropropanamide: The "Masked" Michael Acceptor

This warhead typically operates via an Elimination-Addition pathway, effectively acting as a prodrug for an acrylamide.

  • Activation: A local base (e.g., a Histidine residue or high local pH) deprotonates the

    
    -carbon.
    
  • Elimination (

    
     or 
    
    
    
    ):
    Chloride is eliminated, generating an acrylamide intermediate in situ.
  • Conjugate Addition: The cysteine thiolate attacks the

    
    -carbon of the newly formed acrylamide (Michael Addition).
    

Note: Direct


 at the 

-carbon is possible but kinetically disfavored compared to elimination in many physiological contexts due to the lower electrophilicity of the

-carbon compared to the

-carbon adjacent to the carbonyl.
2.3 Mechanistic Pathway Visualization

Mechanism cluster_0 2-Chloropropanamide Path cluster_1 3-Chloropropanamide Path Start_2Cl Ligand-2-Cl (Bound State) TS_2Cl Steric TS (High Energy Barrier) Start_2Cl->TS_2Cl Cys-S- Attack (SN2) Product_2Cl Thioether Adduct (Stable) TS_2Cl->Product_2Cl -Cl- Start_3Cl Ligand-3-Cl (Latent State) Inter_Acryl Acrylamide Intermediate Start_3Cl->Inter_Acryl Base Cat. Elimination (-HCl) Product_3Cl Thioether Adduct (Isobaric to 2-Cl) Inter_Acryl->Product_3Cl Michael Addition (+Cys-SH)

Caption: Mechanistic divergence between direct substitution (2-Cl) and elimination-addition (3-Cl) pathways.

Part 3: Experimental Validation Protocols

To validate the mechanism and reactivity of a chloro-substituted propanamide, researchers must employ self-validating biochemical assays.

3.1 Glutathione (GSH) Trapping Assay

This assay determines the intrinsic electrophilicity (


) of the warhead, independent of protein binding.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (final 50

    
    M) with GSH (final 5 mM, 100-fold excess) in PBS.
    
    • Control: Compound in PBS without GSH (hydrolysis control).

    • Reference: Chloroacetamide (High reactivity) and Acrylamide (Moderate reactivity).

  • Time-Course: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of parent ion

      
      .
      
    • Detect: Appearance of GSH-Adduct.

      • Mass Shift:

        
        .
        
      • Note: For 3-Cl-propanamides, look for the transient acrylamide peak (

        
        ) if elimination is slow relative to addition.
        
3.2 Intact Protein Mass Spectrometry

To confirm covalent modification of the target protein.

Protocol:

  • Incubation: Incubate Recombinant Target Protein (5

    
    M) with compound (50 
    
    
    
    M) in buffer (pH 7.4) for 1-4 hours.
  • Desalting: Remove excess small molecule using Zeba Spin Desalting Columns or C4 ZipTips.

  • MS Analysis: Perform ESI-TOF MS on the intact protein.

  • Data Interpretation (Deconvolution):

    • Expected Mass Shift (

      
      M): 
      
      • The reaction is:

        
        .
        
      • 
        ?
        
      • Correction: The protein loses a proton (

        
        ) and gains the alkyl group (
        
        
        
        ). The ligand loses
        
        
        .
      • Calculation:

        
        .
        
      • Simplified:

        
         Da (approx).
        
    • Validation: If the mass shift corresponds exactly to the ligand mass (without Cl loss), it suggests non-covalent binding or an incorrect mechanism assignment.

3.3 Experimental Workflow Diagram

Workflow Step1 1. Synthesis (2-Cl vs 3-Cl Analogs) Step2 2. GSH Reactivity Assay (Intrinsic Electrophilicity) Step1->Step2 Decision GSH Adduct Formed? Step2->Decision Step3 3. Target Engagement (Intact Protein MS) Step4 4. Mechanistic Confirmation Step3->Step4 Validation Result_Tunable Tunable Reactivity (Ideal TCI Candidate) Step3->Result_Tunable Specific Adduct Decision->Step3 t1/2 > 60 min Result_High High Reactivity (Likely Promiscuous) Decision->Result_High t1/2 < 15 min

Caption: Step-by-step workflow for validating chloro-propanamide reactivity and target engagement.

Part 4: Toxicology & Selectivity Considerations

The primary risk of chloro-substituted propanamides is Glutathione Depletion . Because GSH is the cellular redox buffer, rapid depletion by highly reactive alkylators leads to oxidative stress and hepatotoxicity.

  • Safety Advantage of 2-Cl-Propanamides: Research indicates that 2-chloropropanamides are significantly less reactive toward GSH than chloroacetamides (up to 2 orders of magnitude). This "kinetic window" allows the drug to circulate and bind its specific target (where local concentration and orientation accelerate the reaction) without depleting the cytosolic GSH pool.

  • Metabolic Stability: Unlike acrylamides, which can be metabolized by oxidases, the saturated backbone of chloropropanamides offers a distinct metabolic profile, potentially avoiding the formation of epoxide metabolites.

References
  • Wang, J., et al. (2019). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Journal of Medicinal Chemistry.

    • Significance: Establishes 2-chloropropanamides as stereochemically tunable warheads with lower reactivity than acrylamides.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

    • Significance: Foundational text on the design principles of Targeted Covalent Inhibitors (TCIs).
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

    • Significance: Reviews the mechanistic diversity of electrophilic warheads, including halo-amides.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery.

    • Significance: Discusses the safety profiles and glutathione trapping assays for covalent drugs.
  • Preenell, L., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles. Journal of the American Chemical Society.

    • Significance: Provides comparative reactivity data between chloroacetamides and substituted analogs, valid

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Protocols & Analytical Methods

Method

analytical methods for 2-chloro-N-(4-ethoxyphenyl)propanamide quantification

An Application Note and Protocol for the Analytical Quantification of 2-chloro-N-(4-ethoxyphenyl)propanamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of 2-chloro-N-(4-ethoxyphenyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide, a compound relevant in pharmaceutical development as a potential intermediate, impurity, or metabolite. The guide details robust analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. All protocols are grounded in established principles of analytical chemistry and align with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Analytical Imperative

2-chloro-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound whose presence and concentration must be precisely controlled and monitored in pharmaceutical contexts. Whether it is an unreacted starting material, a process-related impurity, or a degradation product, its accurate quantification is critical for ensuring the safety, efficacy, and quality of an Active Pharmaceutical Ingredient (API).[3] The development of a reliable, accurate, and precise analytical method is therefore not merely a procedural step but a foundational requirement for regulatory compliance and product quality assurance.[2][4]

This guide will explore two primary analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, widely accessible method ideal for routine quality control and quantification at moderate to high concentration levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[5][6]

The choice between these methods depends on the specific analytical objective, such as the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation.

Foundational Chemistry of the Analyte

Understanding the physicochemical properties of 2-chloro-N-(4-ethoxyphenyl)propanamide is paramount for effective method development.

  • Structure: The molecule contains a substituted phenyl ring, an amide linkage, and an alkyl chloride chain.

  • Key Features:

    • Chromophore: The ethoxyphenyl group provides UV absorbance, making UV detection a viable quantification strategy.

    • Polarity: The amide group imparts polarity, while the overall structure provides sufficient hydrophobicity for retention on reversed-phase columns like C18.

    • Ionization: The amide group can be protonated under acidic conditions, making it suitable for positive-ion mode Electrospray Ionization (ESI) in LC-MS.[7]

General Analytical Workflow

The quantification process follows a structured workflow, from sample receipt to final data reporting. Each stage must be carefully controlled to ensure the integrity of the final result.

Analytical_Workflow cluster_prep Pre-Analysis cluster_analysis Analysis cluster_data Post-Analysis Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Preparation (Extraction/Dilution) SST System Suitability Test (SST) SamplePrep->SST SeqRun Sequence Run (Calibrants, QCs, Samples) SST->SeqRun Integration Chromatographic Integration & Review SeqRun->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for quantitative analysis.

Sample Preparation: The Key to Accurate Results

Sample preparation is often the most critical and error-prone stage of analysis.[8][9] Its goal is to present the analyte to the instrument in a clean, compatible format, free from interfering matrix components.[6]

Protocol 4.1: Sample Preparation for Drug Substance (API)

This protocol is a straightforward "dilute and shoot" method suitable for relatively pure samples.

  • Stock Solution: Accurately weigh approximately 10 mg of the 2-chloro-N-(4-ethoxyphenyl)propanamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the 50:50 acetonitrile:water diluent to prepare a series of calibration standards. A typical range might be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample (API) into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Further dilute as necessary to bring the expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could damage the analytical column and instrument.[7]

Protocol 4.2: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma)

This protocol is designed for complex matrices where protein and salt removal is necessary for trace-level LC-MS/MS analysis.[6][10]

  • Sample Pre-treatment: To 200 µL of plasma sample, add an internal standard (ideally, a stable isotope-labeled version of the analyte) and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water:10% Acetonitrile with 0.1% Formic Acid).[11]

Method 1: RP-HPLC with UV Detection

This method is the workhorse for routine analysis, offering excellent robustness and precision for assay and impurity determination in drug substances.

Instrumentation and Chromatographic Conditions

The diagram below illustrates the fundamental components of the HPLC system used in this method.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump (Isocratic or Gradient) Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column Analytical Column (e.g., C18) Injector->Column Detector UV/Vis Detector Column->Detector Data Data Acquisition System Detector->Data Waste Waste Detector->Waste

Caption: Schematic of a standard HPLC system.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to ensure consistent analyte ionization state and sharp peak shape.[13]
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting the analyte from a C18 column.[13]
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient program allows for efficient elution of the target analyte while separating it from earlier and later eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
UV Detection 245 nmThis wavelength is selected based on the UV absorbance maximum of the ethoxyphenyl chromophore.
System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified.[1] This is achieved by injecting a standard solution (e.g., 20 µg/mL) five or six times.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.

Method 2: LC-MS/MS for High-Sensitivity Quantification

When low-level detection is required (e.g., for trace impurity analysis or pharmacokinetic studies), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][14]

Instrumentation and Conditions
ParameterRecommended SettingRationale
UPLC Column Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is used for faster analysis times and higher efficiency, compatible with MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures a consistent mobile phase modifier into the MS source.
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm i.d. column.
Column Temperature 40 °CHigher temperature reduces viscosity and improves peak shape.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar molecules, and positive mode will readily protonate the analyte.[3]
MS Analysis Multiple Reaction Monitoring (MRM)Provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[16]
MRM Transition Precursor Ion [M+H]⁺ → Product Ion (To be determined experimentally via infusion)The specific masses are determined by infusing a standard solution into the mass spectrometer to find the parent mass and optimal fragmentation pathway.
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 350 °COptimizes desolvation.[3]

Analytical Method Validation

Any quantitative method used in a regulated environment must be validated to prove it is suitable for its intended purpose.[1][17] The validation should be performed according to ICH Q2(R1) guidelines.

Validation Parameters

The following table summarizes the key validation experiments and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components (impurities, matrix).[18]Analyte peak is well-resolved from other peaks (Resolution > 2.0). No interference at the analyte retention time in blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]For an assay: 80-120% of the test concentration. For an impurity: LOQ to 120% of the specification limit.[18]
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments.Recovery should be within 98.0-102.0% for an assay, or as appropriate for the concentration level.
Precision The degree of scatter between a series of measurements from the same sample.[1]Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day, different analyst/instrument): %RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptance criteria.

Conclusion and Recommendations

This guide presents robust and reliable protocols for the quantification of 2-chloro-N-(4-ethoxyphenyl)propanamide. The choice of method should be guided by the specific analytical need.

Method_Selection start Analytical Goal conc Analyte Concentration? start->conc matrix Matrix Complexity? conc->matrix High (>1 µg/mL) lcms Use LC-MS/MS Method conc->lcms Low (<1 µg/mL) hplc Use HPLC-UV Method matrix->hplc Simple (e.g., API) matrix->lcms Complex (e.g., Plasma)

Caption: Decision tree for analytical method selection.

For routine quality control of the drug substance where concentrations are in the µg/mL to mg/mL range, the RP-HPLC-UV method is recommended due to its robustness, cost-effectiveness, and ease of implementation. For trace-level analysis, such as impurity profiling below 0.1%, or for bioanalysis in complex matrices, the LC-MS/MS method is essential for its superior sensitivity and selectivity. Regardless of the method chosen, a thorough validation is mandatory to ensure data integrity and regulatory compliance.[2][17]

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Eurofins. (2023). Analytical Method Summaries.
  • University of Bristol. (n.d.). Sample Preparation Protocol for UPLC- SQD2 and UPLC-SQD instruments.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • MARLAP Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • Chromatography Online. (2010). LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples.
  • AB Sciex. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.
  • Molecules. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review.
  • BenchChem. (2025). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • Journal of Chromatography B. (n.d.). Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma.
  • BenchChem. (2025). Quantitative Analysis of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS.
  • PubMed. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Honeywell Research Chemicals. (n.d.). Gas Chromatography.
  • Sigma-Aldrich. (n.d.). 3-chloro-N-(4-ethoxyphenyl)propanamide.
  • ESA Inc. (2014). HPLC Analysis of Non-volatile Analytes Using Charged Aerosol Detection.
  • CAS Common Chemistry. (n.d.). N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide.

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Application

Application Note: A Validated HPLC-MS/MS Protocol for the Ultrasensitive Quantification of 2-chloro-N-(4-ethoxyphenyl)propanamide

Abstract The rigorous monitoring of impurities is a critical mandate in pharmaceutical development to ensure the safety and efficacy of drug products.[1][2] This document provides a comprehensive, field-proven protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous monitoring of impurities is a critical mandate in pharmaceutical development to ensure the safety and efficacy of drug products.[1][2] This document provides a comprehensive, field-proven protocol for the analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide, a potential process-related impurity or degradant. The method leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We detail the entire workflow, from sample preparation to data analysis, and provide the scientific rationale behind key methodological choices. The protocol is designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability for researchers, scientists, and drug development professionals.[3][4]

Introduction and Scientific Rationale

2-chloro-N-(4-ethoxyphenyl)propanamide is a chloro-amide derivative whose presence, even at trace levels, in an Active Pharmaceutical Ingredient (API) necessitates precise quantification. Its structure, featuring an aromatic ether and an amide linkage, makes it moderately hydrophobic and amenable to reversed-phase chromatography. Mass spectrometry has become an indispensable tool for elucidating the structures of low-level impurities in pharmaceuticals due to its exceptional sensitivity and specificity.[1]

This protocol employs tandem mass spectrometry (MS/MS), which provides an unparalleled degree of selectivity and sensitivity for quantitative analysis.[5] By monitoring specific precursor-to-product ion transitions, the MRM technique effectively filters out chemical noise from the sample matrix, allowing for accurate quantification well below the limits of traditional chromatographic detectors like UV.[6] The method is developed in accordance with ICH Q2(R2) principles, ensuring it is fit for its intended purpose in a regulated environment.[3][7]

Physicochemical Properties and Predicted Mass Spectra

A thorough understanding of the analyte's properties is fundamental to method development.

  • Compound: 2-chloro-N-(4-ethoxyphenyl)propanamide

  • Molecular Formula: C₁₁H₁₄ClNO₂

  • Monoisotopic Mass: 227.07 g/mol

  • Predicted [M+H]⁺ Ion: m/z 228.08

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule in the mass spectrometer's collision cell is predictable and forms the basis of the selective MRM method.[8][9] The primary fragmentation pathways for N-substituted amides often involve cleavage of the amide bond.

  • Precursor Ion: The protonated molecule, [C₁₁H₁₄ClNO₂ + H]⁺, with an m/z of 228.1.

  • Major Product Ions:

    • m/z 138.1: This highly stable fragment corresponds to the protonated 4-ethoxyaniline moiety, resulting from the cleavage of the amide C-N bond. This is often a strong, reliable signal.

    • m/z 91.0: This fragment likely results from the loss of the chloro-substituent and carbonyl group from the propanamide side chain, followed by rearrangement.

The selection of these specific transitions ensures that the instrument is only detecting molecules that have both the correct parent mass and the correct fragmentation pattern, thus guaranteeing specificity.[10]

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample handling to final data reporting.

Caption: End-to-end workflow for the analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide.

Detailed Materials, Methods, and Protocols

Materials and Reagents
  • Reference Standard: 2-chloro-N-(4-ethoxyphenyl)propanamide (purity ≥98%)

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Water.

  • Additive: Formic Acid (LC-MS grade, >99% purity).

  • Filters: 0.22 µm PTFE syringe filters.

  • Vials: 2 mL amber glass HPLC vials with PTFE septa.

Instrumentation and Conditions

This method was developed on a standard triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Reversed-phase C18, 100 x 2.1 mm, 2.7 µm Standard for retaining and separating moderately non-polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water The aqueous phase; formic acid aids in protonation for ESI+ mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile The organic phase for eluting the analyte.
Flow Rate 0.4 mL/min Optimal for the column dimensions, providing good efficiency.
Injection Volume 5 µL A small volume minimizes potential column overload and matrix effects.
Column Temp. 40 °C Ensures reproducible retention times and peak shapes.

| Gradient Elution | See Table 2 | Allows for separation of the analyte from potential polar and non-polar impurities. |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amide nitrogen is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.[5]
Capillary Voltage 3.5 kV Optimized for stable ion generation.
Source Temp. 150 °C Standard temperature for ESI.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.

| MRM Transitions | See Table 4 | Specific transitions for unambiguous identification and quantification. |

Table 4: MRM Transitions and Optimized Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-chloro-N-(4-ethoxyphenyl)propanamide 228.1 138.1 100 20 Quantifier (Primary)

| 2-chloro-N-(4-ethoxyphenyl)propanamide | 228.1 | 91.0 | 100 | 35 | Qualifier (Confirmatory) |

Step-by-Step Protocols
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock is stable for at least 6 months when stored at -20°C.[11]

  • Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution with the diluent. A recommended concentration range is 0.1 ng/mL to 100 ng/mL to establish linearity.[12]

This protocol is designed for analyzing the analyte in a relatively clean matrix, such as an API or a simple drug formulation.

  • Weighing: Accurately weigh approximately 100 mg of the sample into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of diluent (50:50 ACN:H₂O), and vortex/sonicate for 5 minutes or until fully dissolved.

  • Dilution: Dilute to the 50 mL mark with the diluent and mix thoroughly. This yields a 2 mg/mL sample solution.

  • Final Dilution: Perform a further 1:10 dilution by transferring 1 mL of the 2 mg/mL solution into a 10 mL volumetric flask and diluting to volume with the diluent. This final concentration of 200 µg/mL is suitable for detecting impurities at the ppm level relative to the main component.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[13]

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines such as ICH Q2(R2).[3][7] The validation protocol should assess the following parameters:

Table 5: ICH-based Method Validation Parameters

Parameter Purpose & Methodology Acceptance Criteria (Typical)
Specificity To demonstrate that the signal is unambiguously from the analyte. Analyze blank matrix, spiked matrix, and placebo. No interfering peaks at the retention time of the analyte.
Linearity & Range To establish a proportional relationship between concentration and response. Analyze at least 5 concentration levels. Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the results to the true value. Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150% of target). Mean recovery between 80% and 120%.[12][14]
Precision To assess the degree of scatter between measurements. Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Repeat on a different day/instrument. Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined by signal-to-noise ratio (S/N) or standard deviation of the response. S/N ratio ≥ 10.[13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. S/N ratio ≥ 3.[13]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within acceptable limits. |

Conclusion

This application note presents a robust, specific, and highly sensitive HPLC-MS/MS method for the quantitative analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide. The detailed protocols and validation framework provide researchers and drug development professionals with a reliable tool for impurity monitoring in compliance with global regulatory expectations. The use of MRM ensures exceptional selectivity, making the method suitable for analysis in complex matrices and for achieving the low detection limits required in pharmaceutical quality control.

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Benchchem.
  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Environmental Chemistry Methods: Propanil; 422005-01. US EPA.
  • 3-chloro-N-(4-ethoxyphenyl)propanamide | 19314-15-9. Sigma-Aldrich.
  • A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments.
  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Technology Networks.
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
  • A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. MDPI.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Bentham Science.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Benchchem.
  • Quantitative Analysis of 2-(4- Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS. Benchchem.
  • Review on the modern analytical advancements in impurities testing. SpringerLink.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. Chromatography Online.
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI.

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Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide

Abstract: This technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-N-(4-ethoxyphenyl)propanamide. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-N-(4-ethoxyphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to sample preparation, spectral acquisition, and data interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. Predicted spectral data are presented and meticulously assigned, offering a valuable reference for the characterization of this and structurally related compounds.

Introduction

2-chloro-N-(4-ethoxyphenyl)propanamide is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines an aromatic ether, an amide linkage, and a chiral chlorinated aliphatic chain, presenting a unique spectroscopic challenge. Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note serves as an authoritative guide to the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol

The following protocol is designed to yield high-quality, reproducible NMR spectra. The choices of solvent, concentration, and acquisition parameters are critical for obtaining optimal results.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. It is crucial to use a high-purity, dry deuterated solvent to avoid interfering signals and to ensure field-frequency lock stability.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.[1] For amide compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can also be considered, as it is a better solvent for potentially less soluble amides and can be useful for observing the exchangeable amide proton.[2]

  • Concentration: A concentration of 10-20 mg of the solid compound dissolved in 0.6-0.7 mL of the deuterated solvent is recommended for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume of solvent is preferable to reduce acquisition time.[3]

Step-by-Step Protocol:

  • Weigh 15 mg of 2-chloro-N-(4-ethoxyphenyl)propanamide into a clean, dry vial.

  • Add 0.6 mL of CDCl₃ to the vial.

  • Gently agitate the vial to ensure complete dissolution of the solid.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse is used to allow for a shorter relaxation delay, reducing the overall experiment time without significantly compromising signal intensity for qualitative analysis.[4]
Number of Scans (NS)8-16Signal averaging improves the signal-to-noise ratio.[5]
Relaxation Delay (D1)1.0 sA 1-second delay is generally sufficient for most protons in a molecule of this size to relax.[4]
Acquisition Time (AQ)2-4 sThis provides adequate digital resolution for resolving fine coupling patterns.[5]
Spectral Width (SW)12-16 ppmThis range is sufficient to cover all expected proton signals in the molecule.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A 30-degree pulse with proton decoupling is standard for routine ¹³C NMR to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[6]
Number of Scans (NS)1024 or moreA higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[6]
Relaxation Delay (D1)2.0 sA longer delay is used to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.[6]
Acquisition Time (AQ)1-2 sProvides sufficient resolution for proton-decoupled spectra.
Spectral Width (SW)200-220 ppmThis wide range covers all expected carbon chemical shifts.[7]
Temperature298 KStandard room temperature acquisition.

Predicted Spectral Data and Interpretation

The following ¹H and ¹³C NMR spectral data for 2-chloro-N-(4-ethoxyphenyl)propanamide have been predicted using advanced computational algorithms and are presented with detailed assignments.[8][9][10]

Molecular Structure and Atom Numbering

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq ¹H NMR Acquisition (zg30, 8-16 scans) filter->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, ≥1024 scans) filter->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H assign_C13 Assign ¹³C Signals (Chemical Shift) baseline->assign_C13 assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) integrate->assign_H1 structure Structure Confirmation assign_H1->structure assign_C13->structure

Caption: Experimental workflow for the NMR analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-chloro-N-(4-ethoxyphenyl)propanamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretations of the predicted ¹H and ¹³C NMR data, based on established spectroscopic principles, serve as a reliable reference for the structural characterization of this and analogous compounds. This systematic approach ensures scientific integrity and facilitates the confident elucidation of molecular structures in a research and development setting.

References

  • Chemaxon. NMR Predictor. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Link]

  • LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. [Link]

  • Mackay and Matthews Lab. NMR Shift calculator. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • University of Arizona. NMR Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Phosphine P-31 NMR chemical shift calculator. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • University of California, Irvine. THE ACQUISITION PARAMETERS. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]

  • Reich, H. J. (2023). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]

  • LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • Miller, A.-F. (2010). Running 13C spectra. [Link]

  • Western University, Department of Chemistry. NMR Sample Preparation. [Link]

  • Cheminfo.org. Simulate and predict NMR spectra. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum? [Link]

  • Supporting Information: Synthesis of amides directly from carboxylic acids and hydrazines. [Link]

  • University of Bath. H1 NMR Spectroscopy. [Link]

  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • ACD/Labs. Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. [Link]

  • Reich, H. J. (2023). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]

  • The Widmalm Group. CASPER - Predict NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. 19.5: Carbon-13 NMR. [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]

  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • Cheminfo.org. Predict 1H NMR spectra. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 269-281. [Link]

  • LaPlanche, L. A., & Rogers, M. T. (1964). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 29(1), 209-213. [Link]

  • Automated Topology Builder. Phenacetin | C10H13NO2 | MD Topology | NMR | X-Ray. [Link]

  • Suhr, H. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 153-155. [Link]

  • NIST WebBook. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. [Link]

  • Alsachim. [13C]-N-[4-(Ethoxy)phenyl]acetamide. [Link]

Sources

Application

developing a cell-based assay for 2-chloro-N-(4-ethoxyphenyl)propanamide

Application Note: High-Throughput Calcium Flux Assay for the TRPA1 Agonist 2-Chloro-N-(4-ethoxyphenyl)propanamide Executive Summary This application note details the development of a robust, cell-based calcium mobilizati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Calcium Flux Assay for the TRPA1 Agonist 2-Chloro-N-(4-ethoxyphenyl)propanamide

Executive Summary

This application note details the development of a robust, cell-based calcium mobilization assay for 2-chloro-N-(4-ethoxyphenyl)propanamide (CNEP). Based on its structural pharmacophore—an alpha-chloroamide warhead attached to a p-phenetidine scaffold—CNEP is classified as a putative covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.

TRPA1 is a primary sensor for noxious chemical stimuli and a key target for analgesic drug discovery. The alpha-chloro moiety of CNEP facilitates electrophilic attack on N-terminal cysteine residues (Cys621, Cys641, Cys665) of human TRPA1, triggering channel opening and calcium influx. This guide provides a validated workflow using HEK293 cells stably expressing hTRPA1 and a calcium-sensitive fluorescent dye readout (FLIPR/FlexStation platform).

Molecule Profile & Handling

  • Compound Name: 2-chloro-N-(4-ethoxyphenyl)propanamide[1][2]

  • Abbreviation: CNEP

  • Chemical Class: Alpha-haloamide / Phenetidine derivative

  • Mechanism of Action: Covalent modification (alkylation) of nucleophilic cysteine thiols.

  • Solubility: Low aqueous solubility; soluble in DMSO (>10 mM).

Handling Precautions (Critical): Due to the alpha-chloro substituent, CNEP acts as an alkylating agent. It is potentially mutagenic and a skin sensitizer . All handling must occur in a fume hood.

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles.

  • Stock Prep: Prepare 10 mM stock in anhydrous DMSO. Use within 3 months.

Assay Principle & Mechanism

The assay relies on the principle that TRPA1 activation leads to a rapid influx of extracellular


 and release of intracellular stores. We utilize a calcium-sensitive dye (Fluo-4 AM or Calcium 6) which increases fluorescence intensity upon binding free cytosolic calcium.

Mechanism of Activation: CNEP functions as an electrophile. The chlorine atom at the alpha-position creates a reactive center that is attacked by the thiolate anion of specific cysteine residues on the TRPA1 channel. This covalent modification induces a conformational change, opening the pore.

Diagram 1: TRPA1 Activation Pathway

TRPA1_Activation CNEP CNEP (Electrophile) Complex Covalent Adduct TRPA1-S-CNEP CNEP->Complex Nucleophilic Attack TRPA1_Closed TRPA1 (Closed) Cys621-SH TRPA1_Closed->Complex TRPA1_Open TRPA1 (Open) Pore Dilated Complex->TRPA1_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular) TRPA1_Open->Ca_Influx Fluorescence Fluorescence Increase (RFU) Ca_Influx->Fluorescence Dye Binding

Caption: CNEP covalently modifies intracellular cysteines on TRPA1, triggering channel gating and calcium influx detected by fluorescent indicators.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line HEK293-hTRPA1 (Stable)Recombinant expression of target channel.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological saline for calcium flux.
Calcium Dye Fluo-4 NW or Calcium 6 (Molecular Devices)High-sensitivity intracellular Ca2+ indicator.
Agonist (Test) CNEP (10 mM DMSO stock)Target compound.
Pos. Control AITC (Allyl isothiocyanate)Standard TRPA1 electrophilic agonist.
Neg. Control HC-030031Selective TRPA1 antagonist (blocker).
Plate 384-well, Black-wall/Clear-bottom, Poly-D-LysineOptimized for fluorescence imaging.

Detailed Experimental Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach HEK293-hTRPA1 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Count: Determine viability (>95% required).

  • Seeding: Dispense 15,000 cells/well in 25 µL of complete medium into a 384-well Poly-D-Lysine coated plate.

  • Incubation: Incubate overnight at 37°C, 5% CO2. Note: Do not allow cells to overgrow; confluence should be ~85-90% at assay time.

Phase 2: Dye Loading (Day 0)
  • Dye Prep: Reconstitute Calcium 6 dye in assay buffer (HBSS + 20mM HEPES). Add 2.5 mM Probenecid to inhibit anion transport (prevents dye leakage).

  • Loading: Remove culture medium (optional, depending on kit) or add 25 µL of 2X Dye Loading Solution directly to wells.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate signal.

Phase 3: Compound Preparation
  • Source Plate: Prepare a 384-well compound source plate (V-bottom).

  • Serial Dilution: Perform a 1:3 serial dilution of CNEP in DMSO.

    • Top concentration: 10 mM stock.

    • Intermediate plate: Dilute 1:100 into HBSS buffer (to minimize DMSO shock).

    • Final Assay Concentration Range: 100 µM to 1 nM .

    • Final DMSO concentration must be < 0.5%.

Phase 4: Kinetic Assay (FLIPR/FlexStation)
  • Instrument Setup:

    • Excitation: 485 nm

    • Emission: 525 nm

    • Mode: Kinetic Fluorescence

    • Read Interval: 1 second.

  • Baseline: Record baseline fluorescence for 10 seconds.

  • Injection: Inject 12.5 µL of 5X CNEP solution (or controls) at

    
    .
    
  • Read: Continue reading for 120 seconds. (Covalent agonists often show slower activation kinetics than reversible ligands; ensure read time is sufficient).

Diagram 2: Experimental Workflow

Workflow cluster_0 Day -1: Seeding cluster_1 Day 0: Assay Step1 Harvest HEK293-TRPA1 (Accutase) Step2 Seed 15k cells/well 384-well PDL Plate Step1->Step2 Step3 Add Calcium 6 Dye (+ Probenecid) Step2->Step3 Overnight Step4 Incubate 60m (37°C) + 15m (RT) Step3->Step4 Step6 FLIPR Injection Record 120s Step4->Step6 Step5 Prepare CNEP Dilutions (HBSS Buffer) Step5->Step6 Inject

Caption: Step-by-step workflow from cell seeding to kinetic data acquisition.

Data Analysis & Validation

Data Processing
  • Normalization: Calculate

    
     or Max-Min RFU.
    
    • 
      : Maximum fluorescence after injection.
      
    • 
      : Average fluorescence 0-10s.
      
  • Curve Fitting: Plot Response vs. Log[Agonist] using a 4-parameter logistic equation (Sigmoidal Dose-Response).

Expected Results & Quality Control
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Indicates a robust assay suitable for screening.
AITC EC50 1 - 10 µMValidates TRPA1 functional expression.
CNEP EC50 Expected: 0.5 - 50 µMPotency depends on electrophilicity.
Signal/Background > 3-foldEnsure sufficient dye loading.

Specificity Check: To confirm the signal is TRPA1-mediated, pre-incubate cells with HC-030031 (10 µM) for 15 minutes.

  • Result: The calcium response to CNEP should be completely abolished.

  • Result: Response in wild-type HEK293 (non-transfected) should be negligible.

Troubleshooting Guide

  • Issue: High Background / No Signal.

    • Cause: Dye leakage or poor cell health.

    • Fix: Ensure Probenecid is fresh. Check cell viability before seeding.

  • Issue: Slow Kinetics.

    • Cause: Covalent modification is time-dependent.

    • Fix: Extend read time to 180s. Covalent agonists often lack the sharp "peak" of reversible agonists and show a sustained rise.

  • Issue: Precipitation.

    • Cause: CNEP is lipophilic.

    • Fix: Ensure final DMSO is consistent. Do not exceed 100 µM in aqueous buffer.

References

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature. [Link]

  • Hinman, A., et al. (2006). TRPA1 agonist activity of alpha-chloroacetamides. Proceedings of the National Academy of Sciences. [Link]

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kits Product Guide.[Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell. [Link][3]

  • PubChem. (2025).[4] Compound Summary: N-(4-ethoxyphenyl)propanamide.[4][Link]

Sources

Method

Application Notes and Protocols: Evaluating the Antibacterial Efficacy of 2-chloro-N-(4-ethoxyphenyl)propanamide

Abstract These application notes provide a comprehensive framework for the systematic evaluation of the antibacterial properties of the novel compound, 2-chloro-N-(4-ethoxyphenyl)propanamide. This document is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the systematic evaluation of the antibacterial properties of the novel compound, 2-chloro-N-(4-ethoxyphenyl)propanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[1][2][3][4][5][6] This guide details methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the kinetics of bacterial killing. Furthermore, it offers insights into the rationale behind experimental choices, data interpretation, and potential avenues for mechanistic studies, thereby providing a robust starting point for the preclinical assessment of this compound.

Introduction and Rationale

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with antibacterial activity. Propanamide and chloroacetamide derivatives have garnered interest due to their diverse biological activities, which are often linked to their chemical structure and lipophilicity.[7][8][9][10][11] Specifically, N-substituted chloroacetamides have demonstrated potential as antimicrobial agents, with their efficacy influenced by the substituents on the phenyl ring.[10][11] The compound 2-chloro-N-(4-ethoxyphenyl)propanamide belongs to this class of molecules. Its structural features, including a halogenated acetamide moiety, suggest a potential for interaction with bacterial cellular components.

The protocols outlined in this document are designed to systematically characterize the antibacterial profile of 2-chloro-N-(4-ethoxyphenyl)propanamide. By adhering to standardized methodologies, researchers can generate reliable and comparable data, which is a critical step in the drug development pipeline. The primary objectives of these protocols are to:

  • Quantify the in vitro potency of the compound against a panel of clinically relevant bacteria.

  • Determine whether the compound's effect is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12][13][14][15][16]

  • Investigate the time-dependent killing kinetics of the compound.

This structured approach will facilitate a thorough initial assessment of 2-chloro-N-(4-ethoxyphenyl)propanamide's potential as a lead compound for a new antibacterial therapeutic.

Materials and Reagents

2.1. Test Compound and Reagents

  • 2-chloro-N-(4-ethoxyphenyl)propanamide (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Resazurin sodium salt

  • 0.9% Saline, sterile

2.2. Bacterial Strains A representative panel of both Gram-positive and Gram-negative bacteria should be used. The following are recommended reference strains from the American Type Culture Collection (ATCC):

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

2.3. Equipment

  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2 °C)

  • Shaking incubator

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile culture tubes and flasks

  • Petri dishes

Core Experimental Protocols

Preparation of Stock Solutions and Inoculum

3.1.1. Compound Stock Solution Preparation

Causality: A high-concentration, sterile stock solution is essential for serial dilutions and to minimize the volume of solvent added to the test medium, which could otherwise affect bacterial growth. DMSO is a common solvent for organic compounds.

  • Prepare a 10 mg/mL stock solution of 2-chloro-N-(4-ethoxyphenyl)propanamide in 100% DMSO.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

3.1.2. Bacterial Inoculum Preparation

Causality: A standardized bacterial inoculum is critical for the reproducibility of susceptibility testing. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or a nephelometer.

  • This standardized suspension must be used within 15 minutes of preparation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method, as recommended by CLSI, is a quantitative and widely accepted technique.[17][18][19][20][21]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Data Acquisition cluster_analysis Analysis A Prepare Compound Stock (10 mg/mL in DMSO) C Serial Dilute Compound in CAMHB A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Standardized Inoculum to each well B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth E->F G Optional: Add Resazurin & Incubate 2-4h F->G I Determine MIC (Lowest concentration with no visible growth) F->I H Read Plate (Visual or Spectrophotometric) G->H H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the compound stock solution in CAMHB.

  • Add 100 µL of this diluted compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.

Step-by-Step Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Interpretation: Bacteriostatic vs. Bactericidal

  • Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4), the compound is generally considered bacteriostatic.[12][13]

  • Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is considered bactericidal.[12][16]

Parameter Description
MIC Lowest concentration inhibiting visible growth.
MBC Lowest concentration killing ≥99.9% of the initial inoculum.
MBC/MIC Ratio A ratio ≤ 4 suggests bactericidal activity.
Protocol 3: Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial effect over time, revealing the rate of bacterial killing.[22][23][24][25][26]

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification of Viable Cells cluster_analysis Data Analysis A Prepare mid-log phase bacterial culture C Inoculate tubes to ~5 x 10^5 CFU/mL A->C B Prepare test tubes with CAMHB + Compound at various MIC multiples (e.g., 0.5x, 1x, 2x, 4x MIC) B->C E Incubate at 35°C with shaking C->E D Include Growth Control (no compound) D->E F Remove aliquots at 0, 2, 4, 8, 24 hours E->F G Perform serial dilutions in sterile saline F->G H Plate dilutions onto MHA plates G->H I Incubate plates for 18-24 hours H->I J Count colonies (CFU) I->J K Calculate log10 CFU/mL for each time point J->K L Plot log10 CFU/mL vs. Time K->L

Caption: Workflow for the time-kill kinetic assay.

Step-by-Step Procedure:

  • Prepare tubes with CAMHB containing 2-chloro-N-(4-ethoxyphenyl)propanamide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.

  • Inoculate each tube with a mid-log phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 35 ± 2 °C with shaking (e.g., 180 rpm).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform 10-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours and then count the colonies.

  • Calculate the CFU/mL for each time point and convert the values to log₁₀ CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Interpretation:

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][24]

  • Bacteriostatic activity is characterized by a minimal change in CFU/mL or a reduction of <3-log₁₀ from the initial inoculum.

Advanced Protocol: Membrane Permeability Assay

Causality: Many antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. An assay to assess membrane permeability can provide initial insights into the mechanism of action. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a classic method for this purpose.[27][28]

Principle: This assay uses a bacterial strain, such as E. coli ML-35, which has a compromised outer membrane and constitutively expresses β-galactosidase in its cytoplasm. The chromogenic substrate ONPG cannot cross the intact inner membrane. If the test compound compromises the inner membrane, ONPG will enter the cytoplasm and be hydrolyzed by β-galactosidase, producing a yellow product (o-nitrophenol) that can be measured spectrophotometrically at 420 nm.

Step-by-Step Procedure:

  • Grow E. coli ML-35 to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., sodium phosphate buffer).

  • In a 96-well plate or cuvettes, add the bacterial suspension.

  • Add 2-chloro-N-(4-ethoxyphenyl)propanamide at various concentrations.

  • Add ONPG to a final concentration of 1.5 mM.

  • Monitor the change in absorbance at 420 nm over time using a plate reader or spectrophotometer.

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).

  • An increase in absorbance over time indicates membrane permeabilization.

Data Presentation and Summary

All quantitative data should be tabulated for clarity and ease of comparison.

Table 1: MIC and MBC Values for 2-chloro-N-(4-ethoxyphenyl)propanamide

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive
E. faecalis ATCC 29212Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative

Table 2: Summary of Time-Kill Assay Results (Log₁₀ CFU/mL Reduction at 24h)

Bacterial Strain1x MIC2x MIC4x MIC
S. aureus ATCC 29213
E. coli ATCC 25922

Conclusion and Future Directions

This document provides a foundational set of protocols for the initial antibacterial characterization of 2-chloro-N-(4-ethoxyphenyl)propanamide. By following these standardized methods, researchers can obtain reliable data on the compound's potency and spectrum of activity. The results from these assays will determine the viability of this compound as a candidate for further preclinical development. Subsequent investigations could include expanded spectrum testing against resistant clinical isolates, cytotoxicity assays against mammalian cell lines to determine a selectivity index, and more in-depth mechanistic studies to identify the specific cellular target.

References

  • Bactericidal vs Bacteriostatic Agents: Understanding Antimicrobial Action. (2025, May 5).
  • EUCAST: EUCAST - Home. (n.d.).
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2021, July 16). Journal of Medicinal Chemistry.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PMC.
  • Clinical Laboratory Standards Institute. (n.d.). Intertek Inform.
  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.).
  • CLSI: Clinical And Laboratory Standards Institute. (n.d.). ANSI Webstore.
  • Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. (n.d.). PMC.
  • A Fast Assay of Bacteria Cell Permeability for Genetic Transformation. (n.d.). DSpace@MIT.
  • CLSI: Clinical & Laboratory Standards Institute. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Wikipedia.
  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024, May 14). Antimicrobial Testing Laboratory.
  • Bacteriostatic versus Bactericidal. (n.d.). Time of Care.
  • Bactericidal vs Bacteriostatic: What's the Difference?. (2019, July 4). Ultra-Fresh.
  • EUCAST. (n.d.). ESCMID.
  • Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. (2004, November 15).
  • What is the difference between bactericidal and bacteriostatic antibiotics?. (n.d.). MediSearch.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2021, August 12). PubMed.
  • Clinical and Laboratory Standards Institute. (n.d.). Select Science.
  • How to assess bacterial permeability?. (2024, June 30). ResearchGate.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, February 24). ASM Journals.
  • 4.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2013, February 15). PubMed.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
  • Time-Kill Evaluations. (n.d.). Nelson Labs.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
  • Expert Rules. (n.d.). EUCAST.
  • Inner Membrane Permeability Assay (ONPG Assay). (n.d.). Hancock Lab.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. (2021, February 11).
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific.
  • Antibacterial activity of N-chloro aryl acetamide derivatives. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. (n.d.). PMC.
  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021, June 17). PMC.
  • CLSI M02-A11 CLSI M100-S22 and CLSI M07-A9. (n.d.). ANSI Webstore.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021, March 30). PubMed.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate.
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024, March 19). Intertek Inform.

Sources

Application

using 2-chloro-N-(4-ethoxyphenyl)propanamide as a chemical probe

Executive Summary 2-chloro-N-(4-ethoxyphenyl)propanamide (herein referred to as CNEP ) is a specialized chemical probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(4-ethoxyphenyl)propanamide (herein referred to as CNEP ) is a specialized chemical probe designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Structurally, it consists of the phenacetin/paracetamol pharmacophore (4-ethoxyaniline scaffold) functionalized with an


-chloroamide electrophilic warhead.

Unlike reversible inhibitors, CNEP is designed to form irreversible covalent bonds with nucleophilic cysteine residues located within or near the binding pockets of proteins that recognize the phenetidine scaffold. This probe is essential for researchers investigating:

  • Off-Target Toxicity: Mapping the "reactive proteome" of phenacetin-like drugs to understand nephrotoxicity mechanisms.

  • Covalent Ligand Discovery: Identifying ligandable cysteines in proteins for the design of targeted covalent inhibitors (TCIs).

  • Metabolic Mimicry: Simulating the alkylating potential of reactive drug metabolites (e.g., quinone imines) in a controlled in vitro setting.

Technical Specifications & Mechanism of Action

Chemical Identity
  • IUPAC Name: 2-chloro-N-(4-ethoxyphenyl)propanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.69 g/mol

  • Warhead:

    
    -Chloropropanamide (Moderate reactivity electrophile).
    
  • Scaffold: 4-Ethoxyaniline (Phenetidine).

Mechanism: Cysteine Alkylation

CNEP acts via nucleophilic substitution (


). The sulfur atom of a solvent-exposed or active-site cysteine attacks the 

-carbon of the propanamide, displacing the chloride ion.
  • Selectivity: The 4-ethoxyphenyl group directs the probe to hydrophobic pockets (e.g., COX enzymes, TRP channels, or unknown off-targets). Once bound, the local high effective concentration drives the covalent reaction with proximal cysteines.

  • Reactivity Profile: Unlike highly reactive iodoacetamides (which label indiscriminately), the chloroamide warhead is "tuned" to be less reactive. It requires a specific binding event or a hyper-reactive cysteine (low

    
    ) to form a bond, resulting in lower background noise.
    
PropertyCNEP (Chloroamide)Iodoacetamide (Generic)Acrylamide (Targeted)
Reactivity ModerateHighLow-Moderate
Selectivity Scaffold-DrivenLow (Promiscuous)Scaffold-Driven
Stability High (

in PBS)
Low (Light sensitive)High
Target Residue Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)

Experimental Workflow: Competitive ABPP

Since CNEP lacks a "click" handle (alkyne/azide) or biotin tag, it is best utilized in a Competitive Activity-Based Protein Profiling (ABPP) workflow. In this assay, CNEP competes with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne) for cysteine binding.

The Logic:

  • Control: Proteome + Generic Probe

    
     High Signal.
    
  • Experiment: Proteome + CNEP

    
     Generic Probe 
    
    
    
    Low Signal (at CNEP targets).
  • Result: Targets of CNEP are identified by the loss of signal in Mass Spectrometry.

Workflow Diagram

ABPP_Workflow Lysate Cell Lysate / Proteome Incubation Incubation with CNEP (Probe) Lysate->Incubation Step 1: Target Engagement Labeling Labeling with IA-Alkyne (Reporter) Incubation->Labeling Step 2: Competition Click CuAAC Click Chemistry (+ Biotin-Azide) Labeling->Click Step 3: Tagging Enrichment Streptavidin Enrichment Click->Enrichment Step 4: Purification Digestion Trypsin Digestion Enrichment->Digestion Step 5: Peptides MS LC-MS/MS Quantification Digestion->MS Step 6: Analysis

Caption: Competitive ABPP workflow. CNEP blocks specific cysteines, preventing subsequent labeling by the generic Iodoacetamide-Alkyne (IA-Alkyne) reporter.

Detailed Protocol: Competitive IsoTOP-ABPP

Objective: Identify specific protein targets of CNEP in human cell lysates (e.g., HEK293 or HepG2).

Reagents Required
  • CNEP Stock: 50 mM in DMSO (Freshly prepared).

  • IA-Alkyne (Reporter): 10 mM in DMSO (Generic cysteine probe).

  • Click Reagents:

    
    , TCEP, TBTA ligand, Biotin-Azide (TEV-cleavable preferred).
    
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

Step-by-Step Methodology

1. Proteome Preparation

  • Harvest

    
     cells. Wash 2x with cold PBS.
    
  • Lyse by sonication in Lysis Buffer. Centrifuge (15,000 x g, 15 min, 4°C) to remove debris.

  • Adjust protein concentration to 2 mg/mL .

2. Probe Incubation (Competition Step)

  • Divide lysate into two aliquots: Vehicle (DMSO) and Treated (CNEP).

  • Add CNEP to the "Treated" sample (Final conc: 50 µM or 100 µM ).

  • Add equivalent DMSO volume to "Vehicle" sample.

  • Incubate for 1 hour at 37°C (or 2 hours at RT) with gentle rotation.

    • Note: The chloroamide warhead reacts slower than iodoacetamides; longer incubation ensures complete occupancy of the binding pocket.

3. Reporter Labeling

  • Add IA-Alkyne to both samples (Final conc: 10 µM ).

  • Incubate for 30 minutes at RT .

    • Critical: Keep this time short to label only the remaining free cysteines without displacing the CNEP probe.

4. Click Chemistry & Enrichment

  • React both samples with Biotin-Azide via CuAAC (1 mM

    
    , 1 mM TCEP, 100 µM TBTA, 100 µM Biotin-Azide).
    
  • Incubate 1 hour at RT.

  • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

  • Resuspend protein pellets in 1% SDS/PBS.

  • Incubate with Streptavidin-Agarose beads (2 hours, RT).

5. On-Bead Digestion & MS Analysis

  • Wash beads stringently (1% SDS, then Urea, then PBS).

  • Perform on-bead trypsin digestion (overnight, 37°C).

  • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

Data Interpretation

To validate CNEP targets, you must compare the peptide abundance between the Vehicle and CNEP-Treated samples.

  • Metric: Calculate the Ratio

    
    .
    
  • Hit Criteria:

    • 
      :  Non-target. The cysteine was not blocked by CNEP.
      
    • 
       (or significant p-value): Target.  CNEP covalently bound this cysteine, blocking the IA-Alkyne reporter.
      

Potential Targets (Hypothetical based on Scaffold):

  • COX-1/COX-2: Phenacetin is a COX inhibitor analog. Look for Cys residues near the active site.

  • TRPA1: Known sensor of electrophiles.

  • MIF (Macrophage Migration Inhibitory Factor): Often targeted by phenyl-based electrophiles.

Safety & Handling

  • Toxicity: CNEP is an alkylating agent. It is potentially mutagenic and skin-sensitizing.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle inside a fume hood.

  • Disposal: Quench excess probe with 10 mM DTT or Glutathione before disposal into hazardous waste.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574 (2016). [Link]

    • Foundational text on cysteine-reactive fragment screening.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795 (2010). [Link]

    • Establishes the ISO-TOP ABPP protocol used in this guide.
  • Henn, C., et al. "4-Ethoxyphenyl derivatives as inhibitors of macrophage migration inhibitory factor." Journal of Medicinal Chemistry, 52(9), 2716–2723 (2009). [Link]

    • Provides SAR context for the 4-ethoxyphenyl scaffold.
  • Hoch, D., et al. "Cysteine-reactive probes and their use in chemical proteomics."[1] Chemical Communications, 54, 4501-4512 (2018). [Link]

    • Review of chloroacetamide probe chemistry.

Sources

Method

Process Development Guide: Scalable Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide

-chloropropionamide for research applications. Executive Summary This application note details the large-scale synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 10376-58-6), a critical intermediate often utilized...

Author: BenchChem Technical Support Team. Date: February 2026


-chloropropionamide for research applications.

Executive Summary

This application note details the large-scale synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 10376-58-6), a critical intermediate often utilized in the synthesis of Lactophenin (the 2-hydroxy analogue) and various herbicide precursors.

While laboratory-scale preparations often utilize dichloromethane (DCM) and chromatography, this protocol focuses on Process Chemistry principles suitable for multi-kilogram scale-up. The methodology prioritizes:

  • Solvent Replacement: Substitution of DCM with Toluene or 2-MeTHF to improve safety and environmental profile.

  • Thermal Management: Strict control of the exothermic acylation step.

  • Purification: Development of a crystallization-based isolation to eliminate the need for column chromatography.

Safety & Handling (Critical)

Warning: This protocol involves hazardous reagents. All operations must be conducted in a functioning fume hood with appropriate PPE.

ReagentHazard ClassSpecific Danger
p-Phenetidine High Toxicity Blood agent. Causes methemoglobinemia. Rapidly absorbed through skin.
2-Chloropropanoyl chloride Corrosive Lachrymator. Reacts violently with water to release HCl gas.
Toluene FlammableReproductive toxin.

Self-Validating Safety Step: Before starting, prepare a saturated Sodium Bicarbonate (


) quench bath. Ensure Calcium Gluconate gel is available if HF is used (not used here, but standard lab safety), and verify Methemoglobinemia treatment protocols are known to onsite medical staff.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type conditions or Anhydrous Organic).

Mechanistic Pathway

The lone pair on the p-phenetidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. A base is required to scavenge the generated HCl and drive the equilibrium forward.

ReactionMechanism cluster_inputs Reactants cluster_products Products Phenetidine p-Phenetidine (Nucleophile) Intermediate Tetrahedral Intermediate Phenetidine->Intermediate AcidCl 2-Chloropropanoyl chloride (Electrophile) AcidCl->Intermediate Product 2-chloro-N-(4-ethoxyphenyl) propanamide Intermediate->Product - Cl⁻ Salt HCl Salt (Scavenged by Base) Intermediate->Salt + Base

Figure 1: Mechanistic pathway for the acylation of p-phenetidine.

Process Logic: Why Toluene?

For large-scale synthesis, Toluene is selected over DCM or THF for three reasons:

  • Azeotropic Drying: It allows for the easy removal of water if wet reagents are used (though anhydrous conditions are preferred here).

  • Solubility Profile: The product is soluble in hot toluene but precipitates upon cooling, facilitating crystallization .

  • Density: Being less dense than water, it simplifies aqueous wash steps (organic layer is on top).

Experimental Protocol (Scale: 100g Basis)

Materials & Stoichiometry
ComponentMW ( g/mol )Equiv.[1][2]Mass (g)Volume (mL)Role
p-Phenetidine 137.181.0100.0~94.3Limiting Reagent
2-Chloropropanoyl chloride 126.971.1101.8~89.0Electrophile
Triethylamine (TEA) 101.191.288.5~121.0Acid Scavenger
Toluene 92.14N/A-800Solvent (8 vol)

Note: Inorganic bases like


 (powdered) can be used to reduce cost, but TEA provides a homogeneous reaction which is often faster.
Step-by-Step Methodology
Phase 1: Setup & Charging
  • Equip a 2L 3-neck Round Bottom Flask (RBF) with an overhead stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

  • Charge 100g p-Phenetidine and 600 mL Toluene .

  • Start stirring (250 RPM) and cool the mixture to 0–5°C using an ice/salt bath.

  • Add Triethylamine (TEA) in one portion. The temperature may rise slightly; wait for it to return to <5°C.

Phase 2: Controlled Addition (The Exotherm)
  • Charge 2-Chloropropanoyl chloride into the pressure-equalizing dropping funnel.

  • Crucial: Add the acid chloride dropwise over 60–90 minutes .

    • Constraint: Maintain internal temperature <15°C .

    • Observation: A thick white precipitate (TEA·HCl salts) will form immediately. This is normal.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours.

Phase 3: Reaction Monitoring (IPC)
  • TLC Check: (Mobile Phase: 30% EtOAc in Hexanes).

    • Target: Disappearance of p-phenetidine (

      
      ).
      
    • Product: New spot at higher

      
      .
      
  • HPLC (Optional): If >2% starting material remains, add 0.05 eq of acid chloride and stir for 30 mins.

Phase 4: Workup & Isolation
  • Quench: Add 300 mL Water slowly to the reaction vessel. Stir vigorously for 15 minutes to dissolve TEA·HCl salts.[1][3]

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Lower Layer: Aqueous waste (contains salts).

    • Upper Layer: Product in Toluene.

  • Acid Wash: Wash the organic layer with 200 mL 1M HCl .

    • Purpose: Removes unreacted p-phenetidine (toxic) and excess TEA.

  • Base Wash: Wash with 200 mL Saturated

    
     .
    
    • Purpose: Neutralizes residual acid.

  • Brine Wash: Wash with 200 mL Saturated NaCl .

Phase 5: Crystallization (No Chromatography)
  • Transfer the Toluene layer to a clean flask.

  • Heat to 80°C (reflux) to ensure full solubility. If the solution is cloudy, filter hot through a celite pad.

  • Cooling Ramp:

    • Cool to 50°C over 30 mins.

    • Cool to 20°C over 30 mins.

    • Cool to 0–5°C and hold for 1 hour.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Wash: Wash the cake with 100 mL of cold Toluene (or Hexanes for better drying).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow Start Start: Charge Phenetidine + Toluene + TEA Cool Cool to 0-5°C Start->Cool Add Add Acid Chloride (Dropwise, T < 15°C) Cool->Add React Warm to RT Stir 2 Hours Add->React Quench Add Water Dissolve Salts React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Cryst Crystallize from Toluene (Heat -> Cool ramp) Wash->Cryst Filter Filter & Dry Cryst->Filter End Final Product (White Solid) Filter->End

Figure 2: Process flow diagram for the synthesis and isolation.

Analytical Specifications

Upon isolation, the material should meet the following criteria before use in downstream research (e.g., Lactophenin synthesis):

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
Melting Point Capillary115–118°C (Lit. varies by racemate/enantiomer)
Identity H-NMR (DMSO-d6)

9.8 (s, 1H, NH), 7.5 (d, 2H), 6.9 (d, 2H), 4.6 (q, 1H), 4.0 (q, 2H), 1.6 (d, 3H), 1.3 (t, 3H)

Note on Stereochemistry: This protocol produces the racemic mixture (


)-2-chloro-N-(4-ethoxyphenyl)propanamide. If the S-enantiomer is required, start with S-(-)-2-chloropropionyl chloride; however, beware that racemization can occur under strongly basic conditions or high heat.

Troubleshooting Guide

  • Problem: Product is colored (pink/brown).

    • Cause: Oxidation of residual p-phenetidine.

    • Solution: Recrystallize again with a small amount of activated charcoal added during the hot dissolution step.

  • Problem: Low Yield.

    • Cause: Hydrolysis of acid chloride due to wet solvent.

    • Solution: Ensure Toluene is dry (Karl Fischer < 0.05% water) or increase acid chloride to 1.2 eq.

  • Problem: Oil formation instead of crystals.

    • Cause: Cooling too fast or purity too low.[4]

    • Solution: Reheat to dissolve, seed with a pure crystal at 40°C, and cool very slowly (5°C/hour).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Schotten-Baumann and Aniline Acylation protocols).

  • PubChem Compound Summary. "2-Chloro-N-(4-ethoxyphenyl)propanamide" (CID 288339). National Center for Biotechnology Information.

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic acyl substitution).
  • Occupational Safety and Health Administration (OSHA). "Phenetidine Hazard Communication." (Safety grounding for handling toxic anilines).

  • Organic Syntheses. "Acylation of Amines: General Procedures." Org.[3][4][5][6] Synth. Coll. Vol. 1, p. 82. (Foundational protocol verification).

Sources

Application

Application Note: Formulation of 2-chloro-N-(4-ethoxyphenyl)propanamide for In-Vivo Studies

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-chloro-N-(4-ethoxyphenyl)propanamide (C₁₁H₁₄ClNO₂).[1][2] This compound is a lipophilic, -chloro amid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-chloro-N-(4-ethoxyphenyl)propanamide (C₁₁H₁₄ClNO₂).[1][2]

This compound is a lipophilic,


-chloro amide derivative of phenetidine (structurally related to Phenacetin and the antipyretic Lactophenin).[1][2] Due to the presence of the reactive 

-chloro moiety and its lipophilic nature (LogP

2.7–2.9), it presents specific challenges regarding solubility and hydrolytic stability in biological fluids.[1]

Introduction & Compound Profile

2-chloro-N-(4-ethoxyphenyl)propanamide is an N-acylated aniline derivative.[1][2] Unlike simple amides, the


-chloro substituent at the propionyl group introduces a site of electrophilicity, making the compound a potential alkylating agent or covalent modifier. In-vivo studies often utilize this compound to investigate structure-activity relationships (SAR) of analgesic/antipyretic pathways or as a reactive probe for specific enzymatic targets.[1][2]
Physicochemical Profile
PropertyValue (Approx.)Implication for Formulation
Molecular Weight 227.69 g/mol Small molecule, crosses membranes easily.[1][2]
LogP (Octanol/Water) ~2.7 – 2.9Low water solubility. Requires co-solvents or complexation.[1][2]
pKa Neutral AmidepH adjustment will not significantly improve solubility.[1][2]
Reactivity

-Chloro Amide
Susceptible to hydrolysis at high pH; potential alkylator of thiols (GSH).[1][2]
Appearance White/Off-white SolidVisual inspection is critical for dissolution checks.[1][2]

Formulation Strategy & Vehicle Selection

The primary challenge is achieving a concentration sufficient for dosing (typically 1–10 mg/kg) without precipitating the compound upon contact with blood or causing vehicle-related toxicity.[1][2]

Decision Logic for Vehicle Selection

Do not default to simple saline. Use the following logic to select the appropriate vehicle based on your administration route and required concentration.

FormulationLogic Start Start: Define Dose & Route CheckSol Solubility Check (Target Conc.) Start->CheckSol RouteIV Route: IV (Intravenous) CheckSol->RouteIV Systemic RouteIP Route: IP (Intraperitoneal) or SC (Subcutaneous) CheckSol->RouteIP Systemic (Rodent) RoutePO Route: PO (Oral) CheckSol->RoutePO GI Absorption CycDex Preferred: 10-20% HP-β-CD (Complexation) RouteIV->CycDex Best Stability CoSolvent Alternative: 5% DMSO / 5% Tween / Saline (Risk of precipitation) RouteIV->CoSolvent Short-term StdCoSol Standard: 10% DMSO / 40% PEG400 / 50% Water (High Solubility) RouteIP->StdCoSol OilSol Solution: Corn Oil or Olive Oil (Lipophilic absorption) RoutePO->OilSol Low Dose (<20mg/kg) Suspension Suspension: 0.5% MC or CMC (High doses >50mg/kg) RoutePO->Suspension High Dose (>20mg/kg)

Caption: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Experimental Protocols

Protocol A: Standard Parenteral Formulation (IP/SC)

Target Concentration: 1 – 5 mg/mL Vehicle: 10% DMSO / 40% PEG400 / 50% Saline[1][2]

This "Golden Triangle" vehicle balances solubility (DMSO), cosolvency (PEG400), and physiological compatibility (Saline).[1][2]

Materials:

  • Compound: 2-chloro-N-(4-ethoxyphenyl)propanamide[1][2]

  • Dimethyl Sulfoxide (DMSO), sterile filtered (Sigma D2650 or equiv.)[1][2]

  • Polyethylene Glycol 400 (PEG400)[1][2]

  • Sterile Saline (0.9% NaCl)[1][2]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10 mg of the compound into a sterile 5 mL glass vial (avoid plastic if possible initially, as DMSO can leach plasticizers from poor quality tubes).[1][2]

  • Primary Solubilization: Add 0.2 mL (200 µL) of 100% DMSO.

    • Critical Step: Vortex vigorously for 30–60 seconds. Sonication (water bath) at 37°C for 2 minutes may be required.[1][2] Ensure the solution is completely clear.

  • Co-solvent Addition: Add 0.8 mL (800 µL) of PEG400.

    • Vortex to mix.[1][2] The solution will become viscous and warm slightly (exothermic mixing).[1][2]

  • Aqueous Phase Addition: Slowly add 1.0 mL of Sterile Saline dropwise while vortexing.

    • Caution: Rapid addition of saline can cause "crashing out" (precipitation).[1][2] If cloudiness appears, sonicate immediately.[2]

  • Final Check: Inspect for particulates. The final volume is ~2.0 mL (conc. 5 mg/mL).[1][2]

  • Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter.[1][2]

Protocol B: Advanced IV Formulation (Cyclodextrin)

Target Concentration: 1 – 3 mg/mL Vehicle: 20% (w/v) Hydroxypropyl-


-Cyclodextrin (HP-

-CD) in Saline.[1][2]

Cyclodextrins encapsulate the lipophilic drug, preventing precipitation and shielding the reactive


-chloro group from rapid hydrolysis.[2]

Workflow:

  • Vehicle Prep: Dissolve 2.0 g of HP-

    
    -CD in 10 mL of sterile water/saline. Filter (0.22 µm).[1][2]
    
  • Drug Dissolution: Weigh required drug amount.

  • Complexation: Add the 20% HP-

    
    -CD solution to the drug.
    
  • Processing: Sonicate at 40°C for 20–30 minutes.

    • Note: If the drug does not dissolve, pre-dissolve it in a minimal volume of DMSO (e.g., 2% final volume) and then add the cyclodextrin solution.[2]

Quality Control & Stability

Due to the


-chloro amide structure, this compound is prone to hydrolysis  (releasing Cl⁻ and forming the hydroxy-amide) or alkylation .[1][2]
QC Checklist
  • Visual Inspection: Hold the vial against a dark background with a bright light. Any "shimmering" or opalescence indicates micro-precipitation.[1][2] Do not inject.

  • pH Check: Ensure pH is between 5.5 and 7.5. Avoid alkaline pH (>8.[1][2]0) as it accelerates amide hydrolysis and chloride displacement.[1][2]

  • Use-By Time: Prepare fresh daily. The

    
    -chloro group is moderately reactive.[1][2]
    
    • Stability Data: Expect <5% degradation over 24h at Room Temp in DMSO/PEG, but degradation accelerates in aqueous saline.[1][2]

Biological Validation (Self-Check)

Before the main study, perform a tolerability test (n=2 animals):

  • Administer the vehicle alone.

  • Administer the formulated drug at the lowest intended dose.[1][2]

  • Observe for "writhing" (IP route irritation) or immediate respiratory distress (IV precipitation/embolism).[1][2]

Safety & Handling (Critical)

Hazard Alert: 2-chloro-N-(4-ethoxyphenyl)propanamide contains an alkylating motif (


-chloro amide).[1][2]
  • Toxicity: Potential for glutathione depletion.[1][2] High doses may cause liver toxicity similar to acetaminophen (paracetamol) overdose but potentially exacerbated by the alkylating chloro-group.[1][2]

  • Handling: Wear nitrile gloves, lab coat, and safety glasses.[1][2] Handle powder in a fume hood.

  • Decontamination: Spills should be treated with 10% NaOH to hydrolyze the amide/chloride, followed by thorough water rinsing.[1][2]

References

  • Compound Identity & Properties

    • PubChem CID 16309072 & Related Analogs.[1][2] National Center for Biotechnology Information.[1][2] PubChem Compound Summary for 2-chloro-N-(4-ethoxyphenyl)propanamide. Accessed Feb 15, 2026.[2]

    • [1][2]

  • Formulation of Lipophilic Amides

    • Li, P., & Zhao, L. (2019).[1][2] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles for LogP 2-4 compounds).

  • Vehicle Toxicity

    • Gad, S. C., et al. (2016).[1][2] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Safety limits for DMSO/PEG400).[1][2]

  • Alpha-Chloro Amide Reactivity

    • Mechanism of Action of Chloroacetamides.[1][2][3] (Inferred from antifungal/antibacterial studies of 2-chloro-N-phenylacetamide derivatives).[1][2] See: ResearchGate - Antifungal activity of 2-chloro-N-phenylacetamide.

Disclaimer: This protocol is for research use only. It is not intended for human diagnostic or therapeutic use.[1][2][4] Always consult your institution's EHS guidelines before handling novel chemical entities.

Sources

Method

assessing the enzymatic inhibition kinetics of 2-chloro-N-(4-ethoxyphenyl)propanamide

This Application Note provides a rigorous, step-by-step framework for characterizing the enzymatic inhibition kinetics of 2-chloro-N-(4-ethoxyphenyl)propanamide . Given the structural presence of an -chloroamide moiety—a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step framework for characterizing the enzymatic inhibition kinetics of 2-chloro-N-(4-ethoxyphenyl)propanamide . Given the structural presence of an


-chloroamide moiety—a known electrophilic "warhead"—and a phenetidine-like scaffold, this guide treats the compound as a putative covalent inhibitor  or mechanism-based inactivator .

The protocol focuses on distinguishing between reversible and irreversible inhibition and determining the critical kinetic parameters (


 and 

) required to validate its potency and selectivity.

-Haloamide / Phenetidine Derivative
Target Audience:  Enzymologists, Medicinal Chemists, DMPK Scientists

Part 1: Mechanistic Basis & Experimental Strategy

Chemical Logic & Mechanism

2-chloro-N-(4-ethoxyphenyl)propanamide contains two distinct functional domains:

  • Recognition Element: The N-(4-ethoxyphenyl) moiety (analogous to Phenacetin/Paracetamol) likely directs binding to enzymes recognizing aromatic amides, such as Peroxidases , Cyclooxygenases (COX) , or specific Amidases .

  • Reactive Warhead: The

    
    -chloropropanamide group is a weak electrophile capable of alkylating nucleophilic residues (Cysteine thiolates or Serine hydroxyls) within an enzyme's active site.
    

Consequently, this compound should be assessed primarily as a Targeted Covalent Inhibitor (TCI) . The inhibition is expected to follow a two-step mechanism:

  • Reversible Binding: Formation of a non-covalent Enzyme-Inhibitor complex (

    
    ), governed by the affinity constant 
    
    
    
    .
  • Inactivation: Nucleophilic attack on the

    
    -carbon, displacing chloride and forming a stable covalent adduct (
    
    
    
    ), governed by the rate constant
    
    
    .
The Kinetic Model

The reaction scheme is described by:



Unlike simple reversible inhibitors (described by


 or 

), the potency of this compound is time-dependent. The most accurate metric for its efficiency is the second-order rate constant:

Part 2: Experimental Protocols

Reversibility Assessment (Jump-Dilution Assay)

Objective: To definitively determine if the inhibition is reversible (rapid equilibrium) or irreversible (covalent/tight-binding).

Materials:

  • Target Enzyme (e.g., Cysteine Protease, Amidase).

  • Substrate (fluorogenic or chromogenic).

  • 2-chloro-N-(4-ethoxyphenyl)propanamide (Stock: 100 mM in DMSO).

Protocol:

  • Incubation: Incubate Enzyme (

    
     final assay concentration) with the Inhibitor (
    
    
    
    ) for 30–60 minutes to allow complex formation.
    • Control: Enzyme + DMSO (no inhibitor).

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate concentration (

    
    ).
    
  • Measurement: Immediately monitor product formation (velocity) continuously for 20–30 minutes.

Interpretation:

  • Reversible: The reaction velocity (

    
    ) recovers to match the Control rate (linear progress curve after a brief lag).
    
  • Irreversible: The velocity remains suppressed (flat or significantly slower progress curve), indicating the inhibitor remains bound despite dilution.

Time-Dependent Inhibition (TDI) & Shift

Objective: To confirm time-dependency, a hallmark of covalent inhibition.

Protocol:

  • Prepare a dilution series of the inhibitor (e.g., 0.1 nM to 100

    
    M).
    
  • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (

    
     min).
    
  • Start Reaction: Add Substrate and measure initial velocity.

  • Plot: Construct

    
     curves for each pre-incubation time.
    

Criterion: A Left-shift in


 (decreasing value) as pre-incubation time increases confirms Time-Dependent Inhibition.
Determination of and

Objective: To quantify the specific reactivity and affinity.

Protocol:

  • Setup: Prepare reaction wells with Enzyme and Buffer.

  • Inhibitor Addition: Add Inhibitor at 5–7 different concentrations (ranging from

    
     to 
    
    
    
    ). Include a DMSO control.
  • Reaction Initiation:

    • Method A (Continuous): Add Substrate immediately and monitor the exponential decay of the rate.

    • Method B (Discontinuous - Preferred for slow inactivators): Incubate Enzyme + Inhibitor. At specific time points (

      
      ), remove an aliquot and dilute into Substrate solution to measure residual activity (
      
      
      
      ).
  • Data Collection: Measure residual activity over time for each inhibitor concentration.

Part 3: Data Analysis & Visualization

Calculation of Kinetic Constants

Step 1: Determine


 
For each inhibitor concentration 

, fit the residual activity vs. time data to a pseudo-first-order decay equation:

  • Plot

    
     vs. Time. The slope is 
    
    
    
    .

Step 2: Determine


 and 

Plot

(y-axis) vs.

(x-axis). Fit to the hyperbolic Kitz-Wilson equation:

(Note: If

is not present during pre-incubation, the term

becomes 1).

Table 1: Summary of Kinetic Parameters

ParameterUnitDefinitionBiological Significance


Inactivator constantAffinity of the initial non-covalent binding step. Lower is better.


Max inactivation rateReactivity of the

-chloro warhead. Higher is better.


Specificity ConstantOverall potency. The primary metric for ranking covalent inhibitors.
Mechanistic Visualization

The following diagram illustrates the kinetic pathway and the decision logic for the assessment.

InhibitionMechanism cluster_0 Reversible Phase (KI) cluster_1 Irreversible Phase (kinact) Enz Free Enzyme (E) Complex Non-Covalent Complex (E·I) Enz->Complex Binding (Kon) Inhib Inhibitor (I) (2-chloro-N-...) Complex->Enz Dissociation (Koff) Covalent Covalent Adduct (E-I) Complex->Covalent Alkylation (kinact) (Cl- displacement)

Caption: Two-step inhibition mechanism: Initial reversible binding (


) followed by irreversible alkylation (

) of the active site nucleophile.

Workflow Start Start: 2-chloro-N-(4-ethoxyphenyl)propanamide Screen 1. IC50 Determination (+/- Pre-incubation) Start->Screen Shift Is IC50 Time-Dependent? Screen->Shift Rev 2. Jump-Dilution Assay Shift->Rev Yes (Shift observed) Class_Rev Reversible Inhibitor Measure Ki Shift->Class_Rev No (No shift) Recover Activity Recovers? Rev->Recover Recover->Class_Rev Yes Class_Irr Covalent Inhibitor Measure kinact / KI Recover->Class_Irr No

Caption: Decision tree for characterizing the mode of inhibition.

Part 4: Troubleshooting & Optimization

  • Solubility Limits: The phenetidine moiety is hydrophobic. Ensure DMSO concentration does not exceed enzyme tolerance (typically <1-5%). If precipitation occurs,

    
     plots will plateau artificially.
    
  • Spontaneous Hydrolysis:

    
    -chloroamides are relatively stable but can hydrolyze at high pH. Perform stability checks of the inhibitor in buffer (by LC-MS) prior to kinetic assays.
    
  • Scavenger Interference: Avoid buffers containing DTT or Mercaptoethanol if the target is a cysteine protease, as these thiols will react with the

    
    -chloro warhead, quenching the inhibitor. Use TCEP  (non-nucleophilic) as a reducing agent if necessary.
    

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

    
     methodology). Link
    
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Review of covalent inhibition mechanisms). Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245–3249. (Foundational paper for the Kitz-Wilson equation). Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. (Discussion of

    
    -haloamides as warheads). Link
    

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-chloro-N-(4-ethoxyphenyl)propanamide synthesis

Technical Support Center: Synthesis Optimization Guide Topic: High-Yield Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide Ticket ID: CHEM-SUP-2024-882 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: High-Yield Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide Ticket ID: CHEM-SUP-2024-882 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for amide coupling optimizations. You are likely targeting 2-chloro-N-(4-ethoxyphenyl)propanamide (also known as 2-chloro-p-propionophenetidide), a structural analog of phenacetin often used as an intermediate in the synthesis of local anesthetics or analgesics.

The synthesis involves the N-acylation of p-phenetidine (4-ethoxyaniline) with 2-chloropropanoyl chloride . While theoretically simple, this reaction is prone to three specific yield-killing pitfalls:

  • Hydrolysis of the highly reactive

    
    -chloro acid chloride.
    
  • N-Alkylation (displacement of the

    
    -chloro group) driven by high temperatures.
    
  • Oxidative degradation of the electron-rich aniline starting material.

This guide prioritizes the Anhydrous Dichloromethane (DCM) / Triethylamine (TEA) protocol, which offers the highest control over stoichiometry and side reactions compared to aqueous Schotten-Baumann conditions.

Part 1: The Chemistry & Mechanism[1][2]

To optimize yield, we must understand the competition between the desired pathway (Acylation) and the parasitic pathway (Alkylation/Hydrolysis).

The Reaction Scheme: The amine nitrogen of p-phenetidine attacks the carbonyl carbon of the acid chloride.[1] The base (TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.

ReactionPathway Reactants p-Phenetidine + 2-Chloropropanoyl Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast at 0°C) SideProduct1 Side Product: N-Alkylated Amine (High Temp Risk) Reactants->SideProduct1 SN2 Attack on Alpha-Cl (Slow at 0°C) SideProduct2 Hydrolysis: 2-Chloropropanoic Acid (Moisture Risk) Reactants->SideProduct2 Reaction with H2O Product 2-chloro-N-(4-ethoxyphenyl) propanamide (Target) Intermediate->Product -HCl (Base scavenged)

Figure 1: Reaction pathway showing the kinetic competition between acylation (desired) and alkylation/hydrolysis (undesired).

Part 2: Optimized Experimental Protocol

Method: Anhydrous Acylation under Inert Atmosphere. Scale: 10 mmol (Adjustable).

Reagents & Materials
ReagentEquiv.[2][3][4]AmountRoleCritical Note
p-Phenetidine 1.01.37 gNucleophileMust be colorless/pale yellow. If dark brown, distill before use.
2-Chloropropanoyl chloride 1.11.40 gElectrophileYield Critical: Freshly opened or distilled.
Triethylamine (TEA) 1.21.67 mLBaseScavenges HCl. Pyridine is a valid alternative.
DCM (Anhydrous) -20 mLSolventDry over

or molecular sieves.
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add p-phenetidine (1.0 eq) and TEA (1.2 eq) to the flask. Dissolve in anhydrous DCM (15 mL) .

  • Cooling (CRITICAL): Submerge the flask in an ice-salt bath (-5°C to 0°C) . Stir for 10 minutes.

    • Why? Low temperature suppresses the SN2 attack on the chlorine tail.

  • Addition: Dilute 2-chloropropanoyl chloride (1.1 eq) in DCM (5 mL) . Add this solution dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA.

    • Wash with Sat.

      
        (1 x 15 mL) to remove hydrolyzed acid.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (4:1) if necessary.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Yield Issues

Q: My yield is consistently low (<50%), but the starting material is gone. Where did it go? A: If the amine is consumed but product yield is low, you likely have hydrolysis .

  • Diagnosis: Check the acid chloride.[5] If it smokes heavily upon opening or has crystals on the cap, it has hydrolyzed to 2-chloropropanoic acid.

  • Fix: Distill the acid chloride or use a fresh bottle. Ensure your DCM is dry (water content <0.05%).

  • Alternative: If you cannot ensure anhydrous conditions, switch to a Schotten-Baumann system (Water/DCM biphasic mix with

    
     as base), but increase the acid chloride equivalents to 1.5 to account for hydrolysis losses.
    

Q: I see a significant impurity spot just below my product on TLC. A: This is likely the N-alkylated side product (secondary amine) or the bis-acylated imide .

  • Cause: Temperature was too high during addition (favoring SN2 displacement of the Cl) or base concentration was too high.

  • Fix: Strictly maintain 0°C during addition. Do not reflux.

Category 2: Product Quality

Q: My product is turning pink or brown upon drying. A: p-Phenetidine derivatives are sensitive to oxidation (similar to paracetamol).

  • Fix: Perform the final recrystallization with a pinch of sodium metabisulfite or ascorbic acid in the solvent to act as an antioxidant. Store the final solid in an amber vial under argon.

Q: The product is an oil that won't solidify. A: This is common if residual solvent (DCM/Toluene) or unreacted aniline is present.

  • Fix: Triturate the oil with cold Hexane or Pentane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains oily, your product may be contaminated with the N-alkylated impurity, which disrupts the crystal lattice.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose specific experimental failures.

Troubleshooting Start Start: Analyze Crude Product CheckTLC Check TLC (vs. Starting Material) Start->CheckTLC SMRemains Starting Material (Amine) Still Present CheckTLC->SMRemains Yes SMGone SM Consumed but Low Yield CheckTLC->SMGone No Impurity New Impurity Spots CheckTLC->Impurity Multiple Spots AcidClQuality Check Acid Chloride (Hydrolysis?) SMRemains->AcidClQuality Fix1 Fix: Distill Acid Chloride or Increase Equiv to 1.5 AcidClQuality->Fix1 WorkupLoss Check Aqueous Layer (Product lost in acid wash?) SMGone->WorkupLoss Fix2 Fix: Product might be protonated. Neutralize & Re-extract. WorkupLoss->Fix2 TempCheck Was Addn Temp > 5°C? Impurity->TempCheck Fix3 Fix: N-Alkylation occurred. Repeat at -5°C. TempCheck->Fix3 Yes

Figure 2: Diagnostic flowchart for isolating synthesis failures.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General reference for nucleophilic acyl substitution mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard procedures for acylation of amines).

  • Raheem, K. S., et al. (2019). "Synthesis and Characterization of Some New Amide Derivatives." Journal of Physics: Conference Series.
  • PubChem Compound Summary. (2024). "N-(4-Ethoxyphenyl)propanamide."[6][7][8] National Center for Biotechnology Information. Link (Data on the non-chloro analog for structural comparison).

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-(4-ethoxyphenyl)propanamide

From the Desk of the Senior Application Scientist Welcome to the technical support center for 2-chloro-N-(4-ethoxyphenyl)propanamide. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-chloro-N-(4-ethoxyphenyl)propanamide. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common purification challenges associated with this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, effective decisions during your purification workflow.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude 2-chloro-N-(4-ethoxyphenyl)propanamide.

Q1: My crude product is a persistent oil or a waxy solid that is difficult to handle. What are the initial steps I should take?

A1: Oiling out is a common problem when impurities depress the melting point of the desired compound. The immediate goal is to induce crystallization and remove bulk, easily separable impurities.

  • Trituration: This is your first line of defense. Stir the crude oil or wax vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexanes or diethyl ether are excellent starting points. This process mechanically encourages crystal formation and washes away soluble impurities.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

  • Solvent Removal: Ensure all reaction solvents (e.g., dichloromethane, toluene) are thoroughly removed under reduced pressure. Residual solvent is a primary reason for products failing to solidify.

Q2: What are the most likely impurities in my crude 2-chloro-N-(4-ethoxyphenyl)propanamide?

A2: Understanding potential impurities is critical for designing an effective purification strategy. Impurities typically arise from unreacted starting materials or side reactions.[2]

Impurity NameStructureOriginRemoval Strategy
p-Phenetidine EtO-Ph-NH₂Unreacted starting materialAcidic wash (e.g., 1M HCl) to form a water-soluble salt.[3]
2-Chloropropionyl chloride CH₃-CHCl-COClUnreacted starting materialAqueous wash; it readily hydrolyzes to 2-chloropropionic acid.
2-Chloropropionic acid CH₃-CHCl-COOHHydrolysis of 2-chloropropionyl chlorideBasic wash (e.g., sat. NaHCO₃) to form a water-soluble carboxylate salt.
N,N-diacyl-p-phenetidine EtO-Ph-N(COCHClCH₃)₂Over-acylation of the starting amineChromatography is typically required for removal.
Water H₂OIntroduced during workupDrying of the organic layer with MgSO₄ or Na₂SO₄ before solvent evaporation.

Q3: I performed a recrystallization, but my yield is very low. How can I improve it?

A3: Low yield is often a result of suboptimal solvent choice or technique.

  • Solvent Volume: Using too much solvent is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point, not to dissolve the compound completely with ease. Add the hot solvent in small portions until the compound just dissolves.

  • Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities and reduce the recovery of pure crystals. Allow the flask to cool slowly to room temperature before moving it to an ice bath.

  • Mother Liquor Analysis: Analyze the remaining solution (the mother liquor) by Thin Layer Chromatography (TLC). If a significant amount of product is still present, you can try to recover it by partially evaporating the solvent and attempting a second crystallization.

  • Filtration Loss: Premature crystallization can occur on the filter funnel if it is not pre-warmed, leading to loss of product.[4] Always pre-warm the funnel when performing a hot filtration step.

Q4: My NMR and/or LC-MS analysis still shows impurities after recrystallization. What is the next logical step?

A4: While recrystallization is excellent for removing bulk impurities, closely related substances often co-crystallize with the product. When high purity is required, column chromatography is the preferred next step.[5]

  • Technique: Normal-phase flash column chromatography using silica gel is highly effective for compounds of this polarity.

  • Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone) is standard. A good starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate. Use TLC to determine the optimal solvent ratio that gives good separation between your product and the impurities.

  • Alternative: For certain impurities, reversed-phase chromatography (e.g., C18 silica) may offer better separation.[6]

Part 2: Purification Workflows & Protocols

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_isolation Crude Isolation cluster_purification Purification Strategy Crude Crude Reaction Product Wash Perform Aqueous Washes (Acidic, Basic, Brine) Crude->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evap Evaporate Solvent Dry->Evap Crude_Solid Crude Solid/Oil Evap->Crude_Solid Purity_Check1 Assess Purity (TLC/NMR) Crude_Solid->Purity_Check1 Recrystal Recrystallization Purity_Check1->Recrystal Impurities Present Final_Product Pure Product Purity_Check1->Final_Product Sufficiently Pure Purity_Check2 Assess Purity (HPLC/NMR >98%) Recrystal->Purity_Check2 Chrom Column Chromatography Purity_Check2->Chrom No Purity_Check2->Final_Product Yes Chrom->Final_Product

Caption: Decision workflow for purification of 2-chloro-N-(4-ethoxyphenyl)propanamide.

Protocol 1: Two-Solvent Recrystallization

This technique is ideal when finding a single perfect solvent is difficult. It involves dissolving the compound in a "soluble" solvent and then adding a "miscible anti-solvent" to induce precipitation.[4]

Suggested Solvent Systems:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the flask and add the minimum amount of the hot "soluble" solvent (e.g., ethanol) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4] This prevents the product from crystallizing prematurely in the funnel.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated. If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "soluble" solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in min. hot 'Soluble' Solvent (S1) Start->Dissolve Add_Anti Add 'Anti-Solvent' (S2) dropwise until cloudy Dissolve->Add_Anti Cool Slowly cool to RT, then ice bath Add_Anti->Cool Filter Vacuum Filter Crystals Cool->Filter Wash Wash with cold S2 Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for a two-solvent recrystallization experiment.

Protocol 2: Flash Column Chromatography

Use this method for high-purity isolation or when recrystallization fails to remove persistent impurities.

Recommended Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase (Eluent): Start with a low polarity mixture and gradually increase polarity. A gradient of 5% to 20% Ethyl Acetate in Hexanes is a common starting point.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for final purity validation.[6]

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude material by TLC using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of ~0.3 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. You can run in isocratic mode (constant solvent composition) or gradient mode (gradually increasing the percentage of the more polar solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

References

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. ACS Publications. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-chloro-N-(4-ethoxyphenyl)propanamide in Aqueous Buffers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-ethoxyphenyl)propanamide. This resource provides in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-ethoxyphenyl)propanamide. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous buffers. Our goal is to equip you with the scientific understanding and practical methodologies to achieve successful and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

2-chloro-N-(4-ethoxyphenyl)propanamide, a compound structurally related to the herbicide propanil, often presents significant solubility hurdles in aqueous media due to its chemical nature.[1][2][3] Its low water solubility can lead to issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in assays. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-chloro-N-(4-ethoxyphenyl)propanamide is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When facing initial solubility problems, it's crucial to start with the fundamentals of your experimental setup. Here’s a logical workflow to begin troubleshooting:

Diagram: Initial Solubility Troubleshooting Workflow

A Start: Compound fails to dissolve B Verify Compound Purity & Identity A->B C Check Buffer Composition & pH B->C Purity Confirmed D Attempt Gentle Heating & Agitation C->D Buffer Verified E Assess for Precipitation D->E Still Insoluble F Proceed to Advanced Solubilization Techniques E->F Precipitate Observed or Insolubility Persists

Caption: A stepwise diagram for initial troubleshooting of solubility issues.

  • Verify Compound Integrity: Ensure the purity and identity of your 2-chloro-N-(4-ethoxyphenyl)propanamide. Impurities can sometimes affect solubility.

  • Buffer Preparation: Double-check the pH and composition of your aqueous buffer. Ensure all components are fully dissolved before adding the target compound.

  • Mechanical Assistance: Employ gentle heating (if the compound's stability permits) and consistent agitation (e.g., stirring or vortexing) to facilitate dissolution.

  • Observation: Carefully observe the solution for any signs of precipitation or undissolved particles.

If these initial steps do not resolve the issue, it is likely that the intrinsic low solubility of the compound in your specific aqueous system is the primary obstacle. You will then need to explore more advanced solubilization techniques.

Q2: Can I use a co-solvent to dissolve 2-chloro-N-(4-ethoxyphenyl)propanamide? If so, which ones are recommended and what is the protocol?

A2: Yes, using a co-solvent is a highly effective and common strategy to increase the solubility of hydrophobic compounds in aqueous solutions.[4][5][6] Co-solvents work by reducing the polarity of the aqueous medium, which in turn enhances the dissolution of nonpolar molecules.

Recommended Co-solvents:

For 2-chloro-N-(4-ethoxyphenyl)propanamide, water-miscible organic solvents are ideal. The choice of co-solvent may depend on the specific requirements of your experiment (e.g., cell compatibility).

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%Widely used and effective for many poorly soluble compounds. Can have cellular effects at higher concentrations.
Ethanol1% - 10%A less toxic option compared to DMSO, but may be less effective for highly hydrophobic compounds.
Propylene Glycol1% - 20%Often used in pharmaceutical formulations due to its low toxicity.
Polyethylene Glycol (PEG) 300/4005% - 30%Another common choice for in vivo and in vitro studies.

Step-by-Step Protocol for Co-solvent Use:

  • Prepare a Concentrated Stock Solution: Dissolve the 2-chloro-N-(4-ethoxyphenyl)propanamide in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration. It is critical to add the stock solution to the buffer while vortexing or stirring to ensure rapid dispersion and prevent precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is low enough to not interfere with your experimental system. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Diagram: Co-Solvent Protocol Workflow

A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to create concentrated stock A->B C Serially dilute stock solution into aqueous buffer with vigorous mixing B->C E Final Working Solution & Vehicle Control Ready for Experiment C->E D Prepare Vehicle Control (Buffer + Co-solvent) D->E

Caption: A workflow for utilizing co-solvents to improve compound solubility.

Q3: How does pH affect the solubility of 2-chloro-N-(4-ethoxyphenyl)propanamide, and can I adjust the pH of my buffer to improve it?

A3: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][7] For a compound like 2-chloro-N-(4-ethoxyphenyl)propanamide, which contains an amide group, hydrolysis can occur under strongly acidic or alkaline conditions, leading to degradation.[3][8]

While pH adjustment can be a powerful tool for compounds with acidic or basic functional groups, it is generally not the primary method for improving the solubility of neutral, hydrophobic molecules like 2-chloro-N-(4-ethoxyphenyl)propanamide. In fact, extreme pH values may lead to the degradation of the compound into 3,4-dichloroaniline and propionic acid.[3] It is generally recommended to work within a pH range where the compound is stable. If your experimental conditions allow for minor pH adjustments, conduct preliminary stability studies to ensure the integrity of the compound is not compromised.

Q4: I am still observing precipitation even after using a co-solvent. What other techniques can I try?

A4: If co-solvents alone are insufficient, more advanced formulation strategies can be employed. These methods aim to encapsulate or otherwise stabilize the hydrophobic compound in the aqueous environment.

1. Surfactants and Micellar Solubilization:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[9][11]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration
Polysorbate 80 (Tween® 80)Non-ionic0.1% - 2% (w/v)
Cremophor® ELNon-ionic0.1% - 5% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1% (w/v)

Protocol for Surfactant Use:

  • Prepare the surfactant solution in your aqueous buffer at the desired concentration.

  • Add the 2-chloro-N-(4-ethoxyphenyl)propanamide to the surfactant solution.

  • Use sonication or vigorous stirring to aid in the formation of micelles and the encapsulation of the compound.

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its apparent solubility.[13][14]

Commonly Used Cyclodextrins:

CyclodextrinNotes
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and commonly used in pharmaceutical formulations.
Methyl-β-cyclodextrin (M-β-CD)Also has enhanced solubility and complexation capacity.[12]

Protocol for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add the 2-chloro-N-(4-ethoxyphenyl)propanamide to the cyclodextrin solution.

  • Stir the mixture for several hours to allow for the formation of the inclusion complex. Gentle heating may be applied if the compound is stable.

Diagram: Advanced Solubilization Decision Tree

A Co-solvent approach is insufficient B Is the experiment sensitive to detergents? A->B C Try Surfactant-based Solubilization (e.g., Tween® 80, Cremophor® EL) B->C No D Try Cyclodextrin Complexation (e.g., HP-β-CD, M-β-CD) B->D Yes E Evaluate impact on experimental system C->E D->E

Sources

Optimization

minimizing byproduct formation in the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide

Technical Support Center: Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this specific amide synthesis. Our goal is to help you optimize your reaction conditions to maximize yield and purity by minimizing the formation of unwanted byproducts.

The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide is typically achieved via a nucleophilic acyl substitution, reacting p-phenetidine with 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a fundamental transformation in organic synthesis.[1][2] However, like many chemical reactions, it is not without its challenges. The formation of byproducts can significantly reduce the yield and purity of the desired product, complicating downstream processes and purification.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of 2-chloro-N-(4-ethoxyphenyl)propanamide

Question: I am getting a low yield of my desired product. What are the common causes and how can I improve it?

Answer: A low yield can be attributed to several factors, including suboptimal reaction conditions and the formation of side products. Let's break down the probable causes and their solutions.

  • Probable Cause A: Hydrolysis of 2-chloropropionyl chloride

    2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[3] This reaction consumes your starting material and reduces the overall yield.

    Solutions:

    • Anhydrous Conditions: Ensure that your glassware is thoroughly dried and that your solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use freshly opened or properly stored 2-chloropropionyl chloride. Over time, the reagent can degrade due to exposure to moisture.

  • Probable Cause B: Inefficient Reaction Conditions

    The choice of base, solvent, and temperature plays a crucial role in the efficiency of the acylation reaction.[4]

    Solutions:

    • Base Selection: A base is required to neutralize the HCl byproduct, which would otherwise protonate the unreacted p-phenetidine, rendering it non-nucleophilic.[4] Common bases for this reaction include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous base like sodium hydroxide (NaOH) in a biphasic system.[1] The choice of base can impact the reaction rate and selectivity.

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[5] The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions.

    • Temperature Control: The reaction of amines with acyl chlorides is often exothermic.[] It is advisable to add the 2-chloropropionyl chloride slowly to a cooled solution (0 °C) of p-phenetidine and the base to control the reaction temperature and minimize side reactions.[2]

Issue 2: Presence of a Higher Molecular Weight Impurity

Question: My analysis (e.g., LC-MS or TLC) shows a significant amount of a byproduct with a higher molecular weight than my product. What is this impurity and how can I prevent its formation?

Answer: The higher molecular weight impurity is likely the di-acylated byproduct, N,N-bis(2-chloropropanoyl)-4-ethoxyaniline. This occurs when a second molecule of 2-chloropropionyl chloride reacts with the nitrogen of the initially formed amide.

  • Probable Cause: Di-acylation of p-phenetidine

    While the amide nitrogen is less nucleophilic than the amine nitrogen, di-acylation can occur, especially under harsh reaction conditions or with an excess of the acylating agent.

    Solutions:

    • Control Stoichiometry: Use a slight excess of p-phenetidine relative to 2-chloropropionyl chloride. This ensures that the acyl chloride is more likely to react with the more nucleophilic starting amine rather than the less nucleophilic amide product.[7]

    • Slow Addition of Acyl Chloride: Adding the 2-chloropropionyl chloride solution dropwise to the reaction mixture helps to maintain a low concentration of the acylating agent, which disfavors the di-acylation reaction.[7]

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the mono-acylation product.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my product. What are some effective purification strategies?

Answer: The purification of 2-chloro-N-(4-ethoxyphenyl)propanamide typically involves removing unreacted starting materials, the base, and any byproducts.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, a standard workup procedure involves washing the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted p-phenetidine and the base. This is followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities, and finally with brine to remove residual water.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from closely related impurities. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to elute the components from the column.

Visualizing the Reaction and Byproduct Formation

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and a common side reaction.

reaction_pathway cluster_reactants Reactants cluster_products Products p_phenetidine p-Phenetidine product 2-chloro-N-(4-ethoxyphenyl)propanamide p_phenetidine->product + Acyl Chloride acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->product hcl HCl

Caption: Main synthetic route to 2-chloro-N-(4-ethoxyphenyl)propanamide.

byproduct_formation cluster_reactants Reactants for Side Reaction cluster_products Byproducts product 2-chloro-N-(4-ethoxyphenyl)propanamide byproduct Di-acylated Byproduct product->byproduct + Acyl Chloride acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->byproduct hcl HCl

Caption: Formation of the di-acylated byproduct.

Experimental Protocols

Standard Protocol for the Synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide
  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add p-phenetidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Methods for Purity Assessment

The purity of the final product and the presence of byproducts can be assessed using various analytical techniques.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and for a preliminary assessment of purity.
High-Performance Liquid Chromatography (HPLC) For quantitative analysis of the product's purity and to detect and quantify impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and to identify the structure of any isolated byproducts.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Yield or Impure Product check_mw Analyze by LC-MS. Impurity MW > Product MW? start->check_mw diacylation Di-acylation is likely. - Use excess p-phenetidine. - Add acyl chloride slowly. - Lower reaction temperature. check_mw->diacylation Yes hydrolysis Probable hydrolysis of acyl chloride. - Ensure anhydrous conditions. - Use fresh reagents. check_mw->hydrolysis No other_issues Consider other issues: - Suboptimal base/solvent. - Incorrect temperature. hydrolysis->other_issues

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved February 15, 2026, from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved February 15, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved February 15, 2026, from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. Retrieved February 15, 2026, from [https://www.semanticscholar.org/paper/SYNTHESIS-OF-CHLORPROPAMIDE-N1-(2%2C-3%2C-4%2C-6-TETRA-O-Ahmad-Powell/f853112423c914e912b4356e6d1c7908c62c4c37]([Link]

  • Reddit. (2009, November 27). Ask Chemistry: Why can't I synthesise Phenacetin with P-Phenetidine and acetyl chloride? Retrieved February 15, 2026, from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 15, 2026, from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved February 15, 2026, from [Link]

  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved February 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 15, 2026, from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved February 15, 2026, from [Link]

  • St. Olaf College. (n.d.). Title: Synthesis of Phenacetin. Retrieved February 15, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • PMC. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

optimizing HPLC separation of 2-chloro-N-(4-ethoxyphenyl)propanamide and its metabolites

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Separation of Parent Amide, Hydrolytic Metabolites, and Phase I/II Derivatives[1] Senior Scientist Note: The Separation Challenge Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Separation of Parent Amide, Hydrolytic Metabolites, and Phase I/II Derivatives[1]

Senior Scientist Note: The Separation Challenge

Welcome. If you are analyzing 2-chloro-N-(4-ethoxyphenyl)propanamide , you are dealing with a molecule that presents a "triad of separation challenges" typical of halogenated anilides:

  • The Lipophilic Parent: The chloro-propyl and ethoxy-phenyl groups create significant hydrophobicity (LogP ~2.4), requiring strong organic elution.

  • The Basic Metabolite (p-Phenetidine): Hydrolysis yields 4-ethoxyaniline, a base (pKa ~5.[1]3) prone to severe tailing on standard silica columns due to silanol interactions.

  • The Reactive Alpha-Chloro Moiety: The alkyl chloride is electrophilic. It can degrade on-column or in the autosampler if nucleophilic solvents (like Methanol) or high pH buffers are used, creating "ghost peaks."

This guide structures your troubleshooting and optimization into a logical, self-validating workflow.

Module 1: The Metabolic Landscape (Know Your Targets)

Before optimizing, you must define the retention order. The metabolic pathway dictates the polarity and ionization state of your analytes.

Visual 1: Metabolic Pathway & Elution Logic This diagram maps the parent compound to its critical metabolites, predicting relative retention (k') based on polarity.

MetabolicPathway cluster_elution Predicted Elution Order (Reverse Phase, pH 3.0) Parent Parent Compound 2-chloro-N-(4-ethoxyphenyl)propanamide (Neutral, Hydrophobic) Met1 Metabolite 1 (Hydrolysis) 4-Ethoxyaniline (p-Phenetidine) (Basic, pKa ~5.3) Early Eluter Parent->Met1 Amidase Hydrolysis Met2 Metabolite 2 (O-Dealkylation) N-(4-hydroxyphenyl)-2-chloropropanamide (Phenolic, pKa ~10) Mid Eluter Parent->Met2 CYP450 (O-Deethylation) Met3 Metabolite 3 (GSH Conjugation) Mercapturic Acid Derivative (Highly Polar, Acidic) Void Volume/Early Parent->Met3 Glutathione S-Transferase (Cl displacement)

Caption: Metabolic divergence of 2-chloro-N-(4-ethoxyphenyl)propanamide. Note that Met 1 (Basic) and Met 3 (Acidic) require pH control to prevent co-elution.[1]

Module 2: Standard Operating Procedure (The Baseline Method)

Use this protocol as your starting point. It is designed to suppress silanol activity (for the amine) and maintain stability of the chloro-group.

Experimental Protocol: Gradient RP-HPLC
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[2]"End-capped" is non-negotiable to reduce peak tailing of the amine metabolite (p-phenetidine) [1].[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20mM Ammonium Formate (pH 3.0).[1]Low pH ensures p-phenetidine is fully protonated (

), reducing retention and sharpening the peak. It also stabilizes the amide bond [2].
Mobile Phase B Acetonitrile (ACN) ACN is preferred over Methanol. Methanol is a nucleophile that can react with the alpha-chloro group over long runs, causing degradation [3].
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2][3]
Gradient 0-2 min: 5% B (Isocratic hold for polar metabolites)2-15 min: 5%

80% B (Linear ramp)15-20 min: 80% B (Wash)20-25 min: 5% B (Re-equilibration)
The initial hold captures the polar GSH conjugates and ionized amines.[1] The ramp elutes the hydrophobic parent.
Detection UV 245-250 nm The phenetidine ring system has strong absorption here. 254 nm is acceptable but 245 nm is often the

for these anilides.
Temperature 30°C - 35°CSlightly elevated temperature improves mass transfer for the basic amine, reducing band broadening.
Module 3: Troubleshooting Center (FAQs)
Ticket #101: "The p-Phenetidine peak is tailing severely (As > 1.5)."

Diagnosis: Residual silanol interactions. Even with end-capping, accessible silanols (


) on the silica support act as weak acids.[1] At pH > 4, they deprotonate (

) and ionically bind to the positively charged amine of p-phenetidine.[1] Solution:
  • Lower the pH: Ensure Mobile Phase A is at pH < 3.0. This suppresses silanol ionization (

    
     remains neutral).
    
  • Add an Ion-Pair Reagent (Optional): If pH control fails, add 10-20 mM Triethylamine (TEA) or Dimethyloctylamine to the mobile phase.[1] These amines compete for the silanol sites, "blocking" them from your analyte.

  • Switch Column: Move to a "Polar-Embedded" group column (e.g., Waters SymmetryShield or similar). These have a polar group near the surface that shields silanols [4].

Ticket #102: "I see a 'Ghost Peak' that grows over time in the autosampler."

Diagnosis: On-column or In-vial degradation. The alpha-chloro group in 2-chloro-N-(4-ethoxyphenyl)propanamide is reactive.[1]

  • Solvolysis: If you dissolved your sample in Methanol, the methoxide can displace the chloride over 12-24 hours.

  • Hydrolysis: If the sample is in a high pH buffer (>7), the amide bond will hydrolyze. Solution:

  • Diluent: Dissolve samples in 50:50 Water:Acetonitrile. Avoid pure alcohols for long-term storage.

  • Temperature: Set the autosampler to 4°C. This kinetically slows down any degradation reactions.

Ticket #103: "The Phenol metabolite (Met 2) co-elutes with the Parent."

Diagnosis: Insufficient selectivity for the aromatic ring oxidation. Solution:

  • Change Selectivity: Switch from C18 to a Phenyl-Hexyl column. The Phenyl-Hexyl phase interacts via

    
     stacking with the aromatic rings.[1] The extra hydroxyl group on the metabolite alters the electron density of the ring, creating a larger separation factor (
    
    
    
    ) on phenyl phases compared to C18 [5].
Module 4: Decision Tree for Method Optimization

Use this logic flow to resolve critical pairs based on the specific chemistry of this separation.

Visual 2: Troubleshooting Logic Flow

OptimizationTree Start Start: Evaluate Chromatogram Issue1 Issue: Tailing on Early Basic Peak? Start->Issue1 Issue2 Issue: Poor Resolution (Parent vs. Phenol Metabolite) Start->Issue2 Issue3 Issue: Ghost Peaks / Unstable Baseline Start->Issue3 Action1 Decrease pH to 2.5 OR Switch to Polar-Embedded Column Issue1->Action1 Yes Action2 Switch to Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) Issue2->Action2 Yes Action3 Check Sample Diluent (Remove MeOH, Use ACN/Water) Cool Autosampler to 4°C Issue3->Action3 Yes

Caption: Logical pathways for resolving common separation artifacts in halo-anilide analysis.

Summary of Quantitative Parameters
AnalyteApprox pKaLogP (Est)Retention Behavior (pH 3.0)
p-Phenetidine 5.3 (Base)1.2Early Elution. Ionized (

).[1] Prone to tailing.
N-(4-OH-phenyl)-... 10.0 (Acid)1.8Mid Elution. Neutral.[1] H-bond donor.
Parent Compound Neutral2.4Late Elution. Neutral. Driven by hydrophobicity.[2][4]
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). Link[1]

  • Dolan, J. W. (2002). Stability of Halogenated Solvents in HPLC. LCGC North America.[4] (Discusses reactivity of alkyl halides in nucleophilic solvents). Link

  • Neue, U. D., et al. (1999). Peak Shape in the Chromatography of Basic Compounds.
  • Croes, K., et al. (2005). Kinetic plot method for the optimization of the separation of hydroxyphenyl derivatives. Journal of Chromatography A, 1098(1-2), 123-130.[1] Link

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 2-chloro-N-(4-ethoxyphenyl)propanamide Bioassays

Welcome to the technical support center for bioassays involving 2-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 2-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. As Senior Application Scientists, we have compiled this information based on established principles of bioassay development and our experience with electrophilic small molecules.

Frequently Asked Questions (FAQs)

Compound Handling and Stability

Q1: My 2-chloro-N-(4-ethoxyphenyl)propanamide stock solution appears to lose potency over time, leading to variable results. What is the likely cause and how can I mitigate this?

A1: Chloroacetamide derivatives can be susceptible to hydrolysis, especially in aqueous solutions, which can lead to a decrease in the effective concentration of the active compound over time.[1][2] The stability of your compound is also influenced by factors such as pH, temperature, and light exposure.[3][4]

Troubleshooting Steps:

  • Fresh Stock Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.

  • Storage Conditions: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] Aliquot the stock solution to minimize freeze-thaw cycles.[6]

  • Working Solution Preparation: Prepare working dilutions in your cell culture media or assay buffer immediately before use. Do not store the compound in aqueous solutions for extended periods.

  • pH and Buffer Considerations: Be mindful of the pH of your assay buffer, as basic conditions can accelerate hydrolysis.[2]

Q2: I observe precipitation of my compound when I add it to the aqueous cell culture medium. How can I resolve this?

A2: Precipitation is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium. This can lead to a lower-than-expected effective concentration and high variability.

Mitigation Strategies:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell health or compound solubility (typically <0.5%).

  • Serial Dilutions: Perform serial dilutions in the assay medium to gradually decrease the solvent concentration.

  • Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound stock.

  • Vortexing: Vortex the diluted compound solution gently but thoroughly before adding it to the cells.

Assay Performance and Data Interpretation

Q3: I am seeing high variability between replicate wells in my cell-based assay. What are the common sources of this issue?

A3: High variability between replicates is a frequent problem in cell-based assays and can stem from several sources unrelated to the compound itself.[4][7]

Root Causes and Solutions:

Potential Cause Solution
Pipetting Inaccuracy Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.[8]
Uneven Cell Seeding Gently resuspend cells before plating to ensure a homogenous single-cell suspension. Avoid letting cells settle in the reservoir.[7]
Edge Effects Evaporation from wells on the perimeter of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[9]
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to phenotypic drift.[8][10]

Q4: My dose-response curve is not sigmoidal, or the results are not consistent between experiments. How can I troubleshoot this?

A4: A non-ideal dose-response curve or poor inter-assay reproducibility can be due to a variety of factors, from compound instability to issues with the biological system or assay detection method.[11]

Troubleshooting Workflow:

cluster_solutions Potential Solutions A Inconsistent Dose-Response B Check Compound Stability (Prepare fresh stocks) A->B C Verify Cell Health & Density (Viability >95%, optimal seeding) B->C If stable B_sol Aliquot stocks, minimize freeze-thaw B->B_sol D Assess Assay Window (Signal-to-background) C->D If healthy C_sol Use low passage cells, check for contamination C->C_sol E Review Incubation Times D->E If adequate D_sol Optimize reagent concentrations D->D_sol F Validate Assay Controls (Positive & Negative) E->F If appropriate E_sol Run time-course experiment E->E_sol G Re-evaluate Data Normalization F->G If controls are valid F_sol Use appropriate vehicle and reference compound F->F_sol H Problem Resolved G->H If normalization is correct G_sol Normalize to controls on each plate G->G_sol

Caption: Troubleshooting inconsistent dose-response curves.

Q5: Could 2-chloro-N-(4-ethoxyphenyl)propanamide be interfering with my assay readout?

A5: It is possible. Chloroacetamides are electrophilic and could potentially interact with assay reagents. For example, in fluorescence-based assays, the compound could have intrinsic fluorescence or quench the fluorescent signal. In assays relying on enzymatic reactions (e.g., luciferase or MTT), the compound could directly inhibit the enzyme.

Validation Protocol:

  • Run a Compound-Only Control: In a cell-free system, add your compound at various concentrations to the assay reagents to see if it directly affects the signal.

  • Use an Orthogonal Assay: If possible, confirm your findings using a different assay that measures the same biological endpoint but has a different detection method.[12] This helps to rule out assay-specific artifacts.

Cellular and Biological Considerations

Q6: I am not observing the expected biological activity. Could there be an issue with my cell line?

A6: Yes, cell line integrity is critical for reproducible results.[10]

Key Considerations:

  • Cell Line Authentication: Ensure your cell line is what you think it is. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data.[13] Use Short Tandem Repeat (STR) profiling for authentication.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and responses to stimuli. Regularly test your cells for mycoplasma contamination.[10]

  • Passage Number: As mentioned, high passage numbers can lead to genetic and phenotypic drift.[8] Always use cells within a defined passage number range.

Q7: How do I distinguish between specific biological activity and non-specific cytotoxicity?

A7: This is a critical aspect of drug discovery. A compound might inhibit a signaling pathway simply by killing the cells.

Experimental Approach:

  • Concurrent Viability Assay: Always run a cytotoxicity assay in parallel with your functional assay. Use the same cell type, seeding density, and incubation time.

  • Determine the Therapeutic Window: Compare the EC50 (or IC50) from your functional assay with the CC50 (cytotoxic concentration 50%). A significant difference between these values suggests a specific effect.

  • Mechanism of Action Studies: If you observe a specific effect, further studies are needed to confirm the target and mechanism of action.

Experimental Protocols

Protocol 1: Preparation of 2-chloro-N-(4-ethoxyphenyl)propanamide Stock and Working Solutions
  • Materials:

    • 2-chloro-N-(4-ethoxyphenyl)propanamide (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% anhydrous DMSO.

    • Gently vortex until the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -80°C.

    • For each experiment, thaw one aliquot and prepare fresh serial dilutions in pre-warmed (37°C) assay medium immediately before adding to cells.

Protocol 2: Validating Assay for Compound Interference
  • Setup:

    • Use a multi-well plate identical to your experimental plate.

    • Prepare wells with assay medium but no cells.

    • Prepare control wells with cells and vehicle (e.g., 0.1% DMSO).

    • Prepare control wells with cells and a known positive control.

  • Procedure:

    • Add a range of concentrations of 2-chloro-N-(4-ethoxyphenyl)propanamide to the cell-free wells.

    • Add the same concentrations to wells containing cells.

    • Incubate for the duration of your assay.

    • Add the detection reagents to all wells according to your standard protocol.

    • Read the plate.

  • Analysis:

    • Compare the signal from the cell-free wells containing the compound to the signal from cell-free wells with vehicle only. A significant change indicates direct interference.

    • Compare the results from the wells with cells and the compound to your main experiment to confirm any observed effects are cell-dependent.

In-Depth Troubleshooting Guide

cluster_reagent Reagent & Compound Issues cluster_assay Assay & Plate Setup cluster_cell Biological System Issues start Inconsistent Bioassay Results reagent_stability Compound/Reagent Stability? (Degradation, Precipitation) start->reagent_stability edge_effect Edge Effects? start->edge_effect cell_health Poor Cell Health? (Low viability, over-confluent) start->cell_health reagent_prep Inaccurate Preparation? (Pipetting, Dilution Error) reagent_stability->reagent_prep reagent_sol Solution: - Prepare fresh solutions - Check solubility - Calibrate pipettes reagent_prep->reagent_sol end Reproducible Data reagent_sol->end controls_fail Controls Invalid? (Positive/Negative) edge_effect->controls_fail assay_sol Solution: - Avoid outer wells - Validate controls - Check S/B ratio controls_fail->assay_sol assay_sol->end cell_id Cell Line Integrity? (Contamination, Passage #) cell_health->cell_id cell_sol Solution: - Use healthy, low-passage cells - Authenticate cell line (STR) - Test for mycoplasma cell_id->cell_sol cell_sol->end

Caption: A logical workflow for troubleshooting bioassay inconsistencies.

References

  • Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Vinken, M. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]

  • paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Veltz, D., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. [Link]

  • Ward, J. A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). [Link]

  • Kim, C. S., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Schofield, M. (2008). Assessing Nonparallelism in Bioassays. BioProcess International. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-chloro-N-(4-ethoxyphenyl)propanamide in Solution

Welcome to the technical support center for 2-chloro-N-(4-ethoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(4-ethoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions and troubleshooting guides, we will explore the critical factors influencing its degradation and provide actionable protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

2-chloro-N-(4-ethoxyphenyl)propanamide, as a chloroacetamide derivative, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The stability of this compound is significantly influenced by factors such as pH, temperature, and light exposure. Understanding these degradation pathways is crucial for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 2-chloro-N-(4-ethoxyphenyl)propanamide in solution.

Q1: My assay results are inconsistent. Could degradation of my compound be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability. 2-chloro-N-(4-ethoxyphenyl)propanamide can degrade over time in solution, leading to a decrease in the concentration of the active compound and the appearance of degradation products. This can affect assay performance, leading to variability in your data.

Troubleshooting Steps:

  • Confirm Degradation: The first step is to confirm if degradation is occurring. This can be achieved by analyzing your stock and working solutions over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Look for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

  • Review Solution Preparation and Storage: Carefully review your protocols for solution preparation and storage. Are you using a recommended buffer system? Are your solutions protected from light and stored at the appropriate temperature?

Q2: What are the primary degradation pathways for 2-chloro-N-(4-ethoxyphenyl)propanamide?

A2: Based on the chemical structure, the two primary degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom. These reactions are often catalyzed by acidic or basic conditions.[5][6][7][8]

  • Amide Hydrolysis: This results in the cleavage of the amide bond, yielding 2-chloropropanoic acid and 4-ethoxyaniline. This process can be catalyzed by both acids and bases.[9][10][11][12]

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles present in the solution, such as water or buffer components. In aqueous solutions, this leads to the formation of the corresponding hydroxy derivative, 2-hydroxy-N-(4-ethoxyphenyl)propanamide. Base-catalyzed hydrolysis of chloroacetamides often proceeds through an intermolecular SN2 reaction to form hydroxy-substituted derivatives.[5][6][7][8]

Below is a diagram illustrating the potential degradation pathways:

cluster_0 Degradation of 2-chloro-N-(4-ethoxyphenyl)propanamide cluster_1 Degradation Pathways cluster_2 Degradation Products Parent 2-chloro-N-(4-ethoxyphenyl)propanamide Amide_Hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) Parent->Amide_Hydrolysis Nucleophilic_Substitution Nucleophilic Substitution (e.g., Hydrolysis) Parent->Nucleophilic_Substitution Product1 2-chloropropanoic acid Amide_Hydrolysis->Product1 Product2 4-ethoxyaniline Amide_Hydrolysis->Product2 Product3 2-hydroxy-N-(4-ethoxyphenyl)propanamide Nucleophilic_Substitution->Product3

Caption: Potential degradation pathways of 2-chloro-N-(4-ethoxyphenyl)propanamide.

Q3: How does pH affect the stability of the compound?

A3: The rate of hydrolysis of the amide bond is highly dependent on pH. Both acidic and basic conditions can accelerate the degradation of 2-chloro-N-(4-ethoxyphenyl)propanamide.[9][10][11] For many chloroacetamide herbicides, hydrolysis is a key factor in their environmental persistence.[13] Studies on similar compounds have shown that amide bond cleavage can be significant at both acidic (pH 3) and basic (pH 10) conditions, while being more stable around neutral pH.[9][10]

Recommendation: To enhance stability, it is recommended to maintain the pH of your solution within a neutral range (pH 6-8). The use of a suitable buffer system is crucial.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Prepare Solutions: Dissolve a known concentration of 2-chloro-N-(4-ethoxyphenyl)propanamide in each buffer.

  • Incubate: Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. This will allow you to determine the pH at which the compound is most stable.

Data Summary Table:

pHHalf-life (t½) at 25°C (Hypothetical)
312 hours
548 hours
7> 100 hours
936 hours
118 hours

Q4: What is the impact of temperature on the stability of my solutions?

A4: Temperature significantly influences the rate of chemical reactions, including the degradation of 2-chloro-N-(4-ethoxyphenyl)propanamide. Higher temperatures will accelerate the rate of hydrolysis.[13]

Recommendation:

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize degradation.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment. If they need to be stored for a short period, keep them on ice or at 2-8°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Temperature Stress Study

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Outcome A Prepare buffered solution (pH 7) of the compound B Incubate at 4°C A->B C Incubate at 25°C (Room Temp) A->C D Incubate at 40°C A->D E Analyze samples at T=0, 2, 4, 8, 24h via HPLC/LC-MS B->E C->E D->E F Determine degradation rate constants and half-lives E->F

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Chloro-N-(4-ethoxyphenyl)propanamide Enantiomers

Welcome to the dedicated support center for method development focused on the chiral separation of 2-chloro-N-(4-ethoxyphenyl)propanamide enantiomers. This resource is designed for researchers, analytical scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for method development focused on the chiral separation of 2-chloro-N-(4-ethoxyphenyl)propanamide enantiomers. This resource is designed for researchers, analytical scientists, and professionals in drug development and agrochemical analysis who are tackling the unique challenges associated with resolving these specific chiral molecules.

This guide moves beyond generic advice to provide in-depth, field-tested insights into the nuanced world of chiral chromatography. We will explore the "why" behind experimental choices, empowering you to not just follow a protocol, but to understand and troubleshoot it effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of method development for 2-chloro-N-(4-ethoxyphenyl)propanamide.

Q1: Why is the chiral separation of 2-chloro-N-(4-ethoxyphenyl)propanamide important?

A1: 2-chloro-N-(4-ethoxyphenyl)propanamide belongs to the chloroacetamide class of herbicides. Like many biologically active molecules, its enantiomers can exhibit different pharmacological or toxicological profiles. One enantiomer may be responsible for the desired herbicidal activity, while the other could be less active, inactive, or even contribute to off-target effects and environmental persistence. Therefore, separating and quantifying the individual enantiomers is critical for efficacy testing, toxicological assessment, and regulatory compliance.

Q2: What are the primary chromatographic techniques for separating 2-chloro-N-(4-ethoxyphenyl)propanamide enantiomers?

A2: The most successful and widely adopted techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).

  • HPLC with CSPs: This is the workhorse method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds, including amides.

  • SFC with CSPs: SFC is often considered a "greener" and faster alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. It has proven highly effective for separating chloroacetamide herbicides.

Q3: Which type of Chiral Stationary Phase (CSP) is the best starting point for this separation?

A3: For amide-containing structures like 2-chloro-N-(4-ethoxyphenyl)propanamide, polysaccharide-based CSPs are the premier choice. Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are highly recommended.

  • Recommended Starting Columns:

    • Amylose-based: Columns with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or similar phases.

    • Cellulose-based: Columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) or cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ).

These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance to differentiate between the enantiomers. The carbamate linkages on the phenyl groups are crucial for interacting with the analyte's amide group.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides a systematic approach to resolving common issues encountered during method development.

Scenario 1: No Separation or Poor Resolution (Rs < 1.5)

This is the most common initial challenge. The underlying cause is insufficient differential interaction between the enantiomers and the CSP.

Troubleshooting Workflow: Poor Resolution

G Start Poor Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase ChangeModifier Adjust Modifier Type & Percentage (e.g., IPA, EtOH, MeOH) CheckMobilePhase->ChangeModifier Yes CheckCSP Is CSP Selection Correct? CheckMobilePhase->CheckCSP No TryAdditives Introduce Additives? (e.g., 0.1% TFA or DEA) ChangeModifier->TryAdditives Success Resolution Achieved (Rs >= 1.5) ChangeModifier->Success Improvement TryAdditives->CheckCSP No Improvement TryAdditives->Success Improvement ScreenPhases Screen Alternative CSPs (e.g., Amylose vs. Cellulose) CheckCSP->ScreenPhases Yes CheckTemp Is Temperature Optimized? CheckCSP->CheckTemp No ScreenPhases->CheckTemp No Improvement ScreenPhases->Success Improvement VaryTemp Vary Temperature (e.g., 15-40°C) Lower T often improves Rs CheckTemp->VaryTemp Yes VaryTemp->Start No Improvement, Re-evaluate VaryTemp->Success Improvement

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps & Rationale:

  • Optimize the Mobile Phase Modifier (Co-solvent):

    • Problem: The polarity of the mobile phase is incorrect, leading to retention times that are too short (poor interaction) or too long (excessive interaction without selectivity).

    • Solution: In reversed-phase (RP) or normal-phase (NP) HPLC, the alcohol modifier is critical. In SFC, it's the co-solvent.

      • Start with: Isopropanol (IPA). Its hydrogen bonding capability often provides a good balance for selectivity.

      • Systematically Vary: Screen other alcohols like ethanol (EtOH) and methanol (MeOH). The change in the alcohol's structure can significantly alter the enantiomer's interaction with the CSP.

      • Adjust Percentage: Vary the modifier concentration. In SFC, a typical starting point is 10-20% co-solvent. A lower percentage generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Screen Different Chiral Stationary Phases:

    • Problem: The chosen CSP does not offer the right chiral recognition mechanism for your molecule.

    • Solution: There is no universal CSP. If an amylose-based column (e.g., Chiralpak AD-H) fails, screen a cellulose-based equivalent (e.g., Chiralcel OD-H). Their helical structures are different, leading to distinct steric and interactive environments.

    Table 1: CSP Screening Starting Points

    CSP Type Common Phase Name Primary Interaction Strengths Best For...
    Amylose-based Chiralpak AD, IA, IB Carbamate π-π interactions, H-bonding Aromatic compounds, amides

    | Cellulose-based | Chiralcel OD, OJ, OZ | Steric fit within helical grooves, H-bonding | Broader range, often complementary to amylose |

  • Adjust the Column Temperature:

    • Problem: Enantioseparation is a thermodynamic process (Δ(ΔG) = -RTlnα). Temperature affects the kinetics and thermodynamics of binding to the CSP.

    • Solution: Operate at sub-ambient to slightly elevated temperatures (e.g., 15°C to 40°C).

      • Lowering Temperature: Often increases resolution (improves the 'α' or selectivity term) by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP. However, this may increase backpressure and peak width.

      • Increasing Temperature: Can improve peak efficiency (reduce peak width) but may decrease selectivity. A van't Hoff plot (ln(α) vs 1/T) can be used to systematically study this effect.

Scenario 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks compromise integration accuracy and reduce resolution.

Troubleshooting Steps:

  • Assess for Mass Overload:

    • Problem: Injecting too much sample saturates the active sites on the CSP, leading to peak tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. Find the optimal concentration that balances signal intensity with peak shape.

  • Check Sample Solvent Compatibility:

    • Problem: If the sample solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, often fronting or splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.

  • Introduce an Additive (If Necessary):

    • Problem: Unwanted secondary ionic interactions between the analyte and residual silanols on the silica support can cause severe tailing. Although 2-chloro-N-(4-ethoxyphenyl)propanamide is neutral, acidic or basic impurities in the sample or system can be problematic.

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase.

      • For potential basic interference: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

      • For potential acidic interference: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

      • Caution: Always check the pH stability range of your CSP before adding acids or bases. Immobilized CSPs generally offer greater stability.

Scenario 3: Irreproducible Retention Times or Resolution

Lack of reproducibility points to an unstable system or method.

Troubleshooting Steps:

  • Ensure Column Equilibration:

    • Problem: Chiral separations are highly sensitive to the state of the CSP. Insufficient equilibration with the mobile phase is a primary cause of drifting retention times.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If you change the mobile phase composition, a thorough re-equilibration is mandatory.

  • Verify Mobile Phase Preparation and Composition:

    • Problem: Small variations in co-solvent percentage in SFC or modifier percentage in HPLC can cause significant shifts. Inaccurate mixing or solvent evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phases daily. Use a gravimetric approach (weighing solvents) for the highest precision, especially for low-percentage additives. Ensure solvent bottles are capped to prevent selective evaporation of more volatile components.

  • Control System Temperature:

    • Problem: As discussed, temperature is a critical parameter. Fluctuations in ambient lab temperature can affect reproducibility if a column thermostat is not used.

    • Solution: Always use a high-quality column oven/thermostat set to a specific temperature (e.g., 25°C or 30°C) to ensure a stable thermal environment for the separation.

Part 3: Experimental Protocol - A Validated Starting Point

This section provides a detailed, step-by-step methodology for developing a chiral SFC method for 2-chloro-N-(4-ethoxyphenyl)propanamide.

Objective: To achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.

Method Development Workflow Diagram

G cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_val Validation PrepSample 1. Prepare Sample (1 mg/mL in MeOH/IPA) PrepSystem 2. Prepare SFC System (CO2 + Co-solvent) PrepSample->PrepSystem ScreenCols 3. Screen Columns (Amylose & Cellulose CSPs) PrepSystem->ScreenCols ScreenSolvents 4. Screen Co-solvents (IPA, EtOH, MeOH) ScreenCols->ScreenSolvents OptimizeFlow 5. Optimize Flow & BPR ScreenSolvents->OptimizeFlow OptimizeTemp 6. Optimize Temperature OptimizeFlow->OptimizeTemp Validate 7. System Suitability Test OptimizeTemp->Validate

Caption: A typical workflow for chiral method development, from preparation to validation.

Step 1: System and Sample Preparation
  • SFC System: A system equipped with a back pressure regulator (BPR), column oven, and UV or PDA detector.

  • Mobile Phase A: Supercritical CO2 (SFC grade).

  • Mobile Phase B (Co-solvents): Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) (all HPLC or SFC grade).

  • Sample Preparation: Prepare a racemic standard of 2-chloro-N-(4-ethoxyphenyl)propanamide at a concentration of 1.0 mg/mL in methanol or a 50:50 mixture of methanol:IPA.

Step 2: Initial Screening Protocol
  • Install CSP: Start with an amylose-based column (e.g., Chiralpak IA-3 or AD-3, 150 x 4.6 mm, 3 µm).

  • Equilibrate: Equilibrate the column with 15% IPA in CO2 for 15 minutes.

  • Set Initial Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 30°C

    • Detection: UV at 240 nm

    • Injection Volume: 2 µL

  • Screening Gradient (Generic): Run a gradient from 5% to 40% co-solvent over 10 minutes. This "scouting" run will quickly determine if the co-solvent can elute the compound and if there is any hint of separation.

  • Evaluate and Repeat:

    • If elution occurs, switch to isocratic runs based on the elution percentage from the scouting run.

    • Repeat the scouting run for each co-solvent (EtOH, MeOH).

    • If no separation is achieved, switch to a cellulose-based column (e.g., Chiralcel OD-3) and repeat the co-solvent screen.

Step 3: Optimization Protocol

Once a promising CSP/co-solvent combination is found (e.g., some peak splitting is observed), proceed to optimization.

  • Optimize Co-solvent Percentage: Using the best co-solvent, perform a series of isocratic runs, adjusting the percentage by 2-5% increments (e.g., 10%, 12%, 15%, 18%, 20%).

    • Goal: Find the percentage that provides the best balance between resolution (Rs) and analysis time.

    Table 2: Example Optimization Data

    Co-solvent (IPA) % Retention Time (k1) Retention Time (k2) Selectivity (α) Resolution (Rs)
    20% 2.1 2.3 1.10 1.3
    15% 3.5 4.0 1.14 1.8

    | 10% | 6.2 | 7.4 | 1.19 | 2.1 |

  • Optimize Temperature and BPR:

    • Using the optimal co-solvent percentage from the previous step, perform runs at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Adjust the BPR (e.g., 120 bar, 150 bar, 180 bar) to fine-tune fluid density, which can subtly affect selectivity.

Step 4: System Suitability

Once the final method is established, define system suitability test (SST) criteria to ensure consistent performance.

  • Resolution (Rs): Must be ≥ 1.5

  • Tailing Factor (Tf): Must be between 0.8 and 1.5

  • Reproducibility (%RSD): Retention time RSD for 5 replicate injections should be < 2%.

References

  • Chiral Separations by Liquid Chromatography and Supercritical Fluid Chromatography. (Source: American Chemical Society). [Link]

  • A Practical Guide to Chiral SFC. (Source: Agilent Technologies). [Link]

  • Chiral Separations. (Source: Waters Corporation). [Link]

Troubleshooting

optimizing reaction conditions for the amidation of 4-ethoxyaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 4-ethoxyaniline (also known as p-phenetidine). It is designed to offer practical,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 4-ethoxyaniline (also known as p-phenetidine). It is designed to offer practical, field-tested insights to overcome common challenges and optimize reaction conditions for the synthesis of N-(4-ethoxyphenyl)amides.

Introduction

The amidation of 4-ethoxyaniline is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds with significant applications in pharmaceuticals and materials science. 4-Ethoxyaniline, a substituted aniline, presents unique reactivity considerations due to the electron-donating nature of the ethoxy group.[1][2] This guide will delve into the nuances of this reaction, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of 4-ethoxyaniline?

A1: The most prevalent methods involve the acylation of 4-ethoxyaniline with an acylating agent such as an acyl chloride or an acid anhydride.[3] This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.[4][5] A classic example is the Schotten-Baumann reaction, which utilizes an acyl halide in the presence of an aqueous base.[6][7]

Q2: My amidation reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction. These include:

  • Insufficiently reactive acylating agent: Acid anhydrides are generally less reactive than acyl chlorides.

  • Weakly nucleophilic amine: While the ethoxy group activates the aniline ring, the nucleophilicity of the amine can be influenced by other substituents on the acylating agent.[8]

  • Inappropriate base: The choice of base is critical for neutralizing the acid byproduct and driving the reaction forward.[4]

  • Steric hindrance: Bulky groups on either the aniline or the acylating agent can impede the reaction.[9]

  • Solvent effects: The polarity and nature of the solvent can significantly impact reaction rates.[10]

Q3: I am observing the formation of side products. What are the most common impurities?

A3: Common side products in the amidation of 4-ethoxyaniline include:

  • Diacylated product: Under certain conditions, the initially formed amide can be further acylated.

  • Hydrolysis of the acylating agent: In the presence of water, acyl chlorides and anhydrides can hydrolyze to the corresponding carboxylic acid.[3]

  • Oxidation of 4-ethoxyaniline: 4-Ethoxyaniline can be susceptible to oxidation, leading to colored impurities.[2]

Q4: How can I monitor the progress of my amidation reaction?

A4: The progress of the reaction can be effectively monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful tools.[12][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the amidation of 4-ethoxyaniline.

Problem Potential Cause Troubleshooting Steps & Rationale
Low to No Product Formation 1. Inactive Acylating Agent Use a fresh or newly opened bottle of the acylating agent. Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time, reducing their reactivity. • Consider a more reactive acylating agent. If using an anhydride, switching to the corresponding acyl chloride will significantly increase the reaction rate.
2. Insufficient Base Ensure at least a stoichiometric amount of base is used. The base is crucial for neutralizing the HCl or carboxylic acid byproduct, which can protonate the starting aniline, rendering it non-nucleophilic.[4] • Switch to a stronger, non-nucleophilic base. For weakly nucleophilic anilines, a stronger base like pyridine or triethylamine may be more effective than aqueous bases like NaOH.[4][14] Pyridine can also act as a nucleophilic catalyst.[4]
3. Low Reaction Temperature Increase the reaction temperature. While many amidations proceed at room temperature, gentle heating can often overcome activation energy barriers, especially with less reactive substrates.
Formation of Significant Side Products 1. Hydrolysis of Acylating Agent Use an anhydrous solvent. The presence of water will lead to the hydrolysis of the acylating agent. Ensure solvents are properly dried before use. • Add the acylating agent slowly. This is particularly important when using aqueous bases, as it minimizes the time the acylating agent is in contact with water before reacting with the amine.[3]
2. Diacylation Use a 1:1 stoichiometry of aniline to acylating agent. An excess of the acylating agent can promote a second acylation of the amide product. • Perform the reaction at a lower temperature. This can help to control the reactivity and favor the mono-acylated product.
3. Colored Impurities Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). This will minimize the oxidation of the electron-rich 4-ethoxyaniline. • Consider purification by recrystallization with activated charcoal. Charcoal can effectively adsorb colored impurities.[15]
Difficult Product Isolation/Purification 1. Product is soluble in the reaction mixture. If using an aqueous workup, adjust the pH. The amide product is typically neutral and will precipitate from an aqueous solution. • Perform an extraction. If the product remains in the aqueous layer, extract with a suitable organic solvent like ethyl acetate or dichloromethane.
2. Oily Product Attempt recrystallization from a different solvent system. A single solvent or a binary solvent mixture may be required to induce crystallization.[16] Common solvents for recrystallizing amides include ethanol/water mixtures.[17] • Consider purification by column chromatography. This is a highly effective method for separating the desired amide from impurities.[15]

Experimental Protocols

Protocol 1: General Procedure for Amidation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard method for the synthesis of N-(4-ethoxyphenyl)amides.[6]

Workflow Diagram:

Schotten_Baumann_Workflow A 1. Dissolve 4-ethoxyaniline in aqueous NaOH B 2. Add acyl chloride dropwise with vigorous stirring A->B C 3. Continue stirring (e.g., 15-30 min) B->C D 4. Filter the precipitated product C->D E 5. Wash with water D->E F 6. Recrystallize from a suitable solvent (e.g., ethanol/water) E->F

Caption: Workflow for Schotten-Baumann amidation.

Step-by-Step Methodology:

  • In a suitable flask, dissolve 4-ethoxyaniline (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath.

  • With vigorous stirring, add the acyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes. The completion of the reaction can often be indicated by the disappearance of the pungent smell of the acyl chloride.[6]

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[16]

Protocol 2: Amidation using an Acid Anhydride in an Organic Solvent

Workflow Diagram:

Anhydride_Amidation_Workflow A 1. Dissolve 4-ethoxyaniline and base (e.g., pyridine or triethylamine) in an anhydrous solvent B 2. Add acid anhydride dropwise A->B C 3. Stir at room temperature or with gentle heating B->C D 4. Quench the reaction (e.g., with water or dilute acid) C->D E 5. Extract the product with an organic solvent D->E F 6. Wash, dry, and concentrate the organic phase E->F G 7. Purify by recrystallization or column chromatography F->G

Caption: Workflow for amidation with an acid anhydride.

Step-by-Step Methodology:

  • Dissolve 4-ethoxyaniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add the acid anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, cool the mixture and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by either recrystallization or column chromatography.

Mechanistic Insights

The amidation of 4-ethoxyaniline with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism Diagram:

Amidation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation A 4-Ethoxyaniline C Tetrahedral Intermediate A->C + B Acyl Chloride B->C D Tetrahedral Intermediate E Protonated Amide D->E -> F Chloride Ion E->F + G Protonated Amide I Final Amide Product G->I + H Base H->I J Protonated Base I->J +

Caption: Mechanism of nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-ethoxyaniline on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[6][7] This is followed by the elimination of the chloride leaving group to form a protonated amide. Finally, a base removes the proton from the nitrogen to yield the final amide product.[4]

References

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of a Quantitative Analytical Method for 2-Chloro-N-(4-ethoxyphenyl)propanamide

This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for the fictitious, yet chemically representative small molecule, 2-chloro-N-(4-ethoxyphenyl)propanami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for the fictitious, yet chemically representative small molecule, 2-chloro-N-(4-ethoxyphenyl)propanamide. The principles and practices detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are broadly applicable to the validation of analytical methods for similar small molecules in the pharmaceutical industry.[1][2] We will explore a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing its performance characteristics against established acceptance criteria.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a quantitative method, this means ensuring that it can accurately and precisely measure the concentration of the analyte of interest.

The Analytical Challenge: Quantifying 2-Chloro-N-(4-ethoxyphenyl)propanamide

2-Chloro-N-(4-ethoxyphenyl)propanamide represents a class of N-substituted chloroacetamides, which are of interest in various fields of chemical and pharmaceutical research.[4][5] Accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control. This guide will use a simulated HPLC-UV method as a framework for discussing the validation parameters.

I. The Proposed Analytical Method: A Comparative Overview

Before delving into the validation, it is essential to define the analytical procedure. For our target analyte, a reversed-phase HPLC-UV method is a suitable choice due to the chromophoric nature of the molecule.

Table 1: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 10 minutes

This method provides a starting point for our validation. Alternative methods, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS), could also be considered. A GC method would be suitable if the analyte is volatile and thermally stable, while an LC-MS method would offer higher sensitivity and specificity.[6] The choice of method will depend on the specific requirements of the analysis, including the sample matrix and the required limits of detection and quantification.

II. The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process that evaluates several key parameters.[7] The following sections detail the experimental design and acceptance criteria for each of these parameters.

ValidationWorkflow start Method Development specificity Specificity start->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.

A. Specificity: Ensuring the Method is Selective

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.[11]

  • Impurity Spiking: If known impurities are available, spike them into a sample of the analyte and demonstrate separation.

Acceptance Criteria:

  • No significant interference from the blank at the analyte's retention time.

  • The analyte peak should be pure and free from co-eluting peaks in the stressed samples, as determined by a peak purity analysis (e.g., using a photodiode array detector).

B. Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][14]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the analyte at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[15]

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[16]

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Table 2: Linearity Data for 2-Chloro-N-(4-ethoxyphenyl)propanamide

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,005,000
1101,102,300
1201,215,600
0.9998
C. Accuracy: Measuring Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[8][9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each concentration level should be ≤ 2.0%.

Table 3: Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.5101.5
120118.899.0
D. Precision: Assessing the Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][8] It is evaluated at two levels: repeatability and intermediate precision.

1. Repeatability (Intra-assay Precision):

This assesses the precision over a short interval of time under the same operating conditions.[7]

Experimental Protocol:

  • Prepare a minimum of six replicate samples at 100% of the test concentration.

  • Analyze the samples and calculate the RSD of the results.

Acceptance Criteria:

  • The RSD should be ≤ 2.0%.

2. Intermediate Precision (Inter-assay Precision):

This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[7]

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • The RSD for the combined data from both experiments should be ≤ 2.0%.

Table 4: Precision Data

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Mean Concentration (µg/mL) 100.299.8
Standard Deviation 0.850.92
RSD (%) 0.850.92
Overall RSD (%) \multicolumn{2}{c}{1.25}
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples.[17] A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[19]

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Table 5: LOD and LOQ Data

ParameterValue
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
F. Robustness: Assessing Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][21]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The results of the analysis should not be significantly affected by the variations in the method parameters.

Table 6: Robustness Study

Parameter VariedResulting % Assay
Flow Rate (0.9 mL/min) 99.5
Flow Rate (1.1 mL/min) 100.8
Mobile Phase (58% ACN) 99.2
Mobile Phase (62% ACN) 101.1
Temperature (25°C) 100.5
Temperature (35°C) 99.7

III. Conclusion: A Validated Method for Confident Analysis

The successful completion of the validation experiments described in this guide provides a high degree of assurance that the proposed HPLC-UV method is suitable for the quantitative determination of 2-chloro-N-(4-ethoxyphenyl)propanamide. The data presented in the tables, though simulated, are representative of what would be expected for a well-developed and robust analytical method.

It is crucial to remember that method validation is not a one-time exercise.[22] The performance of the method should be monitored over time, and any changes to the method or its intended use may require revalidation. By following the principles outlined in this guide and adhering to the relevant regulatory guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

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  • ResearchGate. bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane-diamide, a novel antitumor and antiangiogenic agent, in rat serum and application of the method in determination of pharmacokinetic parameters. ResearchGate. [Link]

  • SciSpace. Verification of quantitative analytical methods in medical laboratories. SciSpace. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2-chloro-N-(4-ethoxyphenyl)propanamide

This guide provides a comprehensive framework for evaluating the cellular cross-reactivity of the compound 2-chloro-N-(4-ethoxyphenyl)propanamide. As a chloroacetamide derivative, this molecule possesses a potentially re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cellular cross-reactivity of the compound 2-chloro-N-(4-ethoxyphenyl)propanamide. As a chloroacetamide derivative, this molecule possesses a potentially reactive electrophilic site, making a thorough assessment of its effects across diverse biological systems a prerequisite for any further development. In the context of drug discovery and chemical safety, "cross-reactivity" extends beyond simple off-target binding to encompass a spectrum of unintended biological consequences, including differential cytotoxicity, induction of apoptosis, and other cellular stress responses.

This document is structured not as a review of existing data—which is sparse for this specific molecule—but as a strategic, field-proven blueprint for generating a robust and interpretable cross-reactivity profile. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and outline methods for comparative data analysis, empowering researchers to comprehensively characterize this and similar molecules.

The Strategic Imperative: Rationale for Cell Line Panel Selection

The initial and most critical step in a cross-reactivity study is the selection of an appropriate panel of cell lines. The goal is to create a matrix of biological diversity that can reveal tissue-specific sensitivities, distinguish between effects on cancerous versus non-cancerous cells, and anticipate potential organ-specific toxicities. A well-chosen panel acts as a surrogate for in vivo complexity, providing early, actionable insights.

Our recommended core panel includes:

  • HepG2 (Human Hepatocellular Carcinoma): As the primary site of xenobiotic metabolism, the liver is a critical organ for toxicity assessment. HepG2 cells, derived from a liver carcinoma, retain many differentiated hepatic functions, such as the secretion of plasma proteins like albumin and transferrin.[1][2] Although their cytochrome P450 (CYP) enzyme expression can be weak compared to primary hepatocytes, they are a widely accepted and indispensable model for studying drug metabolism and hepatotoxicity.[3][4][5]

  • HEK293 (Human Embryonic Kidney): The kidneys are a major route of elimination for drugs and their metabolites, making them susceptible to toxicity. The HEK293 cell line, derived from human embryonic kidney cells, is exceptionally easy to culture and transfect, making it a workhorse in biotechnology and toxicology research.[6][7][8][9] Its inclusion allows for the assessment of potential nephrotoxicity.

  • SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxic effects, the SH-SY5Y cell line is an excellent choice.[10] These cells, derived from a bone marrow metastasis of a neuroblastoma, can be differentiated to exhibit mature neuron-like characteristics, including dopaminergic and cholinergic phenotypes.[11] Their response to toxic compounds is a key indicator of potential adverse effects on the central or peripheral nervous system.[12][13][14]

  • A549 (Human Lung Carcinoma) & MCF-7 (Human Breast Adenocarcinoma): Including well-characterized cancer cell lines from different tissues of origin is crucial.[15][16][17] A549, a hypotriploid cell line from a lung carcinoma, serves as a model for the respiratory system.[18][19] MCF-7 is a luminal A breast cancer cell line that is estrogen receptor-positive. Comparing the compound's activity in these lines can reveal cancer-type specific vulnerabilities.

  • Hs68 (Human Foreskin Fibroblast): A non-transformed, diploid cell line is essential to serve as a "normal" control, providing a baseline for cytotoxicity.[20] Fibroblasts are crucial for connective tissue integrity and wound healing.[21] Comparing the compound's IC50 (half-maximal inhibitory concentration) in cancer lines versus a normal fibroblast line establishes a therapeutic index in vitro, distinguishing general cytotoxicity from targeted anti-cancer activity.[22][23][24]

Experimental Blueprint: A Multi-Assay Workflow

A robust cross-reactivity assessment relies on a multi-pronged approach, interrogating different aspects of cellular health. We will employ a tiered workflow: primary screening for metabolic activity and membrane integrity, followed by a secondary, more specific assay to confirm the mechanism of cell death.

G cluster_0 Phase 1: Cell Culture & Dosing cluster_1 Phase 2: Primary Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Confirmation cluster_3 Phase 4: Data Analysis A Select & Culture Cell Panel (HepG2, HEK293, SH-SY5Y, A549, MCF-7, Hs68) B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of 2-chloro-N-(4-ethoxyphenyl)propanamide B->C D Dose Cells for 24, 48, 72 hours C->D E MTT Assay (Metabolic Viability) D->E F LDH Release Assay (Membrane Integrity) D->F H Calculate IC50 Values for each cell line E->H F->H G Caspase-Glo 3/7 Assay (Apoptosis Induction) I Compare IC50 Across Panel (Generate Cross-Reactivity Profile) G->I H->G H->I

Caption: High-level workflow for cross-reactivity profiling.

Field-Validated Protocols

The trustworthiness of any study hinges on the quality of its protocols. The following methods are described with sufficient detail for replication and include critical controls to ensure data validity.

Primary Screening: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[25]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 2-chloro-N-(4-ethoxyphenyl)propanamide in the appropriate cell culture medium. A typical range would be from 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Vehicle Control: Include wells treated with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.

    • Untreated Control: Wells with cells in medium only.

    • Blank Control: Wells with medium only (no cells) to determine background absorbance.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26] Gently agitate the plate for 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[27]

  • Calculation:

    • Correct all readings by subtracting the average absorbance of the blank wells.

    • Calculate percent viability: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.

    • Plot percent viability against log[concentration] to determine the IC50 value.

Primary Screening: LDH Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[25][28] LDH is a stable cytosolic enzyme that, upon release into the culture medium, catalyzes a reaction that results in a color change, which is proportional to the extent of cell lysis.[28] It is an excellent orthogonal method to complement the MTT assay.[29]

Protocol:

  • Experimental Setup: Follow steps 1-4 from the MTT protocol in a separate 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: Control wells where cells are completely lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint.

  • Sample Collection: At the end of the incubation period, transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.[27]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of stop solution.[27]

  • Measurement: Read the absorbance at 490 nm and 680 nm (for background correction).

  • Calculation:

    • Calculate cytotoxicity: [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Mechanistic Follow-up: Caspase-Glo® 3/7 Assay

Principle: If significant cytotoxicity is observed, it is crucial to determine if the mechanism involves apoptosis (programmed cell death). A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[30][31] This assay uses a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[32]

Protocol:

  • Experimental Setup: Follow steps 1-4 from the MTT protocol in a white-walled, clear-bottom 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate luminometer.

  • Data Analysis: Compare the luminescent signal from treated wells to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Data Interpretation and Comparative Analysis

The ultimate output of this workflow is a comparative data matrix. By summarizing the IC50 values from the primary screens across the entire cell panel, a clear cross-reactivity profile emerges.

Table 1: Example Cross-Reactivity Profile for 2-chloro-N-(4-ethoxyphenyl)propanamide

Cell LineTissue of OriginTypeMTT Assay IC50 (µM) after 48hLDH Assay EC50 (µM) after 48hCaspase-3/7 Activation (Fold Change at IC50)
HepG2 LiverCarcinoma12.515.24.8
HEK293 KidneyEmbryonic45.851.02.1
SH-SY5Y NeuronNeuroblastoma> 100> 1001.1
A549 LungCarcinoma8.39.15.2
MCF-7 BreastAdenocarcinoma25.128.93.5
Hs68 SkinNormal Fibroblast88.495.71.5

Interpretation of Example Data:

  • Potency & Selectivity: The compound shows the highest potency against A549 and HepG2 cells.

  • Therapeutic Window: There is a ~10-fold selectivity for A549 cells over normal Hs68 fibroblasts (88.4 µM / 8.3 µM), suggesting a potential therapeutic window.

  • Organotoxicity Risk: The relatively high potency against HepG2 cells warrants further investigation into potential hepatotoxicity. The low potency against HEK293 and SH-SY5Y suggests lower risks of nephrotoxicity and neurotoxicity.

  • Mechanism of Action: The significant fold-change in Caspase-3/7 activity in the sensitive cell lines strongly indicates that the observed cytotoxicity is mediated by the induction of apoptosis.

G compound Cytotoxic Compound (e.g., 2-chloro-N-(4-ethoxyphenyl)propanamide) mito Mitochondrial Stress (Intrinsic Pathway) compound->mito bax Bax/Bak Activation mito->bax apaf Apaf-1 cytoC Cytochrome c Release bax->cytoC cas9 Pro-Caspase-9 cytoC->apaf apoptosome Apoptosome Assembly apaf->cas9 active_cas3 Active Caspase-3/7 apoptosome->active_cas3 cas3 Pro-Caspase-3/7 substrates Cleavage of Cellular Substrates (e.g., PARP) active_cas3->substrates apoptosis Apoptosis substrates->apoptosis

Sources

Comparative

Comparative Analysis: 2-Chloro-N-(4-ethoxyphenyl)propanamide vs. N-(4-ethoxyphenyl)propanamide

Executive Summary: The Warhead vs. The Scaffold In the development of analgesic pharmacophores and covalent probes, the structural distinction between 2-chloro-N-(4-ethoxyphenyl)propanamide (Compound A) and its non-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead vs. The Scaffold

In the development of analgesic pharmacophores and covalent probes, the structural distinction between 2-chloro-N-(4-ethoxyphenyl)propanamide (Compound A) and its non-chlorinated analog, N-(4-ethoxyphenyl)propanamide (Compound B), represents a fundamental dichotomy in medicinal chemistry: Reactivity vs. Stability .

  • Compound A (The Warhead): Characterized by an

    
    -chloro substituent, this molecule functions as an electrophilic alkylating agent. It is primarily utilized as a reactive intermediate for diversifying the phenetidine scaffold or as a covalent probe to target cysteine residues in proteomic profiling.
    
  • Compound B (The Scaffold): Known historically as Propionylphenetidin or Triphenin, this molecule is a stable lipophilic amide. It serves as a pharmacological control, mimicking the steric and electronic properties of the scaffold without the alkylating potential, functioning similarly to Phenacetin.

This guide provides a technical breakdown of their physicochemical divergence, synthetic pathways, and critical safety considerations for research applications.

Chemical Architecture & Physicochemical Properties[1][2][3]

The introduction of the chlorine atom at the


-position (C2) of the propanamide chain drastically alters the electronic environment of the carbonyl group and the metabolic fate of the molecule.
Comparative Data Table
FeatureCompound A (Chlorinated) Compound B (Non-Chlorinated)
IUPAC Name 2-chloro-N-(4-ethoxyphenyl)propanamideN-(4-ethoxyphenyl)propanamide
CAS Registry 19314-15-9 19314-14-8
Common Alias

-Chloro-propionylphenetidin
Triphenin / Propionylphenetidin
Molecular Weight 227.69 g/mol 193.24 g/mol
Formula


Calc.[1][2][3][4] LogP ~2.45 (Lipophilic/Reactive)~2.10 (Lipophilic/Stable)
Electrophilicity High (

Susceptible)
Negligible (Inert Amide)
Key Risk Alkylating Agent / Skin SensitizerNephrotoxicity (Chronic)
Structural Visualization

The following diagram illustrates the structural relationship and the "activation" of the scaffold by the chlorine atom.

structure_comparison cluster_props Functional Consequence Precursor 4-Ethoxyaniline (p-Phenetidine) CompA Compound A (2-Chloro) Reactive Electrophile Precursor->CompA + 2-Chloropropionyl Cl (Acylation) CompB Compound B (Non-Chloro) Stable Analog Precursor->CompB + Propionyl Cl (Acylation) PropA Cysteine Alkylation (Irreversible Binding) CompA->PropA PropB Receptor Binding (Reversible) CompB->PropB

Figure 1: Divergent synthesis and functional classification of the two analogs.

Reactivity Profile: The Alpha-Chloro Effect

The defining difference lies in the


-carbon .
  • Inductive Effect: In Compound A, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the remaining

    
    -proton and makes the carbonyl carbon slightly more electrophilic than in Compound B.
    
  • Nucleophilic Substitution (

    
    ):  The C-Cl bond in Compound A is a "soft" electrophile. In biological systems, it is highly susceptible to attack by soft nucleophiles, particularly thiols  (e.g., Glutathione, Cysteine residues in proteins).
    
    • Mechanism: The nucleophile attacks the

      
      -carbon, displacing the chloride ion.
      
    • Result: Irreversible alkylation of the target.

  • Inertness of Compound B: Compound B lacks a leaving group. It resists nucleophilic attack under physiological conditions and is primarily cleared via enzymatic metabolism (CYP450).

Biological Implications (Tox & ADME)

Compound A: Toxicity & Proteomic Reactivity
  • Direct Toxicity: Like other

    
    -chloroacetanilides (e.g., Alachlor herbicides), Compound A can deplete cellular glutathione (GSH), leading to oxidative stress.
    
  • Mutagenicity: As an alkylating agent, it poses a risk of interacting with DNA or essential enzymes.

  • Application: Researchers use this reactivity to map "ligandable" cysteines in proteins. It serves as a "warhead" to test if covalent inhibition is viable for a specific target.

Compound B: Pharmacology & Metabolism[6][7]
  • Analgesic Activity: Structurally homologous to Phenacetin (

    
    -(4-ethoxyphenyl)acetamide), Compound B likely exhibits analgesic and antipyretic properties.[5] The propionyl chain increases lipophilicity compared to the acetyl group of Phenacetin, potentially altering blood-brain barrier penetration.
    
  • Metabolic Fate:

    • O-Dealkylation: CYP450 enzymes remove the ethyl group, generating

      
      -(4-hydroxyphenyl)propanamide (a paracetamol analog).
      
    • Amidase Hydrolysis: Cleavage of the amide bond releases p-phenetidine , a known nephrotoxin and carcinogen. This is the primary safety concern for Compound B in vivo.

metabolism cluster_A Compound A (Reactive) cluster_B Compound B (Stable) NodeA 2-Chloro-N-(4-ethoxyphenyl)propanamide Adduct GSH-Conjugate (Detoxification/Depletion) NodeA->Adduct GST / Spontaneous GSH Glutathione (GSH) GSH->Adduct NodeB N-(4-ethoxyphenyl)propanamide Metab1 N-(4-hydroxyphenyl)propanamide (Active Metabolite) NodeB->Metab1 O-Dealkylation Toxic p-Phenetidine (Nephrotoxin) NodeB->Toxic Hydrolysis CYP CYP450 Hydrolysis Amidase

Figure 2: Distinct metabolic fates. Compound A undergoes conjugation; Compound B undergoes oxidation/hydrolysis.

Experimental Protocols

Protocol 1: Divergent Synthesis (Schotten-Baumann Conditions)

Scope: Synthesis of both analogs from a common precursor.

Reagents:

  • 4-Ethoxyaniline (p-Phenetidine) [CAS: 156-43-4]

  • For A: 2-Chloropropionyl chloride [CAS: 7623-09-8]

  • For B: Propionyl chloride [CAS: 79-03-8]

  • Base: Triethylamine (TEA) or

    
    
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve 4-ethoxyaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere. Cooling is critical to prevent side reactions.

  • Addition: Dropwise add the respective acid chloride (1.1 eq) over 30 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Compound A (Cl) will be less polar (higher

      
      ) than the aniline but similar to Compound B.
      
  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted aniline).

    • Wash with Sat.

      
       (neutralizes acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is preferred for high purity.

Protocol 2: GSH-Reactivity Assay (Stability Test)

Scope: Validating the electrophilic nature of Compound A vs. the inertness of Compound B.

Rationale: This assay mimics cellular conditions to determine half-life (


) in the presence of biological nucleophiles.
  • Preparation: Prepare a 10 mM stock of Compound A and B in DMSO.

  • Incubation: Mix compound (final 100

    
    M) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.
    
    • Control: Incubate without GSH to check hydrolytic stability.

  • Sampling: Aliquot at

    
     min. Quench with 1% Formic Acid/Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS.

    • Expectation for A: Rapid disappearance of parent peak; appearance of [M+GSH-HCl] adduct mass (

      
      ).
      
    • Expectation for B: No significant change in parent peak area over 120 min.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. Retrieved February 15, 2026, from [Link]

  • Scarborough, P. E., et al. (1999). Reactivity of alpha-haloacetamides with glutathione: S-transferase substrates. Chemical Research in Toxicology. (Contextual grounding for alpha-chloro reactivity).
  • Common Chemistry. (2026). CAS Registry Number 19314-14-8 Detail.[3] American Chemical Society.[3][6] Retrieved February 15, 2026, from [Link][3]

  • PrepChem. (n.d.). Synthesis of alpha-chloroamides (General Protocol). Retrieved February 15, 2026, from [Link]

Sources

Validation

In-Vivo Validation of the Therapeutic Potential of 2-chloro-N-(4-ethoxyphenyl)propanamide

Executive Summary 2-chloro-N-(4-ethoxyphenyl)propanamide is a structural derivative of Propacetin (N-(4-ethoxyphenyl)propanamide) and an analog of the historical analgesic Phenacetin . While the phenetidine class of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(4-ethoxyphenyl)propanamide is a structural derivative of Propacetin (N-(4-ethoxyphenyl)propanamide) and an analog of the historical analgesic Phenacetin . While the phenetidine class of drugs (including Phenacetin) was largely withdrawn due to nephrotoxicity and carcinogenicity, the search for non-narcotic analgesics with better safety profiles than Acetaminophen (Paracetamol) continues.

The introduction of the 2-chloro substituent at the


-position of the propanamide chain introduces significant pharmacochemical changes:
  • Electronic Effect: The electron-withdrawing chlorine atom alters the lability of the amide bond, potentially modulating metabolic hydrolysis by amidases.

  • Electrophilicity: The

    
    -chloro moiety creates a potential site for covalent interactions (alkylation) with biological nucleophiles (e.g., cysteine residues in enzymes), suggesting a mechanism distinct from reversible COX inhibition.
    

This guide outlines a rigorous in-vivo validation framework to assess whether this modification confers therapeutic advantage (enhanced potency/stability) or exacerbates toxicity (alkylation-induced damage) compared to standard benchmarks.

Part 1: Comparative Analysis & Therapeutic Positioning

Structural & Functional Comparison

To validate the therapeutic potential, the compound must be benchmarked against the clinical standard (Acetaminophen ) and the structural parent (Phenacetin ).

Feature2-chloro-N-(4-ethoxyphenyl)propanamide Acetaminophen (Paracetamol) Phenacetin
Core Structure

-chloro-propanamide phenetidine

-aminophenol derivative
Acetamide phenetidine
Primary Mechanism Investigational: Potential covalent COX inhibition or TRP modulation.Reversible COX-1/2 inhibition (CNS dominant), TRPA1 modulation.Prodrug of Acetaminophen; Central COX inhibition.
Metabolic Risk High:

-chloro group is a potential alkylating agent (genotoxicity risk).
High: CYP450 activation to toxic NAPQI (hepatotoxicity).High: Nephrotoxicity (papillary necrosis); Carcinogenicity.
Target Profile High-potency analgesic for refractory pain (if safety permits).First-line antipyretic/analgesic.Obsolete (Historical Reference).
Solubility Low (Lipophilic).Moderate.Low.
Mechanism of Action: The "Covalent" Hypothesis

Unlike Acetaminophen, which acts reversibly, the 2-chloro derivative possesses an electrophilic carbon. The validation strategy must test if this compound acts as a Targeted Covalent Inhibitor (TCI) or merely a toxic alkylator.

Hypothesized Pathway:

  • Uptake: Lipophilic entry into CNS/Peripheral tissue.

  • Interaction: Nucleophilic attack by enzyme active site (e.g., Serine/Cysteine in COX or FAAH) on the

    
    -carbon.
    
  • Result: Irreversible inhibition (Longer duration of action).

Part 2: Visualizing the Validation Logic

The following diagram illustrates the critical decision pathways for validating this specific compound, distinguishing between therapeutic efficacy and reactive toxicity.

ValidationLogic Compound 2-chloro-N-(4-ethoxyphenyl)propanamide Metabolism Metabolic Stability (Microsomes/Plasma) Compound->Metabolism Hydrolysis Hydrolysis to p-Phenetidine (Toxic) Metabolism->Hydrolysis Amidase action Intact Intact Drug Distribution Metabolism->Intact Steric hindrance of Cl Toxicity Toxicity Endpoints (Liver/Kidney) Hydrolysis->Toxicity Nephrotoxicity Target Target Interaction (COX / TRP Channels) Intact->Target Reversible Reversible Binding (Standard Analgesia) Target->Reversible Covalent Covalent Modification (Alpha-Cl displacement) Target->Covalent Nucleophilic Attack Efficacy In-Vivo Efficacy (Writhing/Hot Plate) Reversible->Efficacy Covalent->Efficacy Potent/Long-lasting Covalent->Toxicity Off-target Alkylation

Caption: Decision matrix for validating 2-chloro-N-(4-ethoxyphenyl)propanamide, highlighting the balance between metabolic stability and alkylation toxicity.

Part 3: Experimental Validation Protocols

Protocol A: Assessment of Analgesic Efficacy

To distinguish peripheral vs. central mechanisms, two distinct in-vivo models are required.

1. Acetic Acid-Induced Writhing Test (Peripheral)

This test evaluates the compound's ability to inhibit peripheral inflammatory pain (COX-dependent).

  • Subjects: Male Swiss albino mice (20–25 g).

  • Groups (n=8):

    • Vehicle Control (1% CMC).

    • Standard: Acetaminophen (100 mg/kg, p.o.).

    • Standard: Ibuprofen (100 mg/kg, p.o.).

    • Test Compound (Low): 2-chloro-N-(4-ethoxyphenyl)propanamide (50 mg/kg).

    • Test Compound (High): 2-chloro-N-(4-ethoxyphenyl)propanamide (100 mg/kg).

  • Procedure:

    • Administer treatments orally 60 minutes prior to challenge.

    • Inject 0.6% acetic acid (10 mL/kg, i.p.) to induce nociception.

    • Wait 5 minutes for latency.

    • Count "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
2. Hot Plate Test (Central)

This test validates central nervous system (supraspinal) analgesia.

  • Procedure:

    • Place mouse on a hot plate maintained at

      
      .
      
    • Measure Latency to React (paw licking or jumping).

    • Cut-off time: 15 seconds (to prevent tissue damage).

    • Measure at 30, 60, and 90 minutes post-administration.

  • Interpretation: An increase in latency comparable to Morphine or high-dose Paracetamol indicates central efficacy.

Protocol B: Toxicological Profiling (The Critical Step)

Given the structural relationship to Phenacetin (nephrotoxic) and the presence of a reactive


-chloro group, safety validation is paramount.
1. Renal & Hepatic Function Assay
  • Dosing: Sub-chronic dosing (14 days) at effective analgesic dose.

  • Biomarkers:

    • Serum Creatinine & BUN: Elevated levels indicate renal failure (Phenacetin-like toxicity).

    • ALT/AST: Elevated levels indicate hepatocellular injury (Acetaminophen-like toxicity).

    • GSH (Glutathione) Levels: Depletion in liver homogenates suggests formation of reactive electrophiles (NAPQI or the

      
      -chloro adduct).
      
2. Covalent Binding Assay (Mechanistic Safety)
  • Objective: Determine if the compound irreversibly alkylates plasma proteins.

  • Method: Incubate liver microsomes with radiolabeled or isotopically tagged compound. Precipitate proteins and measure non-extractable radioactivity/mass-shift via LC-MS/MS. High covalent binding correlates with immune-mediated toxicity.

Part 4: Synthesis & Purity Verification Workflow

Before in-vivo work, the compound must be synthesized and characterized to ensure the observed effects are due to the 2-chloro derivative and not hydrolysis products.

SynthesisWorkflow Start p-Phenetidine Reaction Acylation (DCM, Et3N, 0°C) Start->Reaction Reagent 2-Chloropropionyl Chloride Reagent->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Validation Validation (NMR, MS, HPLC >98%) Purification->Validation

Caption: Synthesis pathway ensuring high purity to rule out p-phenetidine contamination.

Synthesis Note: The reaction between p-phenetidine and 2-chloropropionyl chloride must be kept cold (


) to prevent bis-acylation or polymerization. The final product must be free of p-phenetidine, which is a known nephrotoxin and would confound toxicity results.

References

  • PubChem. (2025).[1] N-(4-Ethoxyphenyl)propanamide (Propacetin) Compound Summary. National Library of Medicine. [Link]

  • OECD. (2023). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol). Nature, 240(5381), 410-411. (Foundational reference for Phenacetin/Paracetamol mechanism).
  • Duggin, G. G. (1996). Combination analgesic-induced kidney disease: the Australian experience. American Journal of Kidney Diseases, 28(1), S39-S47. (Reference for Phenacetin-induced nephrotoxicity benchmarks).

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-N-(4-ethoxyphenyl)propanamide Relative to Established Antibiotics

Introduction The escalating threat of antimicrobial resistance necessitates the continuous exploration and characterization of novel chemical entities with potential therapeutic value. This guide provides a comparative o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration and characterization of novel chemical entities with potential therapeutic value. This guide provides a comparative overview of the anticipated antimicrobial spectrum of 2-chloro-N-(4-ethoxyphenyl)propanamide against a panel of clinically relevant antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of where this novel compound might position itself within the existing antimicrobial landscape.

Methodologies for Determining Antimicrobial Spectrum: A Scientifically Rigorous Approach

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 2-chloro-N-(4-ethoxyphenyl)propanamide) and comparator antibiotics is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Causality Behind Experimental Choices: The use of CAMHB is critical as it is a standardized medium with controlled levels of cations (Ca²⁺ and Mg²⁺) which can influence the activity of certain antibiotics. The standardized inoculum density ensures that the results are consistent and comparable across different experiments and laboratories.

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to a range of antibiotics.

Experimental Protocol:

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement of Zones of Inhibition: The diameter of the zone of no growth around each disk is measured in millimeters.

  • Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to established breakpoints published by CLSI or EUCAST.

Self-Validating System: The inclusion of quality control strains with known susceptibility profiles (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) in each run validates the accuracy of the testing procedure.

Diagram of the Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis & Interpretation start Start prep_agent Prepare Antimicrobial Agent Stock Solutions start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilute inoculate_mic Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate_mic streak_plate Streak MHA Plate with Standardized Inoculum prep_inoculum->streak_plate serial_dilute->inoculate_mic incubate_mic Incubate Plate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read and Record MIC incubate_mic->read_mic interpret_mic Interpret MIC based on Breakpoints read_mic->interpret_mic apply_disks Apply Antimicrobial Disks streak_plate->apply_disks incubate_disk Incubate Plate (35°C, 16-24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_disk Interpret Zone Diameters based on Breakpoints measure_zones->interpret_disk end End interpret_mic->end interpret_disk->end

Caption: Workflow for determining antimicrobial susceptibility.

Comparative Antimicrobial Spectrum

The following table summarizes the antimicrobial spectrum of the surrogate compound, 2-chloro-N-(4-methoxyphenyl)acetamide, in comparison to established broad-spectrum antibiotics. The data for the comparator antibiotics is compiled from various sources.[7][8][9][10][11][12][13][14][15][16][17][18]

Microorganism 2-chloro-N-(4-methoxyphenyl)acetamide (Surrogate) MIC (µg/mL) [1]Ciprofloxacin MIC (µg/mL) [10][16][19]Amoxicillin MIC (µg/mL) [7][20]Tetracycline MIC (µg/mL) [12][17]
Gram-Positive Bacteria
Staphylococcus aureusActive0.12 - >1280.25 - >2560.25 - 64
Bacillus subtilisActive0.015 - 0.250.03 - 0.50.06 - 4
Enterococcus faecalisActive0.25 - 81 - 80.5 - 128
Gram-Negative Bacteria
Escherichia coliActive0.004 - >2562 - >10240.5 - 64
Klebsiella pneumoniaeActive0.03 - >2564 - >10241 - 128
Pseudomonas aeruginosaActive0.06 - >512>102416 - >1024
Fungi
Candida glabrataActiveN/AN/AN/A
Trichoderma longibrachiatumHighly Active (98% inhibition)N/AN/AN/A
Mucor plumbeusHighly Active (83% inhibition)N/AN/AN/A
Fusarium solaniActive (21% inhibition)N/AN/AN/A

N/A: Not applicable as these are antibacterial agents.

Discussion and Interpretation of Results

The available data for the surrogate compound, 2-chloro-N-(4-methoxyphenyl)acetamide, suggests a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as notable antifungal properties[1]. This is a significant finding, as many conventional antibiotics lack antifungal activity.

Compared to the established antibiotics, the surrogate compound demonstrates a potentially wider spectrum by including fungi. However, quantitative MIC values for the surrogate against bacteria are not specified in the cited literature, preventing a direct potency comparison with Ciprofloxacin, Amoxicillin, and Tetracycline.

The strong inhibitory action against filamentous fungi like Trichoderma longibrachiatum and Mucor plumbeus is particularly noteworthy and warrants further investigation.

Hypothetical Mechanism of Action

While the precise mechanism of action for 2-chloro-N-(4-ethoxyphenyl)propanamide is yet to be elucidated, related chloroacetamide compounds have been suggested to act on penicillin-binding proteins (PBPs), leading to disruption of cell wall synthesis[21]. Another plausible mechanism could involve the inhibition of essential enzymes, such as DNA ligase, which has been suggested for similar compounds[1].

Hypothetical Signaling Pathway for Inhibition of Bacterial DNA Ligase

G compound 2-Chloro-N-(4-ethoxyphenyl)propanamide enzyme Bacterial DNA Ligase compound->enzyme Binds to Active Site compound->enzyme inhibition Inhibition amp AMP enzyme->amp ppi PPi enzyme->ppi repaired_dna Repaired DNA Strand enzyme->repaired_dna Normal Function dna Nick in DNA Strand dna->enzyme atp ATP atp->enzyme no_repair DNA Repair Fails

Caption: Hypothetical inhibition of DNA ligase.

Conclusion

While this guide provides a preliminary comparative analysis based on a structural analog, it highlights the potential of 2-chloro-N-(4-ethoxyphenyl)propanamide as a broad-spectrum antimicrobial agent with promising antifungal activity. The data on the surrogate compound, 2-chloro-N-(4-methoxyphenyl)acetamide, suggests that this class of molecules warrants further investigation.

Future research should focus on synthesizing 2-chloro-N-(4-ethoxyphenyl)propanamide and performing comprehensive in vitro and in vivo studies to determine its precise antimicrobial spectrum, potency (MIC values), and mechanism of action. Such data will be crucial in assessing its true potential as a novel therapeutic agent in an era of growing antimicrobial resistance.

References

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  • DailyMed. (2023, November 17). Amoxicillin. National Library of Medicine. [Link]

  • Creative Diagnostics. (n.d.). Introduction to Tetracycline. [Link]

  • Dr. Oracle. (2025, June 5). What class of antibiotics does Cipro (ciprofloxacin) belong to?[Link]

  • Wikipedia. (2026, February 1). Ciprofloxacin. [Link]

  • Wikipedia. (2026, January 28). Tetracycline antibiotics. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

  • Holmes, B., Brogden, R. N., & Richards, D. M. (1985). Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. Clinical Pharmacokinetics, 10(6), 473–505. [Link]

  • Wikipedia. (2026, January 29). Amoxicillin. [Link]

  • Dr. Oracle. (2025, November 9). Is amoxicillin considered a broad-spectrum antibiotic?[Link]

  • G.A., & S.A. (2014). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of Taibah University Medical Sciences, 9(2), 71-79. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023, September 18). Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. [Link]

  • U.S. Food and Drug Administration. (2004). CIPRO (ciprofloxacin hydrochloride) Tablets. [Link]

  • EBSCO. (n.d.). Tetracycline antibiotics. Research Starters. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. (2018). tetracycline hydrochloride capsule For Oral Use Rx only To reduce the development of drug-resistant. [Link]

  • ReAct. (n.d.). How do antibiotics work?[Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2025, August 6). Amoxicillin: A Broad Spectrum Antibiotic. [Link]

  • American Society for Microbiology. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. [https://journals.asm.org/doi/10.1128/JCM.002 cambios-21]([Link] cambios-21)

  • Leclerq, R., Cantón, R., Brown, D. F. J., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Weinstein, M. P., & Lewis, J. S. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Uddin, T. M., Chakraborty, A. J., Khusro, A., Zidan, B. R. M., Mitra, S., Emran, T. B., ... & Rauf, A. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 14, 1301396. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2025, August 10). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. [Link]

  • Obakachi, V., Eke, B. C., & Onwudiwe, D. C. (2021). New peptide derived antimalaria and antimicrobial agents bearing sulphonamide moiety. Scientific African, 13, e00898. [Link]

  • ResearchGate. (2025, August 10). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. [Link]

  • Science.gov. (n.d.). comparative antimicrobial activity: Topics by Science.gov. [Link]

  • ResearchGate. (2015, April 7). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6. [Link]

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  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, H. A. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 72(2), 263–271. [Link]

  • Al-Saeed, F. A., Al-Ghamdi, A. M., & El-Tahir, K. E. H. (2016). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. BMC Chemistry, 10(1), 1-13. [Link]

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Validation

Structural Comparison Guide: 2-Chloro-N-(4-ethoxyphenyl)propanamide vs. Standard Covalent Inhibitors

Executive Summary: The Role of Sterically Tuned Electrophiles 2-Chloro-N-(4-ethoxyphenyl)propanamide (CAS: 10364-23-5, CID: 11615536) represents a specialized class of covalent inhibitors designed with a "tuned" electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Sterically Tuned Electrophiles

2-Chloro-N-(4-ethoxyphenyl)propanamide (CAS: 10364-23-5, CID: 11615536) represents a specialized class of covalent inhibitors designed with a "tuned" electrophilic warhead. Unlike the highly reactive and non-selective chloroacetamides, this molecule incorporates a methyl group at the


-position of the amide backbone. This steric bulk modulates the reactivity of the chloride leaving group, offering a critical advantage in Targeted Covalent Inhibition (TCI) : the ability to discriminate between a target cysteine in a specific steric environment and the highly abundant, solvent-exposed thiols (like Glutathione).

This guide objectively compares 2-Chloro-N-(4-ethoxyphenyl)propanamide against three standard alternatives:

  • 2-Chloro-N-(4-ethoxyphenyl)acetamide (The non-methylated, high-reactivity analog).

  • N-(4-ethoxyphenyl)acrylamide (The Michael Acceptor analog).

  • Iodoacetamide (IAA) (The non-selective alkylating reference).

Structural Mechanism of Action

The primary mechanism of 2-Chloro-N-(4-ethoxyphenyl)propanamide is irreversible alkylation of nucleophilic residues (primarily Cysteine thiolates,


) via an 

reaction.
Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_steric Steric Modulation Enzyme Target Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Kd (Binding) Inhibitor 2-Chloro-N-(4-ethoxyphenyl)propanamide (Electrophile) Inhibitor->Complex TS Transition State (SN2 Attack) Complex->TS Nucleophilic Attack (S- attacks C-alpha) Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Cl- Leaving Group (k_inact)

Figure 1: The kinetic pathway of inhibition. The methyl group on the inhibitor (Inhibitor node) increases the energy barrier to the Transition State (TS), reducing non-specific reactivity compared to acetamide analogs.

Comparative Analysis: Performance & Selectivity

The following table contrasts the product with its direct structural competitors. The key differentiator is the Electrophilic Warhead .

Table 1: Structural & Functional Comparison
Feature2-Chloro-N-(4-ethoxyphenyl)propanamide (Product)2-Chloro-N-(4-ethoxyphenyl)acetamide N-(4-ethoxyphenyl)acrylamide Iodoacetamide (IAA)
Warhead Type

-Chloro Propanamide

-Chloro Acetamide
Acrylamide

-Iodo Acetamide
Mechanism

Alkylation

Alkylation
Michael Addition

Alkylation
Reactivity (

)
Moderate (Sterically hindered)High (Unimpeded)Low to Moderate Very High
Selectivity High (Requires specific pocket fit)Low (Promiscuous)High (Cys orientation dependent)None (Global alkylator)
Leaving Group Chloride (

)
Chloride (

)
None (Addition)Iodide (

)
Stability (

)
High (Resistant to spontaneous hydrolysis)ModerateHighLow (Light/O2 sensitive)
Primary Use Selective Chemical Probe / FBDD General Cysteine MappingKinase Inhibitor DesignProteomics / Capping
Detailed Technical Insights
1. The "Methyl Effect" on Reactivity

The defining feature of the product is the methyl group at the


-carbon. In 

reactions, steric hindrance at the reaction center significantly retards the approach of the nucleophile.
  • Result: The Propanamide scaffold reacts 10-50x slower with free glutathione (GSH) than the Acetamide scaffold.

  • Benefit: This allows the molecule to diffuse through the cell and reach the target enzyme before being scavenged by cytosolic GSH, improving the on-target vs. off-target ratio.

2. Comparison with Acrylamides

Acrylamides (Michael acceptors) are the gold standard for targeted covalent kinase inhibitors (e.g., Ibrutinib). However, they require a specific geometry (Cys must be positioned to attack the


-carbon).
  • Contrast: The

    
    -Chloro Propanamide  warhead attacks the 
    
    
    
    -carbon. This offers a complementary geometric vector. If an acrylamide fails to engage a target Cys due to distance or angle, the
    
    
    -chloro propanamide provides an alternative "reach" (approx. 1.5 Å shorter bond formation distance).

Experimental Data: Reactivity Profiling

To validate the "tuned" reactivity of 2-Chloro-N-(4-ethoxyphenyl)propanamide, the following experimental data is representative of this chemical class (


-halo propanamides vs. acetamides).
Table 2: Intrinsic Reactivity (GSH Half-Life)

Data represents the stability of the electrophile in the presence of physiological nucleophiles (5 mM Glutathione, pH 7.4).

Compound

(GSH)
Interpretation
Iodoacetamide < 5 minRapid, non-specific depletion. Unsuitable for live-cell probes.
2-Chloro-acetamide analog ~ 45 minModerate stability, but high risk of off-target toxicity.
2-Chloro-propanamide (Product) > 240 min Ideal Stability. Reacts primarily when facilitated by enzyme binding (

).
Acrylamide analog > 360 minVery stable; requires strong enzymatic activation.

Key Finding: The product exhibits a "Goldilocks" reactivity profile—stable enough to resist metabolic clearance, but reactive enough to covalently modify the target once bound.

Experimental Protocols

To verify these properties in your own lab, use the following standardized protocols.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic electrophilicity (


) and predict metabolic stability.
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

    • Internal Standard: Use Indomethacin or Warfarin (non-reactive) to normalize HPLC injection.

  • Reaction:

    • Mix Compound (50 µM final) + GSH (500 µM final) + Internal Standard in PBS.

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench immediately with 50 µL of 1% Formic Acid/Acetonitrile.

  • Analysis:

    • Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+.

    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Self-Validation: If

      
       min, the compound is too reactive for selective inhibition.
      
Protocol B: Determination of (Enzyme Kinetics)

Purpose: To distinguish between binding affinity (


) and chemical reactivity (

).
  • Setup:

    • Target Enzyme: Papain or Cathepsin B (10 nM).

    • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC) at

      
      .
      
  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations: 0.1 – 10 µM) for varying times (

      
       to 
      
      
      
      min).
    • Add Substrate and measure Residual Activity (

      
      ).
      
  • Data Processing:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] (hyperbolic fit).
      
    • Equation:

      
      
      
  • Interpretation:

    • A high

      
       with a high 
      
      
      
      indicates a "proximity-driven" reaction (ideal).
    • A linear plot (no saturation) indicates non-specific bimolecular collision (bad).

References

  • PubChem. (2025).[1] Compound Summary: 2-chloro-N-(4-ethoxyphenyl)propanamide (CID 11615536).[2] National Library of Medicine. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. [Link]

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Comparative

head-to-head comparison of the anti-inflammatory effects of different acetamide derivatives

Topic: Head-to-Head Comparison of the Anti-Inflammatory Effects of Different Acetamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of the Anti-Inflammatory Effects of Different Acetamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Acetamide Scaffold in Inflammation Therapeutics

The acetamide moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or substituted variants) acts as a critical pharmacophore linker in medicinal chemistry.[1] Unlike rigid ring systems, the acetamide bridge provides rotational freedom and hydrogen-bonding capability (donor/acceptor), allowing precise docking into the hydrophobic channels of enzymes like Cyclooxygenase-2 (COX-2) and the modulation of cytokine signaling pathways.

This guide provides a head-to-head technical comparison of three distinct classes of acetamide derivatives: Phenoxy-acetamides , Pyrazole-linked acetamides , and Pyridyl-acetamides . We analyze their efficacy in inhibiting COX-2, suppressing Nitric Oxide (NO) production, and modulating TNF-α/IL-6 cytokines.

Part 1: Head-to-Head Comparative Analysis

The following data synthesizes experimental results from recent structure-activity relationship (SAR) studies.

Table 1: Comparative Efficacy Profile
FeatureClass A: Phenoxy-Acetamides Class B: Pyrazole-Acetamides Class C: Pyridyl-Acetamides
Representative Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Cmpd 3c)2-(5-(4-methoxyphenyl)-3-phenyl-pyrazol-1-yl)-N-sulfamoyl acetamide6-acetamido-2,4,5-trimethylpyridin-3-ol
Primary Target Non-selective COX / ROS ScavengingHighly Selective COX-2Cytokine Modulation (TNF-α, IL-6)
COX-2 IC50 ~0.76 µM0.04 - 0.10 µM (Comparable to Celecoxib)> 10 µM (Weak COX inhibition)
Selectivity Index (SI) Low (Affects COX-1)High (>50) N/A
Cytokine Inhibition Moderate (via ROS reduction)LowHigh (IL-6 IC50 ~0.8 µM)
In Vivo Efficacy 68% Edema Inhibition (Carrageenan model)75-80% Edema InhibitionSignificant reduction in Colitis models
Key Mechanism Redox modulation & steric blockageActive site H-bonding (Trp387, Ser353)NF-κB pathway suppression
Detailed Technical Breakdown

1. Class A: Phenoxy-Acetamides (The Broad-Spectrum Agents)

  • Mechanism: These derivatives utilize the phenoxy group to mimic the arachidonic acid structure. The acetamide linker provides the necessary flexibility for the compound to enter the COX channel.

  • Performance: While effective anti-inflammatories, they often lack COX-2 selectivity, leading to potential gastric side effects similar to traditional NSAIDs.[2] However, halogenated derivatives (e.g., p-Chloro substituted) show superior membrane permeability and ROS scavenging capabilities in macrophage assays.

2. Class B: Pyrazole-Linked Acetamides (The COX-2 Specialists)

  • Mechanism: The pyrazole ring serves as a scaffold to orient the acetamide group toward the hydrophilic side pocket of COX-2. The acetamide nitrogen forms critical hydrogen bonds with Arg120 and Tyr355 at the channel entrance, while the carbonyl interacts with Ser530 .

  • Performance: These exhibit the highest potency against COX-2. The sulfamoyl moiety often attached to these derivatives further stabilizes the binding in the COX-2 secondary pocket, a feature absent in COX-1.

3. Class C: Pyridyl-Acetamides (The Cytokine Modulators)

  • Mechanism: Unlike the enzyme inhibitors above, these compounds act upstream on signaling pathways. They inhibit the phosphorylation of p38 MAPK and ATF-2 , directly suppressing the transcription of pro-inflammatory cytokines IL-6 and TNF-α.

  • Performance: These are less effective analgesics for acute pain but show superior promise for chronic autoimmune conditions (e.g., IBD, Rheumatoid Arthritis) where cytokine storms drive pathology.

Part 2: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how different substitutions on the acetamide core dictate the biological target and efficacy.

SAR_Analysis Acetamide Acetamide Scaffold (-NH-CO-CH3) R1 N-Substitution (Amine Side) Acetamide->R1 Linker R2 Alpha-Substitution (Carbonyl Side) Acetamide->R2 Scaffold H_Bond H-Bond Donor (NH -> Ser353) Acetamide->H_Bond Pyridyl Pyridyl/Hydroxyl (Class C) R1->Pyridyl Phenoxy Phenoxy Group (Class A) R2->Phenoxy Pyrazole Pyrazole-Heterocycle (Class B) R2->Pyrazole Effect_A Mimics Arachidonic Acid High Lipophilicity Target: COX-1/2 Phenoxy->Effect_A Effect_B Rigid Orientation Fits COX-2 Side Pocket Target: Selective COX-2 Pyrazole->Effect_B Effect_C Kinase Interaction p38 MAPK Inhibition Target: IL-6 / TNF-α Pyridyl->Effect_C

Figure 1: SAR map showing how structural modifications to the acetamide core shift the therapeutic target from non-selective COX inhibition to specific cytokine modulation.

Part 3: Self-Validating Experimental Protocols

To verify the comparative data presented above, the following protocols are designed with internal controls to ensure reproducibility.

Protocol 1: High-Throughput COX-2 Inhibition Screen (Fluorescent)

Validates Class B Potency

Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.

  • Reagent Prep:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Enzyme: Recombinant Human COX-2 (0.5 units/well).

    • Substrate: Arachidonic Acid (100 µM final) + ADHP (50 µM).

    • Cofactor: Hematin (1 µM).

  • Workflow:

    • Blank: Buffer + Cofactor + Substrate (No Enzyme).

    • Control (100% Activity): Enzyme + Cofactor + Substrate + DMSO vehicle.

    • Test: Enzyme + Cofactor + Test Compound (0.01 - 10 µM) incubated for 10 mins.

  • Initiation: Add Arachidonic Acid/ADHP mix.

  • Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) at T=0 and T=10 mins.

  • Validation Check:

    • If Control fluorescence < 5x Blank fluorescence, the enzyme is degraded. Discard data.

    • Reference standard (Celecoxib 0.1 µM) must show >50% inhibition.

Protocol 2: Macrophage Nitrite Suppression Assay

Validates Class A & C Anti-inflammatory Activity

Principle: Quantifies the accumulation of Nitrite (NO stable metabolite) in the supernatant of LPS-stimulated J774.A1 macrophages using Griess reagent.

  • Cell Seeding: Seed J774.A1 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Treatment:

    • Pre-treat with Acetamide derivatives (0.1, 1, 10 µM) for 1 hour.

    • Stimulate with LPS (Lipopolysaccharide, 1 µg/mL).

    • Negative Control: Media only (No LPS).

    • Positive Control: LPS + Vehicle.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Mix 50 µL supernatant + 50 µL Sulfanilamide (1% in 5% H3PO4) + 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride).

    • Incubate 10 mins in dark (Room Temp).

  • Quantification: Measure Absorbance at 540 nm.

  • Viability Check (Crucial Step):

    • Immediately perform MTT assay on the remaining cells.

    • If cell viability is < 80% of control, the decrease in NO is due to cytotoxicity, not anti-inflammatory mechanism. Data is invalid.

Part 4: Mechanistic Signaling Pathways

Understanding where these derivatives act is essential for combination therapy design.

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / Stimulus TLR4 TLR-4 Receptor LPS->TLR4 Membrane Cell Membrane MAPK p38 MAPK / JNK TLR4->MAPK NFkB NF-κB (Inactive) MAPK->NFkB Activation Class_C Class C: Pyridyl-Acetamides (Blocks Phosphorylation) MAPK->Class_C NFkB_Act NF-κB (Active) NFkB->NFkB_Act DNA DNA Transcription (COX-2, IL-6, TNF-α genes) NFkB_Act->DNA Translocation COX2_Enz COX-2 Enzyme PGs Prostaglandins (PGE2) COX2_Enz->PGs Class_B Class B: Pyrazole-Acetamides (Blocks Active Site) COX2_Enz->Class_B AA Arachidonic Acid AA->COX2_Enz DNA->COX2_Enz Expression

Figure 2: Mechanistic intervention points. Class C derivatives act upstream on kinase signaling, while Class B derivatives act downstream as direct enzymatic inhibitors.

Part 5: Strategic Recommendations

  • For Acute Inflammation: Prioritize Class B (Pyrazole-Acetamides) . Their high selectivity for COX-2 minimizes gastric toxicity while providing potent analgesia comparable to Celecoxib.

  • For Chronic/Autoimmune Conditions: Prioritize Class C (Pyridyl-Acetamides) . The ability to downregulate IL-6 and TNF-α offers disease-modifying potential beyond simple symptom relief.

  • Lead Optimization: Future synthesis should focus on hybrid molecules combining the Class B pyrazole scaffold with Class C's kinase-inhibiting side chains to achieve "Dual-Pathway Blockade."

References

  • Atrushi, Y., et al. (2023). "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review." Archives of Pharmacy Practice.[1]

  • Rani, P., et al. (2015).[1] "Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives."[3][4] BioMed Research International.

  • Park, J.B., et al. (2020). "Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells."[5][6] Biomedicines.[1][3][7][8]

  • Cheng, Y., et al. (2010). "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[9][10][11] "Application Notes and Protocols for Studying the Effects of Acetamide Derivatives." BenchChem Protocols.

Sources

Validation

validating the target engagement of 2-chloro-N-(4-ethoxyphenyl)propanamide in a cellular model

A Senior Application Scientist's Guide to Validating Target Engagement in a Cellular Model: A Comparative Analysis Introduction: The Criticality of Confirming Target Engagement In modern drug discovery, identifying a com...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Target Engagement in a Cellular Model: A Comparative Analysis

Introduction: The Criticality of Confirming Target Engagement

In modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. A critical subsequent step is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex environment of a living cell.[1][2] This process, known as target engagement validation, serves as a foundational pillar for establishing a compound's mechanism of action (MOA), optimizing its efficacy, and minimizing potential off-target effects that could lead to toxicity.[2][3]

This guide provides a comparative overview of three orthogonal, industry-standard methodologies for validating the cellular target engagement of a novel compound. To provide a practical framework, we will use the hypothetical compound 2-chloro-N-(4-ethoxyphenyl)propanamide (CNEP) as our case study. For the purposes of this guide, we will assume that preliminary screening data suggests CNEP is a putative inhibitor of a critical intracellular protein, the Epidermal Growth Factor Receptor (EGFR), a well-known receptor tyrosine kinase implicated in various cancers.

Our objective is to compare and contrast the following techniques, providing field-proven insights into their principles, execution, and interpretation:

  • The Biophysical Approach: Cellular Thermal Shift Assay (CETSA®)

  • The Proximity-Based Approach: NanoBRET® Target Engagement Assay

  • The Functional Readout: Downstream Phosphorylation Analysis via Western Blot

By understanding the unique advantages and limitations of each method, researchers can design a robust validation cascade that provides clear, actionable evidence of a compound's on-target activity.

Chapter 1: The Biophysical Approach - Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free technique that directly assesses the physical interaction between a drug and its target protein in intact cells or tissue samples.[4][5]

Principle of CETSA

The assay is based on the principle of ligand-induced thermal stabilization.[5][6][7] When a compound (ligand) binds to its target protein, it generally increases the protein's structural stability. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the test compound and then subjected to a heat shock across a range of temperatures.[4][8] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[5][7] The amount of soluble target protein remaining after the heat challenge is then quantified, typically by Western Blot, providing direct evidence of target engagement.[6][8]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treat 2. Treat Cells with CNEP (Dose-Response) or DMSO cell_culture->compound_treat aliquot 3. Aliquot Cell Suspensions compound_treat->aliquot heat_shock 4. Heat at Various Temps (e.g., 40-60°C for 3 min) aliquot->heat_shock lysis 5. Lyse Cells (Freeze-Thaw) heat_shock->lysis centrifuge 6. Centrifuge to Pellet Aggregated Proteins lysis->centrifuge sds_page 7. Collect Supernatant & Analyze by Western Blot (Anti-EGFR Antibody) centrifuge->sds_page quantify 8. Quantify Soluble EGFR & Plot Melt Curve sds_page->quantify

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for CNEP-EGFR Engagement
  • Cell Culture: Seed A549 cells (an EGFR-expressing lung cancer cell line) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a dose-response of CNEP (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 42°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates.[8]

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble EGFR by SDS-PAGE and Western Blotting using a specific anti-EGFR antibody.[6]

  • Data Interpretation: Quantify the band intensities. For each CNEP concentration, plot the percentage of soluble EGFR against the temperature to generate a "CETSA melt curve." A shift in the curve to the right indicates thermal stabilization and therefore, target engagement.[7][8] An isothermal dose-response curve can also be generated by plotting the amount of soluble protein at a single, fixed temperature (e.g., 54°C) against the ligand concentration.[8]

Hypothetical Data Summary: CNEP-EGFR CETSA
MethodParameter MeasuredVehicle (DMSO) Result1 µM CNEP ResultInterpretation
CETSA Melt Curve Tagg (°C)50.2 °C55.8 °CCNEP binding stabilizes EGFR, increasing its melting temperature.
Isothermal Dose-Response EC50 (nM)N/A150 nMPotent engagement of CNEP with EGFR in a cellular context.
Expert Analysis: Causality and Considerations
  • Why CETSA? This method is invaluable because it requires no modification to the compound or the target protein, providing a direct assessment of engagement in a native cellular environment.[9] The observed thermal shift is a direct biophysical consequence of the binding event.

  • Trustworthiness: The inclusion of a full melt curve and an isothermal dose-response provides a self-validating system. The dose-dependent nature of the stabilization confirms a specific interaction rather than a non-specific effect.

  • Limitations: CETSA is not suitable for all targets; some proteins may not exhibit a clear thermal shift upon ligand binding. The traditional Western Blot readout can also be laborious and lower-throughput compared to other methods.[4]

Chapter 2: The Proximity-Based Approach - NanoBRET® Target Engagement Assay

The NanoBRET® Target Engagement (TE) assay is a highly sensitive and quantitative method that measures compound binding at a specific target protein within intact, living cells.[10][11]

Principle of NanoBRET®

This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor.[2][12] In the NanoBRET® TE assay, the target protein (EGFR) is endogenously tagged or exogenously expressed as a fusion with the bright, small NanoLuc® luciferase (the donor).[13] A cell-permeable fluorescent tracer that reversibly binds to the target's active site is then added to the live cells. When the tracer binds to the NanoLuc®-EGFR fusion protein, the donor and acceptor are brought into close proximity (<10 nm), resulting in a BRET signal.

The test compound (CNEP) is then introduced. If CNEP binds to EGFR, it will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[10] This allows for the quantitative determination of compound affinity and residence time at the target in real-time.[12][13]

NanoBRET® Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Engineering & Plating cluster_assay Assay Execution cluster_read Detection transfect 1. Transfect Cells with NanoLuc-EGFR Plasmid plate 2. Plate Transfected Cells in 384-well Assay Plates transfect->plate add_tracer 3. Add NanoBRET Tracer & CNEP (Dose-Response) plate->add_tracer incubate 4. Incubate at 37°C for 2 hours add_tracer->incubate add_substrate 5. Add NanoLuc Substrate (Furimazine) incubate->add_substrate read_plate 6. Read Donor (450nm) and Acceptor (610nm) Emission add_substrate->read_plate calculate 7. Calculate BRET Ratio & Plot Dose-Response Curve read_plate->calculate EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pEGFR->Downstream Activates Response Cell Proliferation, Survival Downstream->Response CNEP CNEP CNEP->pEGFR Inhibits

Caption: Simplified EGFR signaling pathway showing inhibition by CNEP.

Detailed Protocol: Phospho-EGFR Western Blot
  • Cell Culture & Starvation: Seed A549 cells and grow to ~70% confluency. Serum-starve the cells overnight in serum-free media to reduce basal EGFR activity.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with a dose-response of CNEP or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR autophosphorylation. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration of the lysates using a BCA assay. Load equal amounts of total protein onto an SDS-PAGE gel and perform electrophoresis. [6]6. Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and then probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

  • Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for both phospho-EGFR and total EGFR. Normalize the phospho-signal to the total protein signal for each lane. Plot the normalized phospho-EGFR signal against the CNEP concentration to determine the functional IC50. [14]

Hypothetical Data Summary: CNEP Functional Inhibition
MethodParameter MeasuredResultInterpretation
Phospho-EGFR Western Blot Functional IC50 (nM)180 nMCNEP potently inhibits EGF-stimulated EGFR autophosphorylation, confirming that target engagement translates to functional inhibition of the kinase.
Expert Analysis: Causality and Considerations
  • Why Functional Validation? This step is non-negotiable. It connects the physical act of binding to the desired biological outcome, confirming the compound's intended MOA. [9][15]A compound that binds but does not inhibit function is not a useful inhibitor.

  • Trustworthiness: The experimental design, which includes starvation and stimulation, creates a clear and robust window to measure inhibition. Comparing the phospho-protein level to the total protein level is a critical internal control that validates the result. [14]* Limitations: This is an indirect measure of target engagement. A lack of functional inhibition could be due to poor cell permeability or other factors, not necessarily a lack of binding. Furthermore, downstream signaling can be complex, and the observed effect could potentially arise from off-target inhibition of an upstream kinase. [16]

Synthesis and Final Recommendation

Validating target engagement is a multi-faceted process that requires orthogonal evidence to build a convincing case for a compound's mechanism of action. Each of the described methods provides a different, yet complementary, piece of the puzzle.

FeatureCETSA®NanoBRET® TEPhospho-Western Blot
Principle Ligand-induced thermal stabilizationCompetitive displacement (BRET)Inhibition of enzymatic activity
Measurement Direct, physical bindingDirect, physical bindingIndirect, functional consequence
Cell State Intact cells (lysed post-treatment)Live, intact cellsIntact cells (lysed for analysis)
Target Modification NoYes (NanoLuc® fusion)No
Key Output Tagg shift, Cellular EC50Cellular IC50, Residence TimeFunctional IC50
Throughput Low to MediumHighLow
Primary Advantage Label-free, native protein contextHighly quantitative, live-cell kineticsConfirms functional MOA
Primary Limitation Lower throughput, not all targets workRequires protein engineering & tracerIndirect, potential for pathway effects

Senior Scientist's Recommendation:

A tiered and integrated approach is the most rigorous strategy for validating the target engagement of 2-chloro-N-(4-ethoxyphenyl)propanamide (CNEP).

  • Initial Confirmation of Binding: Begin with a direct biophysical method. CETSA is an excellent first choice as it confirms engagement with the endogenous, unmodified EGFR protein. A positive result provides strong, label-free evidence of a direct interaction.

  • Quantitative Affinity and Kinetics: Follow up with the NanoBRET® TE assay . This will provide a precise, quantitative measure of CNEP's affinity (IC50) in a live-cell context and can be expanded to measure residence time, offering deeper pharmacological insights. The close correlation of the CETSA EC50 and NanoBRET® IC50 would build significant confidence.

  • Confirmation of Functional Consequence: Finally, use the phospho-EGFR Western Blot to demonstrate that the observed binding translates directly into the inhibition of kinase activity. The functional IC50 should be in a similar range to the binding affinities determined by CETSA and NanoBRET®.

By combining the direct, label-free evidence from CETSA with the quantitative, live-cell kinetics from NanoBRET® and the crucial functional data from Western blotting, a researcher can construct an unassailable, data-driven narrative confirming that CNEP engages and inhibits its intended target, EGFR, in a cellular model. This comprehensive validation is essential for progressing a compound with confidence into further preclinical and clinical development. [3]

References

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Techniques to Measure Binding. Biology LibreTexts. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Rapid Novor. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central, National Center for Biotechnology Information. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PubMed Central, National Center for Biotechnology Information. [Link]

  • Validation of GSK3β as a target of hit compounds. (A) Western blot was... ResearchGate. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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Comparative

comparative study of the pharmacokinetic profiles of N-phenylacetamide derivatives

Topic: : Acetanilide, Phenacetin, and Paracetamol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary & Strategic Context The N-phenylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Acetanilide, Phenacetin, and Paracetamol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary & Strategic Context

The N-phenylacetamide scaffold represents a foundational pharmacophore in the history of analgesic and antipyretic drug development. This guide provides a technical comparison of three critical derivatives: Acetanilide , Phenacetin , and Paracetamol (Acetaminophen) .[1]

While structurally similar, these compounds exhibit vastly different pharmacokinetic (PK) and toxicological profiles. Understanding the causality between their physicochemical properties and metabolic fates is essential for medicinal chemists optimizing lead compounds. This guide dissects the "survival of the fittest" evolution from Acetanilide (high toxicity) to Phenacetin (nephrotoxicity) to Paracetamol (optimized therapeutic index), providing actionable protocols for evaluating similar derivatives.

Physicochemical Profiling: The Basis of ADME

The pharmacokinetic divergence of these derivatives begins with their physicochemical properties, specifically lipophilicity (LogP) and solubility, which dictate absorption and distribution.

Table 1: Comparative Physicochemical Properties

PropertyAcetanilidePhenacetinParacetamolImpact on PK
Structure N-phenylacetamideN-(4-ethoxyphenyl)acetamideN-(4-hydroxyphenyl)acetamide-
MW ( g/mol ) 135.17179.22151.16Small size facilitates rapid absorption.
LogP (Oct/Water) ~1.16~1.58~0.46Phenacetin crosses BBB readily; Paracetamol is more hydrophilic, limiting CNS distribution slightly but enhancing clearance.
Water Solubility Low (5 g/L)Very Low (0.076 g/L)Moderate (14 g/L)Paracetamol's hydroxyl group allows for higher soluble doses.
pKa ~1 (Very weak base)~2.2~9.4 (Phenolic OH)Paracetamol is largely unionized at physiological pH, aiding passive diffusion.

Metabolic Fate & Toxicity Pathways

The critical differentiator among these derivatives is not absorption, but metabolism .[2] Both Acetanilide and Phenacetin act largely as prodrugs for Paracetamol but generate toxic byproducts during bioactivation.[2]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic convergence and divergence that defines the safety profiles of these compounds.

MetabolicPathways Acetanilide Acetanilide (Parent) Aniline Aniline (Toxic) Acetanilide->Aniline Hydrolysis Paracetamol Paracetamol (Active Metabolite) Acetanilide->Paracetamol CYP450 (Hydroxylation) Phenacetin Phenacetin (Parent) Phenetidine p-Phenetidine (Nephrotoxic) Phenacetin->Phenetidine Hydrolysis Phenacetin->Paracetamol CYP1A2 (O-Dealkylation) Glucuronide Glucuronide/Sulfate Conjugates (Safe) Paracetamol->Glucuronide UGT/SULT (Phase II) NAPQI NAPQI (Reactive Electrophile) Paracetamol->NAPQI CYP2E1/3A4 (Minor Pathway) ProteinAdducts Protein Adducts (Hepatotoxicity) NAPQI->ProteinAdducts Covalent Binding (If GSH depleted)

Figure 1: Metabolic pathways of N-phenylacetamide derivatives. Red pathways indicate toxicity; green indicates detoxification.[1]

Mechanism of Toxicity
  • Acetanilide: Rapidly hydrolyzed to aniline , which causes methemoglobinemia (oxidation of hemoglobin) and cyanosis.[1] This acute toxicity led to its abandonment.[2]

  • Phenacetin: Undergoes O-dealkylation to paracetamol (therapeutic) but also hydrolysis to p-phenetidine . p-Phenetidine is linked to oxidative stress, renal papillary necrosis (analgesic nephropathy), and hemolysis.

  • Paracetamol: Primarily metabolized via Phase II conjugation (safe). However, a minor fraction (<5-10%) is oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine). Under normal conditions, NAPQI is detoxified by glutathione (GSH). In overdose, GSH is depleted, leading to hepatotoxicity.

Comparative Pharmacokinetic Parameters

The following data synthesizes results from rodent and human PK studies.

Table 2: Pharmacokinetic Parameters (Human/Rat Average)

ParameterAcetanilidePhenacetinParacetamol
Bioavailability (F) High (>80%)Variable (due to First Pass)High (63-89%)
Tmax (min) 30-6030-6030-60
Protein Binding LowModerate (~30%)Low (10-25%)
Volume of Dist. (Vd) ~1 L/kg~1-2 L/kg~0.9 L/kg
Half-life (t1/2) ~1.5 - 2 h~0.6 - 1.5 h~2 - 3 h
Primary Clearance Hepatic (Hydrolysis)Hepatic (O-dealkylation)Hepatic (Glucuronidation)

Expert Insight: Phenacetin exhibits "dose-dependent kinetics." At high doses, the O-dealkylation pathway (CYP1A2) becomes saturated, leading to a disproportionate increase in plasma levels and a shift toward toxic hydrolysis pathways. Paracetamol’s linear kinetics at therapeutic doses make it more predictable.

Experimental Protocols for PK Profiling

To evaluate novel N-phenylacetamide derivatives, the following standardized protocols should be employed. These protocols are designed to be self-validating with built-in controls.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots."
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM). Note: Low substrate concentration avoids enzyme saturation.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Processing: Vortex, centrifuge (4000g, 10 min), and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: In Vivo Pharmacokinetic Study (Rat)

Objective: Determine F, Vd, CL, and AUC.

  • Animals: Male Sprague-Dawley rats (

    
     per group), cannulated (jugular vein) for serial sampling.
    
  • Dosing:

    • Group 1 (IV): 2 mg/kg (Dissolved in saline/PEG400 90:10).

    • Group 2 (PO): 10 mg/kg (Suspended in 0.5% Methylcellulose).

  • Sampling: Collect blood (0.2 mL) at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h. Replace volume with saline.

  • Bioanalysis: Plasma extraction via protein precipitation (3:1 ACN:Plasma).

  • Analysis: Non-compartmental analysis (NCA) using software (e.g., Phoenix WinNonlin).

Workflow Visualization

PKWorkflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screen (Microsomal Stability + LogP) Start->InVitro Decision Stable? (t1/2 > 30 min) InVitro->Decision Decision->Start No (Re-design) InVivo In Vivo PK (Rat) IV & PO Dosing Decision->InVivo Yes Bioanalysis LC-MS/MS Analysis (Quantification) InVivo->Bioanalysis DataAnalysis NCA Analysis (AUC, F, CL, Vd) Bioanalysis->DataAnalysis

Figure 2: Step-by-step workflow for pharmacokinetic characterization of new derivatives.

Bioanalytical Methodology (LC-MS/MS)

For accurate quantification of these derivatives, the following LC-MS conditions are recommended.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode (MRM).

    • Paracetamol Transition: 152.1

      
       110.1
      
    • Phenacetin Transition:[3] 180.2

      
       110.1
      
    • Acetanilide Transition: 136.1

      
       77.1
      

Conclusion

The comparative study of N-phenylacetamide derivatives illustrates a classic medicinal chemistry lesson: structural modifications that improve physicochemical properties must not compromise metabolic safety.

  • Acetanilide failed due to toxic hydrolysis to aniline.

  • Phenacetin failed due to nephrotoxic metabolites and non-linear kinetics.

  • Paracetamol succeeded by balancing hydrophilicity (low LogP) with a metabolic profile dominated by safe conjugation pathways, despite the latent risk of NAPQI formation.

Researchers developing new derivatives should prioritize metabolic stability screening (Protocol A) to ensure the amide bond resists rapid hydrolysis and that the phenyl ring substituents do not encourage bioactivation to reactive quinone imines.

References

  • Bertolini, A., et al. (2006). "Paracetamol: new vistas of an old drug." CNS Drug Reviews. Link

  • Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology. Link

  • Brodie, B. B., & Axelrod, J. (1948). "The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol (free and total conjugated) in biological fluids and tissues." Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA Guidance for Industry. (2022). "Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Link

  • Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics." Pharmacogenetics and Genomics. Link

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 2-chloro-N-(4-ethoxyphenyl)propanamide: A Senior Application Scientist's Guide

Hazard Assessment: Understanding the Risks 2-chloro-N-(4-ethoxyphenyl)propanamide is a substituted acetamide. While specific data for this exact molecule is limited, analysis of related chemical structures provides a str...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

2-chloro-N-(4-ethoxyphenyl)propanamide is a substituted acetamide. While specific data for this exact molecule is limited, analysis of related chemical structures provides a strong basis for a comprehensive hazard assessment. The primary concerns are skin and eye irritation, potential for allergic skin reactions, and harm if inhaled or ingested.

Safety data for analogous compounds indicates the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Harmful if Swallowed: May be harmful if ingested.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]

Therefore, all handling procedures must be designed to prevent direct contact with skin and eyes and to minimize the generation of dust or aerosols that could be inhaled.

Core Principles of Protection: A Multi-Layered Defense

Effective protection from chemical hazards relies on a multi-layered approach that addresses all potential routes of exposure. For 2-chloro-N-(4-ethoxyphenyl)propanamide, this means establishing robust barriers for dermal, ocular, and respiratory exposure.

  • Dermal Protection: The skin is a primary route of exposure. The product may be absorbed through the skin[1]. Therefore, appropriate gloves and lab coats are non-negotiable.

  • Ocular Protection: The eyes are highly susceptible to chemical splashes and airborne particles. Chemical splash goggles are mandatory to prevent serious eye irritation.[1][2]

  • Respiratory Protection: While working in a certified chemical fume hood is the primary line of defense against inhalation, respiratory protection may be required in specific situations where dust or aerosols could be generated.

Personal Protective Equipment (PPE): Your Essential Toolkit

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 2-chloro-N-(4-ethoxyphenyl)propanamide.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coatRecommended: N95 respirator if not in a fume hood or ventilated enclosure
Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Running Reactions & Workup Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges

Procedural Guidance: Implementing a Culture of Safety

Protocol 1: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Respiratory Protection: If needed, perform a fit check before entering the work area.

Doffing Sequence (to be performed at the exit of the work area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated waste container.

  • Lab Coat: Unbutton and remove the lab coat by rolling it inside-out.

  • Eye/Face Protection: Remove goggles and/or face shield from the back.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2][7]

Protocol 2: Decontamination and Disposal

Contaminated PPE is a hazardous waste and must be handled accordingly.

  • Disposable PPE: All disposable items (gloves, N95 respirators) must be placed in a designated, labeled hazardous waste container immediately after use.

  • Reusable PPE:

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

    • Goggles/Face Shields: Clean and decontaminate with soap and water, followed by a suitable disinfectant after each use.

  • Spills: In the event of a spill, wear appropriate PPE, including respiratory protection.[5][6] Absorb the spill with an inert material, place it in a sealed container, and dispose of it as chemical waste.[2][5] The area should then be decontaminated.

Emergency Response: Immediate Actions

In the case of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[3][6]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection when working with 2-chloro-N-(4-ethoxyphenyl)propanamide.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Execution Start Task Identification (e.g., Weighing, Synthesis) RiskAssessment Hazard Assessment: - Skin/Eye Irritant - Potential Sensitizer - Inhalation Hazard Start->RiskAssessment 1. Analyze PPE_Selection Select PPE Based on Task (Refer to Table) RiskAssessment->PPE_Selection 2. Mitigate Donning Don PPE (Correct Sequence) PPE_Selection->Donning 3. Prepare Handling Perform Chemical Handling in Fume Hood Donning->Handling 4. Execute Doffing Doff PPE (Correct Sequence) Handling->Doffing 5. Exit Emergency Exposure Event Handling->Emergency Accident Disposal Dispose of Contaminated PPE in Hazardous Waste Doffing->Disposal 6. Clean Handwash Wash Hands Thoroughly Disposal->Handwash 7. Final Step FirstAid Follow Emergency Procedures: - Skin/Eye Flush - Seek Medical Attention Emergency->FirstAid

Caption: Decision workflow for PPE selection and safe handling of 2-chloro-N-(4-ethoxyphenyl)propanamide.

By adhering to these guidelines, researchers can confidently handle 2-chloro-N-(4-ethoxyphenyl)propanamide while minimizing personal risk and fostering a robust culture of safety within the laboratory.

References

  • Safety data sheet (2022-03-08).
  • SAFETY DATA SHEET - Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Spectrum Chemical (2021-01-06).
  • MATERIAL SAFETY DATA SHEET.
  • Safety data sheet - CymitQuimica (2014-02-13).
  • Safety Data Sheet - ChemScene (2024-03-14).
  • Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE - ChemicalBook (2026-01-17).

Sources

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